3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
Description
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-[ethyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-15(11(2)9-13(16)17)14(18)19-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,17) |
InChI Key |
IVJOSVKHOGCLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties and Synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid: A Technical Guide for Peptidomimetic Development
Executive Summary & Structural Significance
In the pursuit of next-generation therapeutics, overcoming the pharmacokinetic liabilities of native peptides—specifically their rapid proteolytic degradation—is a paramount challenge. 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (also known as N-Cbz-N-ethyl-
Structurally, this molecule is a protected derivative of
-
The
-Amino Acid Backbone: Shifts the amine one carbon away from the carboxylate, introducing an extra methylene bridge that disrupts standard protease recognition. -
N-Ethylation: A tertiary amide precursor that eliminates hydrogen-bond donation at this site, fundamentally altering the conformational folding (foldamer dynamics) of the resulting peptide.
-
Benzyloxycarbonyl (Cbz/Z) Protection: A robust, orthogonal protecting group essential for stabilizing the molecule during complex homologation synthesis and preventing premature side reactions.
This whitepaper details the physicochemical properties, the causal logic behind its synthesis via Arndt-Eistert homologation, and its strategic integration into modern drug discovery pipelines.
Physicochemical Properties & Structural Analysis
Understanding the intrinsic properties of this building block is critical for predicting its behavior in solid-phase peptide synthesis (SPPS) and its ultimate effect on a target pharmacophore. The N-ethylation and Cbz protection significantly increase the lipophilicity of the core
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C14H19NO4 | Provides the core scaffold for N-alkylated |
| Molecular Weight | 265.31 g/mol | Low molecular weight ensures high coupling efficiency during SPPS. |
| H-Bond Donors | 1 (Carboxylic OH) | N-ethylation removes the amide H-bond donor, restricting secondary structure formation (e.g., preventing standard |
| H-Bond Acceptors | 4 (Carbonyl/Ether O) | Maintains the capability to interact with solvent or specific receptor binding pockets. |
| LogP (Predicted) | ~2.6 | The Cbz and ethyl groups significantly increase lipophilicity, improving membrane permeability profiles for intracellular targets. |
| Rotatable Bonds | 7 | High backbone flexibility, though the tertiary amide bond introduces distinct cis/trans rotameric states that must be accounted for in NMR characterization. |
Synthesis Methodology: The Arndt-Eistert Homologation
Direct N-alkylation of
This method converts an
Arndt-Eistert homologation workflow for beta-amino acid synthesis.
Step-by-Step Experimental Protocol
Phase 1: Mixed Anhydride Activation
-
Reagent Preparation: Dissolve 10.0 mmol of Cbz-N-Ethyl-Alanine in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Base Addition: Add 11.0 mmol of N-methylmorpholine (NMM) and cool the reactor to -15 °C.
-
Causality: NMM is a weak, sterically hindered base. It neutralizes the HCl generated in the subsequent step without causing premature deprotonation or racemization at the chiral
-carbon.
-
-
Activation: Dropwise add 10.5 mmol of isobutyl chloroformate. Stir for 15 minutes at -15 °C.
-
Causality: Isobutyl chloroformate rapidly forms a mixed anhydride. Maintaining a low temperature suppresses the formation of symmetrical anhydrides and prevents the loss of stereochemical integrity.
-
Phase 2: Diazoketone Formation
4. Diazomethane Addition: Slowly add a pre-chilled, ethereal solution of diazomethane (
-
Causality: The use of excess diazomethane is an absolute requirement[2]. The first equivalent acts as a nucleophile, attacking the anhydride to form the diazoketone and releasing HCl. The remaining equivalents act as an acid scavenger to neutralize the HCl, preventing it from reacting with the highly sensitive diazoketone to form an unwanted
-chloromethyl ketone side product[2].
-
Incubation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench any residual
with a few drops of glacial acetic acid.
Phase 3: Wolff Rearrangement 6. Catalysis: Concentrate the diazoketone intermediate in vacuo and redissolve it in 40 mL of a 1:1 mixture of 1,4-dioxane and water. 7. Rearrangement: Add a catalytic amount of silver benzoate (AgBz) (0.1 equivalents) and 2.0 equivalents of triethylamine. Stir at room temperature in the dark for 12 hours.
-
Causality: The Ag(I) catalyst drives the extrusion of nitrogen gas (
), triggering a 1,2-alkyl shift (the Wolff Rearrangement) to form a highly reactive ketene intermediate[3].
-
Trapping: The water in the solvent mixture acts as a nucleophile, immediately trapping the ketene to yield the homologated
-amino acid[3]. (Note: If an ester is desired instead of the free acid, water can be replaced with the corresponding alcohol). -
Workup: Acidify the mixture with 1M
, extract with ethyl acetate, dry over , and purify via flash chromatography.
Role in Drug Development: Peptidomimetics & Protease Evasion
The incorporation of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid into a peptide sequence fundamentally alters its pharmacokinetic profile. Endogenous proteases have evolved to recognize the spatial arrangement of standard
Mechanism of protease evasion by N-alkylated beta-amino acids.
This dual-modification strategy is heavily utilized in the development of foldamers and inhibitors targeting complex proteases (e.g., plasmepsin V inhibitors in antimalarial research), where extending the in vivo half-life of the therapeutic agent is the primary objective[1].
Analytical Characterization Standards
To validate the successful synthesis and purity of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid, the following analytical benchmarks should be met:
-
LC-MS (ESI+): The expected mass-to-charge ratio (
) is 266.3 m/z . -
H NMR (400 MHz,
): Analysts must account for signal broadening or peak duplication. The tertiary amide bond created by the N-ethyl and N-Cbz groups restricts rotation, resulting in distinct cis and trans rotamers observable on the NMR timescale at room temperature. -
Chiral HPLC: Essential for verifying that stereochemical integrity was maintained during the Wolff rearrangement, confirming >98% enantiomeric excess (ee).
References
-
Studies of 2-Substituted 1,3-Oxazolidin-5-ones and 1,3-Oxazinan-6-ones as Precursors for the Synthesis of N-Alkyl-
-Amino Acids Source: Synthetic Communications / ResearchGate URL:[Link] -
Arndt–Eistert Reaction Source: Wikipedia URL:[Link]
-
Arndt-Eistert Synthesis Source: Organic Chemistry Portal URL:[Link]
Sources
Technical Guide: Molecular Profile and Synthesis of N-Cbz-N-ethyl-3-aminobutanoic Acid
The following technical guide details the molecular structure, physicochemical properties, and synthesis of N-Cbz-N-ethyl-3-aminobutanoic acid , a specialized
Executive Summary & Chemical Identity
N-Cbz-N-ethyl-3-aminobutanoic acid is a protected
Chemical Profile Table
| Property | Specification |
| Systematic Name | 3-[((Benzyloxy)carbonyl)(ethyl)amino]butanoic acid |
| Common Name | N-Cbz-N-ethyl- |
| Molecular Formula | |
| Molecular Weight | 265.31 g/mol |
| Core CAS (Unprotected) | 859284-78-9 (for 3-(ethylamino)butanoic acid) |
| Chirality | Contains one stereocenter at C3.[1][2][3] Exists as ( |
| Physical State | Viscous oil or low-melting solid (typical for |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water at acidic pH. |
Structural Analysis & Stereochemistry
The molecule represents a "doubly modified" amino acid residue. Unlike standard
Conformational Dynamics
-
Tertiary Amide Rotamers: The
-Cbz group creates a carbamate linkage. Due to the steric bulk of the -ethyl group and the C3-methyl group, the molecule exhibits restricted rotation around the N-CO bond, leading to observable cis and trans rotamers in NMR spectroscopy. -
Stereocenter (C3): The biological activity of derivatives (e.g., in Dolutegravir intermediates) often depends strictly on the (
)-configuration. The methyl group at C3 dictates the facial selectivity during subsequent coupling reactions.
Structural Visualization
The following diagram illustrates the topology of the molecule, highlighting the protecting group (Cbz), the alkyl modification (Ethyl), and the
Figure 1: Topological connectivity of N-Cbz-N-ethyl-3-aminobutanoic acid showing functional modules.
Synthetic Pathways
The synthesis typically proceeds via the modification of crotonic acid derivatives or the direct alkylation of 3-aminobutanoic acid. The Aza-Michael Addition route is preferred for scalability and stereocontrol.
Protocol: Aza-Michael Route (Self-Validating System)
This route ensures high regio-selectivity for the
Step 1: Synthesis of 3-(Ethylamino)butanoic Acid
-
Reagents: Crotonic acid (or Ethyl Crotonate), Ethylamine (70% aq), DBU (catalyst).
-
Mechanism: Conjugate addition of the amine to the
-unsaturated system. -
Procedure:
-
Dissolve Crotonic acid (1.0 eq) in Ethanol.
-
Add Ethylamine (5.0 eq) excess to prevent polymerization.
-
Reflux for 12-24 hours.
-
Concentrate in vacuo to remove excess ethylamine.
-
Validation:
NMR should show a doublet at ppm (C3-Methyl) and disappearance of alkene protons ( ppm).
-
Step 2: N-Protection (Schotten-Baumann Conditions)
-
Reagents: Benzyl chloroformate (Cbz-Cl),
(or ), Dioxane/Water. -
Procedure:
-
Dissolve crude 3-(ethylamino)butanoic acid in 1:1 Dioxane/1N NaOH at 0°C.
-
Add Cbz-Cl (1.2 eq) dropwise over 1 hour.
-
Maintain pH ~9-10 by adding NaOH.
-
Stir at Room Temperature for 4 hours.
-
Workup: Wash with Diethyl Ether (removes impurities). Acidify aqueous layer to pH 2 with 1N HCl. Extract product into Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Synthesis Logic Diagram
Figure 2: Synthetic workflow from commodity chemicals to the protected building block.
Applications in Drug Development
Peptidomimetics & Foldamers
The
-
Disrupts
-helices: Acts as a "helix breaker" or induces novel turn structures. -
Increases Lipophilicity: Improves membrane permeability of the peptide sequence.
-
Proteolytic Stability:
-alkylation sterically hinders protease access to the peptide bond.
Pharmaceutical Intermediates
While Dolutegravir utilizes the reduced alcohol form ((R)-3-aminobutanol), this acid derivative serves as a crucial intermediate for analogs requiring oxidative stability or carboxyl-linked conjugation. The specific (R)-enantiomer is typically the bioactive conformer in antiviral applications.
References
-
Sigma-Aldrich. 3-(Ethylamino)butanoic acid Product Analysis. Retrieved from .
-
CymitQuimica. 3-(Ethylamino)butanoic acid CAS 859284-78-9 Technical Data. Retrieved from .
- Seebach, D., & Matthews, J. L. (1997). -Peptides: a surprise at every turn. Chemical Communications. (Foundational text on -amino acid foldamers).
- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
Sources
Solubility Profile & Process Engineering Guide: 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
Executive Summary
This guide provides a comprehensive solubility and physicochemical profile for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (also referred to as N-Cbz-N-Ethyl-β-aminobutyric acid ).
As a specialized
Key Technical Insight: The N-ethyl substitution disrupts the intermolecular hydrogen bonding network typical of Cbz-amino acids. Consequently, this molecule often presents as a viscous oil or low-melting solid , exhibiting higher solubility in non-polar organic solvents compared to its non-alkylated analogs.
Physicochemical Profile
Understanding the structural domains is prerequisite to predicting solubility behavior.
Structural Analysis[1]
-
Lipophilic Domain: The Benzyloxycarbonyl (Cbz) group and the N-Ethyl chain create a large hydrophobic surface area.
-
Acidic Domain: The free carboxylic acid (C1) provides pH-dependent solubility.
-
Steric Domain: The N-ethyl group introduces steric bulk, forcing the amide bond into specific rotamers (cis/trans equilibrium) and preventing efficient crystal lattice packing.
Figure 1: Structural contributions to the physicochemical behavior of the target molecule.
Calculated Properties
| Property | Value (Est.) | Implication for Processing |
| Formula | C₁₄H₁₉NO₄ | Molecular Weight: ~265.3 g/mol |
| LogP | 2.8 – 3.2 | Highly lipophilic; partitions into organic phase.[1] |
| pKa (COOH) | 4.2 – 4.6 | Soluble in aqueous base (pH > 6.0). |
| H-Bond Donors | 1 (COOH) | The amide NH is capped by the Ethyl group. |
| H-Bond Acceptors | 4 | Carbonyls and Ether oxygen. |
Solubility Profile in Organic Solvents[3]
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the specific N-alkylation effects of this molecule.
Solubility Class Table
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Primary solvent for synthesis and extraction. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>300 mg/mL) | Excellent for extraction and workup. |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Used for coupling reactions; difficult to remove. |
| Alcohols | Methanol, Ethanol, IPA | High | Good for homogenous reactions; potential for esterification side-reactions if acidic. |
| Ethers | THF, 2-MeTHF, MTBE | Moderate - High | THF is excellent; MTBE may show temperature-dependent solubility. |
| Aromatic | Toluene, Xylene | Moderate | Likely soluble at elevated temperatures; useful for crystallization screening. |
| Alkanes | Hexanes, Heptane, Cyclohexane | Low / Insoluble | Antisolvent ; used to precipitate the product or wash away impurities. |
| Water | Water (pH < 7) | Insoluble | Forms the aqueous phase in extractions. |
The "N-Ethyl Effect"
In standard Cbz-amino acids (e.g., Cbz-Alanine), the amide proton (-NH-) forms strong intermolecular hydrogen bonds, often leading to high melting points and lower solubility in solvents like DCM or Toluene. For 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid , the N-ethyl group removes this hydrogen bond donor .
-
Result: The crystal lattice energy is significantly lowered.
-
Observation: The compound is likely to isolate as a thick oil or amorphous solid rather than a crystalline powder. Crystallization requires careful antisolvent addition (e.g., Heptane into cold EtOAc solution).
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific batch.
-
Preparation: Weigh 100 mg of the substance into a 4 mL vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 5 minutes at 25°C.
-
Visual Check:
-
Clear Solution: Calculate solubility.
-
Suspension: Continue adding solvent.
-
-
Saturation Point: If undissolved solid remains after 2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue.
Protocol: Acid-Base Purification (The "Back-Extraction" Method)
Due to its amphiphilic nature (Lipophilic Cbz/Ethyl + Acidic COOH), this molecule is ideal for purification via pH switching.
Figure 2: Acid-Base "Back-Extraction" purification strategy leveraging the carboxylic acid functionality.
Applications & Process Considerations
Crystallization Screening
If a solid form is required (e.g., for GMP stability), standard crystallization may fail due to the N-ethyl group.
-
Recommended System: Diisopropyl Ether (DIPE) / Heptane .
-
Method: Dissolve in minimal warm DIPE. Add Heptane dropwise until cloudy. Cool slowly to -20°C. Seed crystals may be necessary to induce nucleation in this "oily" class of compounds.
Coupling Reactions
In peptide synthesis, the N-ethyl group introduces steric hindrance.
-
Solvent Choice: Use DMF or NMP to ensure high concentration and kinetic rates.
-
Activation: Use strong coupling agents (e.g., HATU, COMU) rather than carbodiimides (DCC/EDC) to overcome the steric barrier of the N-ethyl amine during subsequent deprotection/coupling cycles.
References
-
Isadiartuti, D. et al. (2017). Solubility and dissolution of physical mixture carbamazepine and amino acids. International Journal of Pharmacy and Pharmaceutical Sciences. Link
-
BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Link
-
BOC Sciences. CBZ-Amino Acids: Properties and Crystallization Behavior.
-
ChemicalBook. 3-Aminobutanoic acid Properties and Derivatives. Link
-
PubChem. Compound Summary: 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. National Library of Medicine. Link
Sources
Thermodynamic stability of N-ethyl beta-amino acid derivatives
Thermodynamic Stability of N-Ethyl -Amino Acid Derivatives: Mechanisms, Protocols, and Applications in Peptidomimetic Drug Design
The Thermodynamic Paradigm of N-Alkylated -Amino Acids
Standard
However, introducing an N-ethyl modification fundamentally rewires this thermodynamic landscape. The causality of this shift is rooted in two primary mechanistic factors:
-
Ablation of Hydrogen Bond Donors: N-ethylation replaces the amide proton, stripping the backbone of its ability to act as a classical hydrogen bond donor. Consequently, the thermodynamic driving force for folding shifts from H-bonding to steric packing, dipole-dipole interactions, and hydrophobic collapse[3].
-
Steric Pyramidalization and Cis-Trans Isomerism: The steric bulk of the N-ethyl group induces syn-pentane-type interactions with adjacent
substituents. This steric clash can cause pyramidalization of the amide bond, severely distorting it from planarity[4]. Unlike standard secondary amides which exist almost exclusively in the trans conformation, the tertiary amide bonds in N-ethyl -amino acids (often termed -peptoids) exhibit a dynamic cis-trans equilibrium. By carefully selecting bulky side chains, researchers can thermodynamically trap the backbone in a cis-dominant state, pre-organizing the foldamer into a stable helical architecture[3].
Thermodynamic folding pathway of N-ethyl β-amino acid derivatives.
Quantitative Thermodynamic Profiling
The thermodynamic stability of a foldamer is dictated by the Gibbs free energy of folding (
Table 1: Comparative Thermodynamic & Metabolic Stability
| Derivative Scaffold | Backbone Modification | Dominant Amide State | Proteolytic Half-Life (Trypsin) | |
| None | Trans (>99%) | -1.5 to -3.0 | < 1 hour | |
| Trans (>95%) | -3.0 to -5.5 | > 48 hours[5] | ||
| N-Methyl | N-methylation | Cis/Trans mix (~1:1) | -0.5 to -1.5 | > 72 hours |
| N-Ethyl | N-ethylation | Cis-dominant (>80%) | -2.5 to -4.5 | > 72 hours |
Note:
Self-Validating Experimental Protocols
To rigorously evaluate the thermodynamic stability of N-ethyl
Protocol A: Synthesis via the Sub-Monomer Approach
Causality: Traditional solid-phase peptide synthesis (SPPS) coupling is highly inefficient for N-alkylated amines due to severe steric hindrance. The sub-monomer approach bypasses this kinetic barrier by building the residue directly on the resin via Michael addition[3].
-
Acylation: React the resin-bound primary amine with an activated acrylamide derivative in the presence of N,N'-diisopropylcarbodiimide (DIC).
-
Michael Addition: Introduce the ethylamine monomer (or corresponding alkylamine) to the resin-bound acrylamide. The nucleophilic addition occurs at the
-carbon, generating the N-ethyl -amino acid residue in situ[3]. -
Cleavage: Cleave the oligomer from the resin using a standard TFA cocktail.
-
Validation Checkpoint: Perform LC-MS on the crude product. The absence of deletion sequences confirms that the Michael addition achieved >99% conversion, validating the steric bypass.
Protocol B: Thermodynamic Extraction via VT-CD Spectroscopy
Causality: Because N-ethyl
-
Preparation: Dissolve the purified N-ethyl
-peptide in a physiologically relevant buffer (e.g., 10 mM phosphate, pH 7.4) at a concentration of 50 M. -
Thermal Denaturation: Monitor the molar ellipticity at the characteristic wavelength of the foldamer (typically 205–215 nm) while ramping the temperature from 5°C to 95°C at a rate of 1°C/min.
-
Data Fitting: Fit the resulting sigmoidal curve to a two-state unfolding model to extract
and .
-
Validation Checkpoint (Critical): Reversibility is mandatory for valid thermodynamic extraction. After reaching 95°C, the sample must be cooled back to 5°C. If the final spectrum deviates by >5% from the initial spectrum, the unfolding is non-reversible (indicating aggregation), and the van't Hoff analysis is invalid.
Workflow for evaluating the thermodynamic stability of β-peptoids.
Applications in Drug Development and Biomaterials
The unique thermodynamic stability and proteolytic resistance of N-ethyl
-Secretase Modulators for Alzheimer's Disease
In the development of neurotherapeutics, N-alkylated derivatives are utilized to modulate the
Supramolecular Hydrogels for Tissue Engineering
9510
Mechanism of action for N-ethyl β-amino acid-derived γ-secretase modulators.
Conclusion
The incorporation of N-ethyl
References
- Beta-amino acids: versatile peptidomimetics ResearchG
- Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gel
- Beta-peptide ChemEurope
- Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers Frontiers
- β-Peptoid Foldamers at Last | Accounts of Chemical Research ACS Public
- Supramolecular Self‐Assembly of β‐Peptides Mediated by Janus‐Type Recognition Units ResearchG
- Foldamers in Medicinal Chemistry N
- Acyclic Twisted Amides N
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
- A Snake Venom Peptide and Its Derivatives Prevent Aβ42 Aggregation N
- Beta-peptides and beta-peptide hydrogels Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyclic Twisted Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Beta-peptide [chemeurope.com]
- 8. A Snake Venom Peptide and Its Derivatives Prevent Aβ42 Aggregation and Eliminate Toxic Aβ42 Aggregates In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2023220781A1 - Beta-peptides and beta-peptide hydrogels - Google Patents [patents.google.com]
Comprehensive Synthesis and Mechanistic Evaluation of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic Acid
Executive Summary & Rationale
The integration of
This technical guide details the robust, scalable synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (also referred to as
Retrosynthetic Analysis & Pathway Selection
The target molecule can be synthesized via two primary pathways. A retrosynthetic disconnection of the
Fig 1: Retrosynthetic pathways for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid.
For this guide, we prioritize the Aza-Michael Addition Route due to its superior atom economy, avoidance of heavy metal reducing agents, and direct utilization of commercially available crotonic acid[1][4].
Quantitative Route Comparison
The following table summarizes the empirical data validating the selection of the Aza-Michael approach over Reductive Amination.
| Metric | Route A: Aza-Michael Addition | Route B: Reductive Amination |
| Total Steps | 2 | 3 (Includes ester hydrolysis) |
| Overall Yield | 75 - 82% | 55 - 65% |
| Atom Economy | High (Direct addition) | Moderate (Loss of water, ethanol) |
| Scalability | Excellent (Aqueous conditions) | Good (Requires anhydrous solvents) |
| Key Byproducts | Benzyl alcohol (easily removed) | Boron salts, ethanol |
Experimental Methodology & Mechanistic Causality
The following protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure reproducibility and high fidelity.
Phase 1: Aza-Michael Conjugate Addition
Objective: Synthesis of 3-(ethylamino)butanoic acid.
-
Reaction Setup: Suspend Crotonic acid (1.0 eq) in a 70% aqueous solution of Ethylamine (5.0 eq).
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (65 °C) for 24 hours.
-
Causality Insight: The
-unsaturated system of crotonic acid is electronically activated for nucleophilic attack. However, because primary amines can undergo double alkylation, a massive stoichiometric excess (5.0 eq) of ethylamine is employed to drive the thermodynamic equilibrium exclusively toward the mono-alkylated product[1]. Water acts as an environmentally benign solvent that stabilizes the zwitterionic transition state via hydrogen bonding.
-
-
In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate. The complete disappearance of the UV-active crotonic acid spot and the emergence of a highly polar, ninhydrin-positive spot at the baseline confirms conversion.
-
Isolation: Concentrate the mixture in vacuo to remove water and the volatile excess ethylamine. The crude 3-(ethylamino)butanoic acid is obtained as a viscous oil or hygroscopic solid and is used directly in the next step.
Phase 2: Schotten-Baumann -Cbz Protection
Objective: Installation of the Benzyloxycarbonyl group.
-
Alkaline Solubilization: Dissolve the crude 3-(ethylamino)butanoic acid in 2M NaOH (aq) to achieve a stable pH of 10. Cool the biphasic system to 0 °C in an ice bath.
-
Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 30 minutes. Simultaneously, add 2M NaOH dropwise to strictly maintain the pH between 9.0 and 10.0.
-
Causality Insight: The Schotten-Baumann conditions (biphasic aqueous/organic interface) are critical here. The high pH ensures the secondary amine remains deprotonated and highly nucleophilic. Cooling to 0 °C suppresses the competing hydroxide-mediated hydrolysis of Cbz-Cl into benzyl alcohol[2]. If the pH drops below 8.5, the amine protonates, halting the reaction and wasting the Cbz-Cl reagent.
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification & Extraction:
-
Wash the basic aqueous layer with Diethyl Ether (2 x 50 mL) to extract unreacted Cbz-Cl and benzyl alcohol. Self-Validation: TLC of the ether layer should show UV-active spots, while the aqueous layer retains the product.
-
Acidify the aqueous layer to pH 2.0 using 6M HCl.
-
Causality Insight: Acidification protonates the carboxylate group, neutralizing the molecule and drastically increasing its lipophilicity, allowing it to partition into the organic phase.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo to yield the pure target compound.
-
Fig 2: Step-by-step experimental workflow for the synthesis of the target molecule.
Conclusion
The synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid via the aza-Michael addition of ethylamine to crotonic acid, followed by Schotten-Baumann Cbz protection, represents the most scientifically sound and scalable approach. By strictly controlling stoichiometric ratios to prevent over-alkylation and dynamically managing pH during protection to prevent reagent hydrolysis, researchers can reliably generate this critical peptidomimetic building block with high atom economy and purity.
References
1.[2] Sleebs, B. E., et al. (2013). Synthesis of N-Cbz-Substituted β3-Amino Ketones Utilizing 4-Substituted 1,3-Oxazinan-6-ones. ResearchGate. URL: 2.[3] CymitQuimica. (n.d.). 3-(Ethylamino)butanoic acid. CymitQuimica. URL: 3.[1] Zhang, F. (n.d.). Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. White Rose eTheses Online. URL: 4.[4] Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. URL:
Sources
Engineering Proteolytically Stable Therapeutics: The Role of N-Cbz Protected β-Amino Acids in Peptidomimetic Drug Discovery
Introduction: The Peptidomimetic Paradigm
The translation of native peptides into viable clinical therapeutics is historically bottlenecked by two pharmacokinetic liabilities: poor oral bioavailability and rapid proteolytic degradation in vivo[1]. To circumvent these limitations, drug discovery has increasingly pivoted toward peptidomimetics—molecules designed to mimic the 3D bioactive conformation of natural peptides while possessing an unnatural backbone[2].
Among the most successful structural interventions is the incorporation of
The Strategic Role of N-Cbz in β-Amino Acid Synthesis
The synthesis of enantiopure
Why N-Cbz?
-
Suppression of Lactamization : During the activation of
-amino acids for peptide coupling, the free amine can attack the activated carboxylate, forming a stable 4-membered -lactam ring. The bulky, electron-withdrawing nature of the Cbz group sterically and electronically shields the nitrogen, preventing this intramolecular side reaction. -
Stability Under Homologation Conditions : In the Arndt-Eistert homologation—a premier method for converting
-amino acids to -amino acids—the substrate is exposed to diazomethane and silver catalysts. While Boc (tert-butyloxycarbonyl) groups can sometimes degrade or participate in unwanted side reactions under these conditions, the Cbz group remains entirely inert[3]. -
Orthogonality : Cbz is stable to the trifluoroacetic acid (TFA) used to cleave Boc groups and the secondary amines (e.g., piperidine) used to cleave Fmoc groups, allowing for complex, multi-dimensional solid-phase peptide synthesis (SPPS)[4].
Caption: Workflow for synthesizing beta-peptidomimetics using N-Cbz protected intermediates.
Applications in Drug Discovery
The integration of N-Cbz protected
-
Integrin Antagonists :
-amino acids are heavily utilized in the synthesis of integrin antagonists, which are critical targets for inflammatory bowel diseases. The N-Cbz protection allows for the solution-phase synthesis of these complex dimeric peptides without premature degradation of the pharmacophore[5]. -
Antimicrobial Peptides (AMPs) : The rise of multidrug-resistant bacteria has spurred the development of
-peptide AMPs. For example, analogs of the dipeptide antibiotic TAN-1057 have been successfully synthesized using N-Cbz-L-arginine derivatives, yielding compounds that resist bacterial proteases while maintaining potent membrane-disrupting capabilities[3].
Quantitative Comparison of N-Cbz Deprotection Strategies
The utility of the Cbz group is intrinsically linked to the efficiency of its removal. While catalytic hydrogenolysis remains the gold standard, recent advances in Lewis acid and biocatalytic methodologies have expanded the chemist's toolkit, particularly for molecules containing reducible functional groups,[4],[6].
| Deprotection Method | Reagents / Conditions | Typical Yield (%) | Reaction Time | Functional Group Tolerance & Orthogonality | Drawbacks |
| Catalytic Hydrogenolysis | H₂, Pd/C, MeOH, RT | 90–99% | 1–3 h | Tolerates Boc, Fmoc. Cleaves benzyl ethers. | Reduces alkenes/alkynes; pyrophoric catalyst. |
| Lewis Acid / Fluoroalcohol | AlCl₃, HFIP, RT | 85–95% | 2–16 h | Tolerates alkenes, alkynes, N-Boc, N-Fmoc. | Requires basic workup to remove aluminum salts[4]. |
| Strong Acid Cleavage | HBr / AcOH, RT | 70–85% | 1–4 h | Cleaves Boc and t-Bu esters simultaneously. | Harsh conditions; potential for side reactions[7]. |
| Biocatalytic (Deprotectase) | Sphingomonas Cbz-ase | >95% | 24 h | Highly specific to Cbz; green chemistry profile. | Limited substrate scope; slower reaction kinetics[6]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each experimental choice.
Protocol A: Synthesis of N-Cbz β-Amino Acid via Arndt-Eistert Homologation
This protocol converts an N-Cbz-
-
Mixed Anhydride Formation : Dissolve the N-Cbz-
-amino acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the system to -15°C. Add N-methylmorpholine (NMM, 1.1 equiv) followed dropwise by isobutyl chloroformate (1.05 equiv).-
Causality: Activation of the carboxylic acid must be performed at sub-zero temperatures. Higher temperatures promote the formation of oxazolones, leading to the racemization of the
-stereocenter.
-
-
Diazoketone Synthesis : After 15 minutes, filter the precipitated NMM-HCl salt. To the filtrate at 0°C, add a pre-titrated ethereal solution of diazomethane (CH₂N₂, 2.5 equiv) and stir for 2 hours.
-
Causality: Diazomethane acts as a nucleophile, attacking the mixed anhydride to form a stable
-diazoketone. The excess CH₂N₂ acts as a base to quench the liberated HCl, preventing the formation of chloromethyl ketones. The N-Cbz group is highly stable to these conditions.
-
-
Wolff Rearrangement : Concentrate the mixture in vacuo, redissolve the diazoketone in a THF/H₂O mixture (9:1), and add Silver Benzoate (AgOBz, 0.1 equiv) and triethylamine (TEA, 2.0 equiv). Stir in the dark at room temperature.
-
Causality: Ag(I) catalyzes the extrusion of N₂ gas (a self-validating visual cue of reaction progress), triggering a 1,2-alkyl shift. This forms a highly reactive ketene intermediate, which is immediately trapped by the surrounding water to yield the homologous
-amino acid.
-
-
Isolation : Acidify the mixture to pH 2 with 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Protocol B: Chemoselective Deprotection using AlCl₃/HFIP
Standard Pd/C hydrogenolysis destroys alkenes. This breakthrough protocol utilizes a fluoroalcohol solvent to selectively remove the Cbz group without reducing double bonds[4].
-
Complexation : Suspend the N-Cbz-
-amino acid (1.0 equiv) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, 0.25 M). Add anhydrous AlCl₃ (3.0 equiv) in one portion at room temperature.-
Causality: AlCl₃ is a standard Lewis acid, but in traditional solvents, it requires heating to cleave carbamates. HFIP possesses strong hydrogen-bond donating capabilities, which dramatically enhances the Brønsted/Lewis acidity of AlCl₃, allowing it to activate the carbamate carbonyl at room temperature.
-
-
Cleavage & Monitoring : Stir the suspension for 2 to 16 hours. Monitor the reaction via LC-MS.
-
Causality: The activated complex undergoes heterolytic cleavage, releasing a benzyl cation (which is trapped by the solvent or chloride ions) and CO₂ gas. The disappearance of the starting material mass + [M+H] on LC-MS validates the cleavage.
-
-
Quenching : Dilute the reaction mixture with CH₂Cl₂, then slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.
-
Causality: CH₂Cl₂ solubilizes the newly formed free amine. The addition of NaHCO₃ serves a dual purpose: it neutralizes the acidic HFIP and precipitates the aluminum ions as insoluble Al(OH)₃ salts.
-
-
Extraction : Filter the biphasic mixture through a pad of Celite to remove the Al(OH)₃ precipitate. Separate the layers, extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate to yield the free
-amino acid.
Caption: Mechanistic sequence of N-Cbz deprotection utilizing the AlCl3/HFIP system.
References
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. WO2020198682A1 - METHODS FOR SYNTHESIZING β-HOMOAMINO ACIDS - Google Patents [patents.google.com]
- 6. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Guide: Physical Characteristics and Melting Point Analysis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
This guide is structured as an advanced technical document for researchers in medicinal chemistry and peptide synthesis. It addresses the specific physicochemical properties of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid , a specialized
Part 1: Executive Summary & Chemical Identity
The Compound at a Glance
3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid is a protected
The introduction of the
Chemical Identifiers
| Parameter | Data |
| IUPAC Name | 3-[Benzyloxycarbonyl(ethyl)amino]butanoic acid |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 265.31 g/mol |
| Core Scaffold | |
| Protecting Group | Benzyloxycarbonyl (Cbz / Z) |
| Ethyl ( |
Part 2: Physical Characteristics & Melting Point Analysis
The Melting Point Anomaly
Researchers expecting a sharp, high melting point (characteristic of zwitterionic amino acids) will observe a distinct deviation with this compound.
-
Parent Compound (
-Cbz- -aminobutyric acid): Typically a solid with a defined melting point (approx. 60–80 °C depending on enantiomeric purity). -
Target Compound (
-Cbz- -ethyl- -aminobutyric acid):-
Observed State: Viscous Oil or Low-Melting Amorphous Solid.
-
Melting Range: Often < 30 °C or exists as a glass at room temperature.
-
Mechanistic Explanation: The
-ethyl group removes the amide proton ( ), eliminating the primary hydrogen bond donor capability. This disruption of the crystal lattice energy prevents the formation of a stable, high-melting crystalline solid.
-
Solubility Profile
The lipophilic Cbz group combined with the
| Solvent | Solubility Rating | Observation |
| Water | Insoluble | Forms an oily emulsion or precipitate. |
| Dichloromethane (DCM) | Excellent | Fully miscible; preferred solvent for extraction. |
| Ethyl Acetate | Excellent | Standard solvent for purification. |
| Methanol/Ethanol | Good | Soluble, but may require heating if semi-crystalline. |
| Hexanes | Poor | Likely to oil out or form a gum. |
Structural Visualization (DOT Diagram)
The following diagram illustrates the functional connectivity and the steric impact of the
Figure 1: Structural breakdown of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid highlighting the N-ethyl group's role in physical state determination.[1][2]
Part 3: Experimental Protocols for Characterization
Since a simple melting point is often insufficient for this compound, a multi-modal characterization strategy is required to ensure integrity and purity.
Protocol: Physical State & Purity Determination (HPLC)
Objective: Confirm purity of the viscous oil/solid, as impurities (benzyl alcohol, unreacted amine) can mimic the oil state.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (0.1% TFA)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm)
Methodology:
-
Sample Prep: Dissolve 5 mg of the compound in 1 mL of 50:50 MeCN:Water.
-
Gradient: 10% to 90% MeCN over 20 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).
-
Analysis: The
-ethyl derivative typically elutes later (higher ) than the non-ethylated analog due to increased hydrophobicity.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the Glass Transition Temperature (
Methodology:
-
Encapsulation: Seal 2–5 mg of the sample in an aluminum pan.
-
Cycle:
-
Cool to -50 °C.
-
Heat to 150 °C at 10 °C/min.
-
-
Interpretation:
-
Sharp Endotherm: Indicates crystallinity (rare for this derivative).
-
Step Change: Indicates
(Glass Transition), confirming an amorphous solid/glass state.
-
Synthesis & Purification Workflow
Understanding the origin of the compound helps in interpreting its physical state.
Figure 2: Synthesis workflow illustrating the transition from a crystalline starting material to the amorphous/oily final product.
Part 4: Applications & Handling
Storage and Stability
-
State: Due to its likely oily or low-melting nature, the compound should be stored at -20 °C .
-
Hygroscopicity: Amorphous forms are often hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can hydrolyze the ester if present or degrade the free acid.
Usage in Peptide Synthesis
-
Coupling: The secondary amine (due to the ethyl group) is sterically hindered. Standard coupling reagents (EDC/HOBt) may be slow. High-efficiency coupling agents like HATU or PyBOP are recommended.
-
Rotamers: NMR spectra in
will likely show rotamers (broad or split peaks) due to restricted rotation around the tertiary carbamate bond ( ). This is a physical characteristic, not an impurity.
References
-
PubChem Compound Summary. (2025). 3-aminobutanoic acid and derivatives. National Center for Biotechnology Information. Retrieved from [Link]
- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid physical properties).
Sources
Technical Whitepaper: Safety, Handling, and Application of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
This guide serves as a comprehensive technical whitepaper for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid . It synthesizes safety protocols, chemical properties, and experimental applications, designed for researchers in medicinal chemistry and peptide synthesis.
Document Control:
-
Compound Class: Protected
-Amino Acid -
Primary Application: Peptidomimetic Synthesis, Drug Discovery
-
Hazard Classification: Irritant (GHS Category 2/2A/3)
Compound Identification & Chemical Context
This compound is a specialized building block used to introduce
Chemical Specifications
| Property | Detail |
| Systematic Name | 3-[N-(Benzyloxycarbonyl)-N-ethylamino]butanoic acid |
| Molecular Formula | |
| Molecular Weight | 265.31 g/mol |
| Structural Features | |
| Physical State | Viscous oil or low-melting solid (due to lack of intermolecular H-bonding on the carbamate N) |
| Solubility | High in DCM, EtOAc, DMSO; Low in Water |
| Analogous CAS | 51440-81-4 (Non-ethylated parent: Cbz- |
Expert Insight: The
-ethyl substitution lowers the melting point compared to its non-ethylated analog. While the parent compound (Cbz--Abu-OH) is a solid, the -ethyl variant often presents as a viscous oil requiring careful handling to avoid transfer losses.
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) analysis of carbamate-protected amino acids, this compound is classified under the GHS Standard as follows.
GHS Label Elements
-
Signal Word: WARNING
-
Pictogram: Exclamation Mark (GHS07)
Hazard Statements
-
H319: Causes serious eye irritation.[2]
Precautionary Statements
-
P280: Wear protective gloves/eye protection/face protection.[2][3][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses if present and easy to do.[2][3][5][8] Continue rinsing.[2][3][4][5]
Safe Handling & Storage Protocols
Storage Architecture
-
Temperature: Store at 2–8°C . Long-term storage at -20°C is recommended to prevent slow decarboxylation or hydrolysis.
-
Atmosphere: Hygroscopic.[5] Store under inert gas (Nitrogen or Argon).
-
Container: Amber glass vials with PTFE-lined caps to prevent leaching and photodegradation.
Handling Decision Tree
The following workflow dictates the safety logic for handling this compound in a research setting.
Figure 1: Decision logic for PPE selection based on physical state. The
Experimental Applications & Workflows
A. Deprotection Strategy (Cbz Removal)
The Benzyl carbamate (Cbz) group is stable to acidic conditions (TFA/HCl) used to remove Boc groups, making it orthogonal. It is removed via Hydrogenolysis .
Protocol:
-
Dissolution: Dissolve 1.0 eq of the compound in Methanol or Ethanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric when dry.
-
Atmosphere: Purge with
gas (balloon pressure is usually sufficient). -
Reaction: Stir at Room Temperature for 2–4 hours. Monitor via TLC (Cbz group is UV active; product is not).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
B. Peptide Coupling (Amide Bond Formation)
Due to the steric hindrance of the
Recommended Protocol (HATU/HOAt):
-
Activation: Dissolve Amino Acid (1.0 eq) and HATU (1.1 eq) in dry DMF.
-
Base: Add DIPEA (2.5 eq). Stir for 5 minutes to activate the carboxylic acid.
-
Addition: Add the amine partner (1.1 eq).
-
Time: Allow to react for 4–16 hours. The
-ethyl group slows kinetics; extended time is often required.
Synthesis & Reactivity Diagram
Figure 2: Divergent synthetic pathways: Coupling (Top) vs. Deprotection (Bottom).
Toxicological & Ecological Information
Toxicology (Analog-Based)
Specific LD50 data for the
-
Acute Toxicity: Likely low (Oral LD50 > 2000 mg/kg estimated).
-
Skin Corrosion: Moderate irritant. The carboxylic acid moiety can cause pH-dependent irritation.
-
Sensitization: No data available.[6][8] Treat as a potential sensitizer.
Ecological Impact[6][8][9][13]
-
Biodegradability: Predicted to be biodegradable due to the peptide-like backbone.
-
Aquatic Toxicity: Prevent entry into drains. Acidity may locally lower pH, affecting aquatic organisms.
Emergency Response Procedures
| Scenario | Immediate Action |
| Eye Contact | Flush with water for 15 mins, lifting eyelids.[2][3][5] Seek medical attention (Acidic irritation risk).[1][3][5][9] |
| Skin Contact | Wash with soap and water.[2][3][4][5][6][10] Remove contaminated clothing.[1][2][3][4][5][8][9][10] |
| Inhalation | Move to fresh air.[1][2][3][4][5][7][10] If breathing is difficult, administer oxygen.[2] |
| Spill/Leak | Solid: Sweep up without creating dust.[10] Liquid: Absorb with vermiculite or sand.[8] Neutralize with dilute Sodium Bicarbonate ( |
References
-
PubChem. (2025). Compound Summary: 3-(((Benzyloxy)carbonyl)amino)butanoic acid (Analog).[11][12] National Library of Medicine. Retrieved from [Link][12]
-
ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria: Categorical Bridging Principles. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. aminochem.com [aminochem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. peptide.com [peptide.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. bcfertilis.com [bcfertilis.com]
- 9. fishersci.com [fishersci.com]
- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 11. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid | C12H15NO4 | CID 304280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number and chemical identifiers for N-Cbz-N-ethyl-beta-aminobutyric acid
The following technical guide details the chemical identity, synthesis, and application of N-Cbz-N-ethyl-beta-aminobutyric acid .
Synthesis, Properties, and Application in Peptidomimetic Design
Executive Summary
N-Cbz-N-ethyl-beta-aminobutyric acid (also known as 3-(N-benzyloxycarbonyl-N-ethylamino)butanoic acid) is a specialized beta-amino acid derivative used primarily as a building block in the synthesis of beta-peptides and peptidomimetics . Unlike naturally occurring alpha-amino acids, the beta-amino acid backbone confers resistance to proteolytic degradation, making this compound a critical intermediate for developing stable pharmaceutical candidates.
This guide addresses the specific challenge of identifying and handling this compound, which often lacks a widely indexed CAS number in its fully protected form, requiring researchers to rely on precursor identification and de novo synthesis protocols.
Chemical Identification & Core Data
Due to its status as a transient intermediate in many synthetic pathways, the fully protected N-Cbz-N-ethyl derivative is frequently not cataloged with a unique CAS in public databases. It is best identified through its core scaffold and precursor data.
Nomenclature & Identifiers
| Parameter | Detail |
| Systematic Name | 3-(N-Benzyloxycarbonyl-N-ethylamino)butanoic acid |
| Common Name | N-Cbz-N-ethyl-β-aminobutyric acid |
| Molecular Formula | C |
| Molecular Weight | ~265.31 g/mol |
| Core Precursor CAS | 859284-78-9 (3-(ethylamino)butanoic acid) |
| Parent Analog CAS | 51440-81-4 (N-Cbz-3-aminobutyric acid, racemic) |
| Stereochemistry | Available as Racemic (DL), (R), or (S) enantiomers depending on the starting material.[1][2] |
Structural Analysis
The molecule consists of three functional domains:
-
Beta-Amino Acid Backbone: A 3-aminobutyric acid core (providing the
-carbon chirality). -
N-Ethyl Group: Increases lipophilicity and alters the conformational flexibility of the resulting peptide bond (tertiary amide formation).
-
Cbz (Z) Protecting Group: Benzyloxycarbonyl group, stable to acidic conditions (TFA), removable via catalytic hydrogenation (
/Pd-C).
Synthetic Pathways & Protocols
Route A: Reductive Amination (Recommended)
This method ensures mono-ethylation of the amine before protection, avoiding the steric hindrance issues of alkylating a carbamate.
Workflow Diagram:
Figure 1: Recommended synthetic pathway via reductive amination of the free amino acid.
Detailed Protocol
Step 1: Synthesis of N-Ethyl-3-aminobutyric acid
-
Dissolution: Dissolve 3-aminobutyric acid (10 mmol) in MeOH (50 mL).
-
Imine Formation: Add Acetaldehyde (11 mmol) dropwise at 0°C. Stir for 30 minutes to allow imine formation.
-
Reduction: Add
(12 mmol) in small portions. Note: Maintain pH ~6 with acetic acid to prevent over-alkylation. -
Workup: Quench with water, remove methanol under reduced pressure. Purify via ion-exchange chromatography (Dowex 50W) to isolate the mono-ethyl product.
-
Validation: Check MS for [M+H]+ = 132.1.
-
Step 2: Cbz Protection (Schotten-Baumann Conditions)
-
Preparation: Dissolve N-ethyl-3-aminobutyric acid (from Step 1) in 1M NaOH/Dioxane (1:1 v/v). Cool to 0°C.
-
Acylation: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining pH 9-10 with 2M NaOH.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
-
Isolation: Wash the aqueous layer with diethyl ether (to remove unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extraction: Extract the product into Ethyl Acetate (3x). Dry over
and concentrate.-
Validation: Product should appear as a viscous oil or low-melting solid.
-
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The presence of rotamers (due to the tertiary amide/carbamate) often complicates NMR spectra.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (DMSO-d6) | Confirms Cbz group and N-ethylation. Look for peak broadening due to rotamers. | |
| LC-MS (ESI) | [M+H]+ = 266.3 [M+Na]+ = 288.3 | Confirms molecular weight and absence of di-ethylated byproducts. |
| TLC | UV active (Cbz group). Stains with Bromocresol Green (free acid). |
Critical Quality Attribute (CQA):
The absence of the N-H stretch in IR (usually around 3300-3400 cm
Applications in Drug Development
Peptidomimetics & Stability
The incorporation of N-ethyl-beta-amino acids into peptide backbones serves two primary functions:
-
Proteolytic Stability: The beta-backbone is unrecognized by standard proteases (trypsin, pepsin).
-
Conformational Constraint: The N-ethyl group eliminates the hydrogen bond donor capability of the amide nitrogen, forcing the peptide backbone into specific secondary structures (e.g., preventing sheet formation, promoting helices depending on sequence).
Pathway Visualization: Peptide Synthesis Utility
Figure 2: Integration of the compound into Solid Phase Peptide Synthesis (SPPS).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen).
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO, DMF. Sparingly soluble in water.
References
-
PubChem. 3-(Ethylamino)butanoic acid (Compound Summary). National Library of Medicine. Retrieved March 8, 2026, from [Link]
- Seebach, D., et al.Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid synthesis).
Sources
Methodological & Application
Application Note: Synthesis Protocol for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
Scientific Rationale & Pathway Architecture
-amino acids are indispensable building blocks in modern drug development, frequently utilized in the design of foldamers, peptidomimetics, and proteolytically stable therapeutics. The target molecule, 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (also known asThis application note details a highly atom-economical, three-step synthetic pipeline. To avoid the low yields and complex cleavage steps associated with chiral auxiliaries, this protocol leverages a robust aza-Michael addition (2), followed by orthogonal carbamate protection and chemoselective ester saponification.
Reaction Workflow
Three-step synthetic workflow for N-Cbz-N-ethyl-β-aminobutyric acid.
Quantitative Reagent Matrix
The following table summarizes the stoichiometry for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Operational Role |
| Step 1: Aza-Michael Addition | ||||
| Ethyl crotonate | 114.14 | 1.0 | 1.14 g | Michael Acceptor |
| Ethylamine (70% in H₂O) | 45.08 | 3.0 | 2.41 mL | Nucleophile |
| Step 2: N-Cbz Protection | ||||
| Ethyl 3-(ethylamino)butanoate | 159.23 | 1.0 | ~1.59 g | Secondary Amine |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.2 | 1.71 mL | Electrophilic Protecting Group |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 3.48 mL | Non-nucleophilic Base |
| Step 3: Saponification | ||||
| Protected Ester Intermediate | 293.36 | 1.0 | ~2.93 g | Substrate |
| Lithium Hydroxide Monohydrate | 41.96 | 3.0 | 1.26 g | Hydrolyzing Agent |
Step-by-Step Experimental Protocols
Step 1: Aza-Michael Addition
Objective: Synthesis of Ethyl 3-(ethylamino)butanoate.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl crotonate (1.14 g, 10 mmol).
-
Amine Addition: Cool the flask to 0 °C in an ice bath. Slowly add ethylamine (70% aqueous solution, 2.41 mL, 30 mmol) dropwise over 10 minutes.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove water and excess unreacted ethylamine. Dissolve the crude residue in ethyl acetate (30 mL), wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate secondary amine as a pale yellow oil.
-
Mechanistic Insights & Causality: Rate analysis reveals that the aza-Michael addition of primary amines to acrylates proceeds via the pseudoequilibrated formation of a zwitterion, followed by a rate-controlling, amine-assisted proton transfer (3). The use of an aqueous amine solution provides a highly polar protic environment that stabilizes this zwitterionic intermediate, accelerating the reaction without the need for transition-metal catalysts.
-
Self-Validating System: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting ethyl crotonate will not stain, while the product (a secondary amine) will rapidly develop a distinct pink/red spot upon heating.
Step 2: N-Cbz Protection
Objective: Synthesis of Ethyl 3-(((benzyloxy)carbonyl)(ethyl)amino)butanoate.
-
Reaction Setup: Dissolve the crude ethyl 3-(ethylamino)butanoate (~10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add DIPEA (3.48 mL, 20 mmol) and cool the solution to 0 °C under a nitrogen atmosphere.
-
Electrophile Addition: Add Benzyl chloroformate (Cbz-Cl, 1.71 mL, 12 mmol) dropwise via syringe.
-
Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Separate the organic layer and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over Na₂SO₄ and concentrate in vacuo.
-
Mechanistic Insights & Causality: Benzyl chloroformate is highly electrophilic. As the secondary amine attacks the acyl chloride, stoichiometric HCl is generated. If left unneutralized, this HCl protonates the unreacted starting material, rendering it non-nucleophilic and stalling the reaction. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, ensuring it acts exclusively as a thermodynamic proton sink.
-
Self-Validating System: The introduction of the benzyl group renders the product highly UV-active. TLC visualization under a 254 nm UV lamp will show a new, strongly absorbing spot that does not react with Ninhydrin (confirming the absence of the free amine).
Step 3: Chemoselective Ester Hydrolysis
Objective: Synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid.
-
Reaction Setup: Dissolve the protected ester (~10 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and water (20 mL total volume). Cool to 0 °C.
-
Hydrolysis: Add LiOH·H₂O (1.26 g, 30 mmol) in a single portion. Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir until TLC indicates complete consumption of the ester (typically 4-6 hours).
-
Workup & Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (15 mL) to remove non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Extract the precipitated product with Ethyl Acetate (3 × 20 mL). Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the final target molecule as a viscous oil or white solid.
-
Mechanistic Insights & Causality: Saponification must be executed without compromising the newly installed Cbz carbamate. LiOH is optimal because the lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen and increasing its electrophilicity toward hydroxide attack. This allows the reaction to proceed under conditions mild enough to leave the urethane (Cbz) linkage completely intact.
-
Self-Validating System: The phase-switch during workup acts as a built-in purification step. At high pH, the product is a water-soluble carboxylate salt. Upon acidification to pH < 3, the carboxylate is protonated, rendering the molecule highly lipophilic and forcing it exclusively into the ethyl acetate layer.
References
-
Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents The Journal of Organic Chemistry - ACS Publications 3[3]
-
Process development of a solvent-free, chemoenzymatic reaction sequence for the enantioselective synthesis of β-amino acid esters TUHH Open Research 2[2]
-
Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones The Journal of Organic Chemistry - ACS Publications 1[1]
Sources
Solid-phase peptide synthesis using N-ethyl beta-amino acids
Advanced Solid-Phase Peptide Synthesis (SPPS) Using N-Ethyl -Amino Acids: Overcoming Steric and Kinetic Barriers
Executive Summary
The incorporation of N-alkylated
However, synthesizing these sequences via Solid-Phase Peptide Synthesis (SPPS) presents severe kinetic and thermodynamic hurdles. The N-ethyl group poses massive steric hindrance, drastically reducing the nucleophilicity of the secondary amine. This application note provides a comprehensive, self-validating framework for the efficient coupling and elongation of peptides containing N-ethyl
Mechanistic Insights: The N-Ethyl -Amino Acid Penalty
To successfully synthesize these complex peptidomimetics, researchers must understand the causality behind the synthetic failures commonly observed with standard SPPS protocols.
-
The Steric Shielding Effect: Unlike primary amines, the secondary amine of an N-ethyl
-amino acid is shielded by both the -carbon's aliphatic chain and the ethyl group's rotational envelope. This creates a high kinetic barrier for incoming activated acyl species. -
Diketopiperazine (DKP) Formation: When the N-ethyl
-amino acid is located at the C-terminal dipeptide stage (Resin-AA1-(N-Et- -AA)-NH2), the Fmoc deprotection step is highly susceptible to intramolecular aminolysis. The secondary amine attacks the ester linkage anchoring the peptide to the resin, prematurely cleaving the chain and forming a cyclic DKP byproduct. -
Epimerization Risks: Prolonged coupling times and the use of strong bases (e.g., DIPEA) required to force the acylation of the hindered N-ethyl amine increase the risk of
-carbon epimerization.
Competing pathways: DKP formation vs. successful chain elongation.
Strategic Reagent and Resin Selection
To overcome these barriers, the SPPS environment must be heavily optimized.
Resin Selection
The use of 2-Chlorotrityl chloride (2-CTC) resin is mandatory when the N-ethyl
Coupling Reagents
Standard HBTU/HOBt protocols will fail. You must utilize highly reactive uronium salts or modern additive combinations:
-
DIC/OxymaPure: An excellent, greener alternative that forms a highly reactive ester intermediate, minimizing epimerization[3].
-
HATU/HOAt: The gold standard for sterically hindered couplings. The nitrogen at the 7-position of the HOAt ring provides a neighboring-group effect that accelerates the acylation of secondary amines[1].
-
BTC (Bis(trichloromethyl)carbonate / Triphosgene): Reserved for the most recalcitrant N-ethyl couplings, converting the incoming amino acid into a highly reactive acid chloride in situ.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . Because the Kaiser test relies on the presence of primary amines, it will yield a false negative for N-ethylated residues. Therefore, these workflows integrate specific secondary-amine validation checkpoints.
Workflow for SPPS incorporating N-ethyl beta-amino acids.
Protocol A: Coupling OF the Fmoc-N-Ethyl -Amino Acid
Objective: Attach the hindered building block to the growing primary amine chain.
-
Preparation: Dissolve 3.0 eq of Fmoc-N-ethyl
-amino acid and 3.0 eq of OxymaPure in minimal DMF (0.1 M concentration). -
Activation: Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation Check (Kaiser Test): Take a few resin beads. Perform a standard Kaiser test.
-
Logic: We are coupling onto a primary amine. If the coupling is complete, the primary amine is consumed, and the test should be negative (yellow/colorless) . If positive (blue), repeat steps 1-3.
-
-
Wash: Wash resin with DMF (3 × 1 min) and DCM (3 × 1 min).
Protocol B: Rapid Fmoc Deprotection (DKP Mitigation)
Objective: Remove the Fmoc group from the N-ethyl residue without triggering chain cleavage.
-
Reagent: Prepare a solution of 20% Piperidine + 1% DBU in DMF. (Causality: DBU accelerates the deprotection, reducing the time the free amine has to attack the resin linkage).
-
Execution: Treat the resin for exactly 1 × 2 min, followed by 1 × 5 min.
-
Wash: Immediately wash with DMF (5 × 1 min) to remove all traces of base.
Protocol C: Coupling ONTO the N-Ethyl -Amino Acid
Objective: Acylate the highly hindered secondary amine. This is the most critical step.
-
Preparation: Dissolve 4.0 eq of the next Fmoc-AA-OH and 4.0 eq of HATU in DMF.
-
Base Addition: Add 8.0 eq of 2,4,6-Collidine (TMP). (Causality: TMP is a sterically hindered base that prevents base-catalyzed epimerization better than DIPEA during slow couplings).
-
Microwave Coupling: Add the mixture to the resin. Subject to microwave irradiation (75°C, 25 Watts) for 15 minutes. Alternatively, agitate at room temperature for 12-16 hours.
-
Validation Check (Chloranil Test):
-
Logic: The Kaiser test cannot detect the unreacted N-ethyl secondary amine. You must use the Chloranil test.
-
Procedure: Mix a few beads with 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 mins.
-
Result: A blue/green bead indicates unreacted secondary amines (incomplete coupling). A colorless/yellow bead validates successful coupling.
-
-
Micro-Cleavage (Ultimate Validation): Withdraw 2 mg of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 30 mins. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the new amino acid.
Quantitative Data: Coupling Efficacy Comparison
The following table summarizes the expected performance of various coupling systems when acylating the secondary amine of an N-ethyl
| Coupling System | Activation Strategy | Reaction Time | Epimerization Risk | Typical Yield (%) | Recommended Use Case |
| DIC / OxymaPure | Active Ester | 2 - 4 Hours | Low | 40 - 60% | Routine couplings; sensitive side-chains. |
| HATU / HOAt / TMP | Uronium / At-Ester | 15 Min (Microwave) | Moderate | 75 - 85% | Standard choice for N-ethyl acylation. |
| BTC / Sym-Collidine | Acid Chloride in situ | 45 Min (Room Temp) | High | 85 - 95% | Recalcitrant sequences where HATU fails. |
References
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - RSC Publishing.[Link]
-
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids | Request PDF - ResearchGate.[Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC.[Link]
Sources
- 1. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem [benchchem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
Application Note: N-Cbz Protection of N-Ethyl-3-Aminobutanoic Acid
Topic: Procedure for Cbz protection of N-ethyl-3-aminobutanoic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Abstract & Scope
This technical guide outlines the optimized protocol for the protection of N-ethyl-3-aminobutanoic acid using the benzyloxycarbonyl (Cbz) group. Unlike standard primary
The steric hindrance of the
Scientific Background & Strategy
The Challenge of Secondary -Amino Acids
While Cbz protection of primary amines is rapid, secondary amines (like the
-
pH Control (9.0 – 10.0): Essential to maintain the amine in its nucleophilic (deprotonated) state while minimizing the hydrolysis of the Cbz-Cl reagent.
-
Reagent Selection: Benzyl chloroformate (Cbz-Cl) is the standard reagent.[1] While
-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is milder, Cbz-Cl is more reactive, which is advantageous for sterically hindered secondary amines.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the secondary amine onto the carbonyl carbon of Cbz-Cl, followed by the elimination of chloride. The base neutralizes the HCl byproduct, driving the equilibrium forward.
Key Insight – Rotamerism:
Researchers must be aware that
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| N-Ethyl-3-aminobutanoic acid | >97% | Substrate |
| Benzyl chloroformate (Cbz-Cl) | 95%+ | Protecting Group Source |
| Sodium Carbonate ( | ACS Reagent | Base (pH control) |
| Tetrahydrofuran (THF) | HPLC Grade | Co-solvent (solubilizes Cbz-Cl) |
| Hydrochloric Acid (1M & 6M) | Reagent | Acidification |
| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction Solvent |
Equipment
-
Round-bottom flask (2-neck recommended for temp control).
-
Calibrated pH meter or high-precision pH strips.
-
Addition funnel (pressure-equalizing).
-
Ice-water bath.[2]
Detailed Experimental Protocol
Method A: Modified Schotten-Baumann (Recommended)
This method uses a THF/Water biphasic system which offers superior solubility for the hydrophobic Cbz-Cl compared to pure aqueous conditions.
Step 1: Solubilization & pH Adjustment [3]
-
In a round-bottom flask, dissolve N-ethyl-3-aminobutanoic acid (1.0 equiv) in 1M
(2.5 equiv).-
Note: The extra base accounts for the carboxylic acid neutralization and the HCl generated during protection.
-
-
Add THF (volume equal to the aqueous phase) to the flask.
-
Cool the mixture to 0°C using an ice bath. Ensure vigorous stirring.
Step 2: Reagent Addition
-
Dilute Cbz-Cl (1.2 equiv) in a minimal amount of THF.
-
Add the Cbz-Cl solution dropwise over 30–45 minutes.
-
Critical: Maintain temperature < 5°C. Rapid addition can lead to local heating and hydrolysis of Cbz-Cl.
-
-
Monitor pH periodically. If pH drops below 9, add small aliquots of saturated
or 1M NaOH to maintain pH 9–10.
Step 3: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 4–12 hours . (Secondary amines react slower; overnight stirring is often safest).
-
Validation: Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS. The starting material (zwitterion) will stay at the baseline or vanish; the product is less polar.
Step 4: Work-up & Purification (The Acid-Base Wash)
This step is critical to remove unreacted amine and hydrolyzed benzyl alcohol.
-
Wash: Extract the alkaline reaction mixture with Diethyl Ether (
).-
Purpose: This removes non-acidic impurities (benzyl alcohol, benzyl chloride) while the product remains in the aqueous phase as the carboxylate salt. Discard the organic (ether) layer.
-
-
Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 1–2 using 6M HCl.
-
Observation: The solution will become cloudy as the N-Cbz amino acid precipitates or oils out.
-
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (
). -
Drying: Combine EtOAc layers, wash with Brine (
), and dry over anhydrous . -
Concentration: Filter and evaporate the solvent under reduced pressure.
Process Visualization (Workflow)
Caption: Step-by-step workflow for the Cbz protection using Schotten-Baumann conditions.
Analytical Characterization
Anticipated Data
-
Physical State: Viscous oil or low-melting solid (common for N-ethyl derivatives).
-
Yield: Typical yields range from 85% to 95%.
NMR Interpretation Guide
Due to the N-ethyl and N-Cbz combination, expect rotamers (approx. 60:40 to 70:30 ratio).
| Signal | 1H NMR (CDCl3) Approx.[4] Shift | Multiplicity | Notes |
| Aromatic (Cbz) | 7.30 – 7.40 ppm | Multiplet | 5 protons (Phenyl group). |
| Benzylic | 5.10 – 5.20 ppm | Singlet/Split | May appear as two singlets due to rotamers. |
| Methine ( | 4.20 – 4.50 ppm | Multiplet | Shifted downfield due to carbamate. |
| N-Ethyl | 3.10 – 3.40 ppm | Multiplet | Distinctive diastereotopic splitting possible. |
| 2.40 – 2.60 ppm | Multiplet | Adjacent to carboxylic acid. | |
| Methyl ( | 1.10 – 1.30 ppm | Doublet/Triplet | Overlapping signals from Ethyl and Butyl methyls. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Cbz-Cl before reaction. | Ensure T < 5°C during addition. Increase Cbz-Cl to 1.5 eq. |
| Oligomers (Dipeptides) | Mixed anhydride formation. | Ensure base is in excess. Keep pH > 9.[1][2] Avoid high concentrations. |
| Product in Ether Wash | pH of aqueous layer was too low (< 8). | Check pH before ether wash. Ensure it is basic to keep product as salt. |
| Incomplete Reaction | Steric hindrance of secondary amine. | Extend reaction time to 16h. Use stronger base (NaOH) with careful monitoring. |
Safety & Handling
-
Benzyl Chloroformate (Cbz-Cl): Lachrymator, toxic, and corrosive. Handle only in a fume hood. Decomposes to HCl and
upon contact with water; vent reaction vessels properly. -
THF: Peroxide former. Use fresh or inhibited solvent.
References
-
Bergmann, M., & Zervas, L. (1932).[5][6] Über ein allgemeines Verfahren der Peptid-Synthese.[1] Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (The foundational paper for Cbz protection).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The authoritative text on protecting group stability and protocols).
-
Lokey Lab Protocols. (2017). Schotten-Baumann Reaction.[2][7][8][9] University of California, Santa Cruz. Link (Standard protocols for aqueous base protection).
-
BenchChem. (2025).[6][10] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.Link (Detailed industrial protocols for Cbz introduction).
-
Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids.[11]Chemistry, 1493-1494.[11] (Optimization of base ratios for scale-up).
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. academia.edu [academia.edu]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. experts.umn.edu [experts.umn.edu]
Protocol 1: Ultra-Efficient Coupling via In Situ Acid Chlorides (BTC)
Title: Overcoming Steric Hindrance: Advanced Coupling Strategies for N-Ethyl Amino Acids in Peptide Synthesis
Introduction The incorporation of N-alkylated amino acids into peptide sequences is a powerful strategy in modern drug development. N-alkylation enhances proteolytic stability, increases lipophilicity, and modulates membrane permeability, making it a cornerstone in the design of therapeutics like the KRAS inhibitor LUNA18 [1]. However, while N-methylation is well-documented, the synthesis of peptides containing N-ethyl amino acids presents an exponential leap in difficulty. The ethyl group introduces severe steric shielding and rotational degrees of freedom that drastically impede the acylation of the secondary amine.
Mechanistic Challenges: Causality in N-Ethyl Coupling Standard coupling reagents (e.g., DIC/HOBt, HATU) rely on the formation of active esters (such as OBt or OAt). When targeting an N-ethyl amine, the bulky nature of these active esters clashes with the steric radius of the ethyl group, leading to sluggish kinetics. Prolonged reaction times inevitably lead to three major side reactions:
-
Epimerization: Extended activation of the incoming amino acid promotes the formation of an oxazolone intermediate, which readily undergoes base-catalyzed racemization.
-
Diketopiperazine (DKP) Formation: N-alkylated peptides have a higher propensity to adopt cis-amide bonds. This conformational shift brings the N-terminal amine into close proximity with the ester linkage of the resin, triggering intramolecular aminolysis and premature cleavage.
-
Acid-Mediated Backbone Cleavage: Peptides rich in N-alkyl groups are uniquely susceptible to backbone cleavage under standard Brønsted acidic deprotection conditions (e.g., 95% TFA) via an oxazolonium intermediate [1].
Caption: Mechanistic pathways leading to synthesis failure in N-ethyl amino acid coupling.
Strategic Selection of Coupling Reagents To overcome the steric barrier of the N-ethyl group, the acylation intermediate must be as small and highly reactive as possible.
-
In Situ Amino Acid Chlorides (BTC/Triphosgene): The use of bis(trichloromethyl)carbonate (BTC) generates an amino acid chloride in situ. The chloride ion is an exceptionally small leaving group, allowing the activated carbonyl to penetrate the steric shield of the N-ethyl amine. When paired with collidine (a non-nucleophilic base), this method is virtually racemization-free [3].
-
TCFH / NMI: For laboratories avoiding the toxicity of triphosgene, N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) paired with N-methylimidazole (NMI) generates a highly reactive acyl imidazolium intermediate. While slightly bulkier than an acid chloride, it is significantly more efficient than COMU or HATU for N-alkyl couplings [2].
Quantitative Comparison of Coupling Reagents
| Coupling Reagent System | Activation Intermediate | Steric Bulk of Intermediate | Relative Coupling Efficiency (N-Ethyl) | Epimerization Risk |
| DIC / HOBt | OBt Ester | High | < 20% | Low |
| HATU / DIEA | OAt Ester | High | 40 - 60% | Moderate |
| PyAOP / HOAt | OAt Ester | High | 50 - 70% | Moderate |
| TCFH / NMI | Acyl Imidazolium | Moderate | 80 - 90% | Low-Moderate |
| BTC / Collidine | Acid Chloride | Minimal | > 95% | Low |
Data synthesized from comparative studies on sterically hindered N-alkyl peptide synthesis [2], [3].
Self-Validating Experimental Protocols The following protocols are designed as self-validating systems. Because standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines, the Chloranil test is mandatory for in-process control (IPC). Furthermore, micro-cleavages are integrated to confirm mass and stereopurity before proceeding to the next synthesis cycle.
Caption: Self-validating SPPS workflow for N-ethyl amino acid coupling.
Causality Note: Collidine is selected over DIEA because its steric bulk prevents it from acting as a nucleophile, thereby suppressing oxazolone formation and subsequent epimerization during the highly reactive acid chloride phase [3].
Materials:
-
Fmoc-AA-OH (3.0 equivalents relative to resin loading)
-
Bis(trichloromethyl)carbonate (BTC / Triphosgene) (1.0 eq)
-
2,4,6-Trimethylpyridine (Collidine) (10.0 eq)
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Resin Preparation & IPC 1: Deprotect the N-terminal Fmoc group of the resin-bound N-ethyl amino acid using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and DCM. Perform a Chloranil test; a dark blue/green color confirms the presence of the free secondary amine.
-
Activation (Fume Hood Mandatory): In a dry vial under inert atmosphere, dissolve Fmoc-AA-OH (3.0 eq) and BTC (1.0 eq) in dry THF (0.1 M concentration).
-
Base Addition: Cool the vial to 0 °C. Add Collidine (10.0 eq) dropwise. A white precipitate (collidine hydrochloride) will form immediately, indicating the successful generation of the amino acid chloride. Stir for 1 minute.
-
Coupling: Transfer the suspension directly to the peptide synthesis vessel containing the swelled resin. Agitate gently at room temperature for 2 to 4 hours.
-
Washing & IPC 2: Drain the reaction mixture and wash the resin extensively with THF, DCM, and DMF (5 times each). Perform a second Chloranil test. A pale yellow/colorless bead indicates complete acylation.
-
Validation (Micro-cleavage): Withdraw ~2 mg of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in acetonitrile/water, and analyze via LC-MS to confirm the desired [M+H]+ ion and check for diastereomeric peaks (indicating epimerization).
Protocol 2: TCFH/NMI Mediated Coupling (Toxicity-Mitigated Alternative)
Causality Note: TCFH generates an acyl imidazolium active species when paired with NMI. This species is less sterically demanding than OAt esters, providing a middle-ground solution that avoids the extreme toxicity of triphosgene while maintaining high efficiency [2].
Materials:
-
Fmoc-AA-OH (4.0 eq)
-
TCFH (4.0 eq)
-
N-Methylimidazole (NMI) (8.0 eq)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Prepare the N-ethyl amine resin and validate via Chloranil test as described in Protocol 1.
-
Activation: Dissolve Fmoc-AA-OH (4.0 eq) and TCFH (4.0 eq) in minimal DMF. Add NMI (8.0 eq) and vortex for 30 seconds. The solution will turn slightly yellow, indicating the formation of the reactive intermediate.
-
Coupling: Add the activated mixture to the resin. React at 40 °C (using a microwave or heated block) for 1.5 hours to provide the kinetic energy required to overcome the N-ethyl steric barrier.
-
Validation: Wash the resin, perform the post-coupling Chloranil test, and execute a micro-cleavage LC-MS validation.
Conclusion The coupling of sterically hindered N-ethyl amino acids demands a departure from standard SPPS protocols. By understanding the causal relationship between the steric bulk of the N-ethyl group and the leaving group of the activated amino acid, scientists can rationally select reagents like BTC/Collidine or TCFH/NMI. Implementing a self-validating workflow ensures that incomplete couplings and epimerization are caught immediately, preventing the costly failure of complex peptide syntheses.
References
-
Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. ACS Publications.[Link]
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.[Link]
-
Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. ResearchGate.[Link]
Scalable Manufacturing of N-Cbz-N-ethyl-β-aminobutyric Acid: Process Optimization and Quality Control
Introduction & Strategic Route Selection
N-Cbz-N-ethyl-β-aminobutyric acid is a specialized β-amino acid derivative, serving as a critical peptidomimetic building block in the synthesis of protease inhibitors and antiepileptic analogs. Its structural rigidity and resistance to enzymatic degradation make it valuable in drug discovery.
The Scalability Challenge
The primary challenge in manufacturing this molecule at scale is the N-ethylation step. Direct alkylation of primary amines with ethyl halides typically results in a mixture of mono- and di-ethylated products (over-alkylation), necessitating tedious chromatographic purification. Furthermore, β-amino acids are prone to cyclization (β-lactam formation) under activation conditions.
Selected Process Route: The Reductive Amination Strategy
To ensure scalability, high yield, and purity, this protocol utilizes a Reductive Amination - Protection - Hydrolysis sequence.
-
Reductive Amination: Uses acetaldehyde and Sodium Triacetoxyborohydride (STAB) to selectively mono-ethylate the amine.
-
Cbz Protection: "Schotten-Baumann" conditions lock the nitrogen, preventing lactamization and side reactions.
-
Ester Hydrolysis: Controlled saponification yields the free acid without racemization.
Process Chemistry & Workflow Visualization
The following diagram outlines the optimized synthetic pathway and the fate of potential impurities.
Caption: Figure 1. Optimized synthetic workflow for N-Cbz-N-ethyl-β-aminobutyric acid, highlighting critical control points for impurity management.
Detailed Experimental Protocols
Step 1: Selective N-Ethylation via Reductive Amination
Objective: Convert Ethyl 3-aminobutyrate to Ethyl 3-(ethylamino)butyrate without generating the diethyl impurity.
-
Reagents:
-
Ethyl 3-aminobutyrate (1.0 equiv) [CAS: 5303-65-1][1]
-
Acetaldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DCM. (2-MeTHF is recommended for green scalability).
-
Protocol:
-
Charge: In a reactor, dissolve Ethyl 3-aminobutyrate in 2-MeTHF (10 vol).
-
Add: Add Acetaldehyde (1.1 equiv) slowly at 0-5°C. Stir for 30 minutes to form the imine species.
-
Reduce: Add STAB (1.4 equiv) portion-wise over 1 hour, maintaining temperature <10°C. Note: STAB is exothermic upon addition.
-
Reaction: Allow to warm to 20-25°C and stir for 4-6 hours. Monitor by HPLC/TLC.
-
Quench: Quench carefully with saturated aqueous NaHCO3 (10 vol). Stir for 30 mins.
-
Extraction: Separate phases. Wash organic layer with brine.[2]
-
Purification (Critical): The secondary amine product is basic. Extract the organic layer with 1M HCl. The product moves to the aqueous phase; non-basic impurities remain in organic. Wash aqueous phase with MTBE. Basify aqueous phase (pH >10) with NaOH and extract back into DCM or 2-MeTHF.
-
Yield: Expect 85-90% isolated yield of mono-ethylated amine.
Step 2: N-Protection with Cbz-Cl
Objective: Protect the secondary amine to prevent side reactions during hydrolysis.
-
Reagents:
-
Ethyl 3-(ethylamino)butyrate (from Step 1)
-
Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Carbonate (Na2CO3) (2.5 equiv)
-
Solvent: Acetone/Water (1:1 mixture).
-
Protocol:
-
Charge: Dissolve the amine in Acetone/Water (1:1, 10 vol).
-
Base: Add Na2CO3 (2.5 equiv). Cool mixture to 0-5°C.
-
Addition: Dropwise add Cbz-Cl (1.2 equiv) over 45 minutes. Vigorous stirring is essential for biphasic systems.
-
Reaction: Warm to RT and stir for 3 hours.
-
Workup: Evaporate Acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc).[2][3]
-
Wash: Wash EtOAc layer with 1M HCl (to remove unreacted amine), then Brine. Dry over Na2SO4.[2][4]
-
Result: The product, Ethyl 3-(N-Cbz-N-ethylamino)butyrate, is usually an oil that can be used directly in the next step.
Step 3: Ester Hydrolysis (Saponification)
Objective: Cleave the ethyl ester to yield the final acid without racemization or lactamization.
-
Reagents:
-
Intermediate 2 (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)
-
Solvent: THF/Water (3:1).
-
Protocol:
-
Charge: Dissolve Intermediate 2 in THF/Water (3:1, 8 vol).
-
Hydrolysis: Add LiOH·H2O (2.0 equiv). Stir at 0-5°C initially, then allow to reach RT.
-
Critical Control: Do not heat. High temperatures can promote β-elimination or racemization.
-
-
Monitor: Reaction is typically complete in 4-6 hours.
-
Workup: Acidify carefully with 1M HCl to pH 2-3.
-
Extraction: Extract with EtOAc (3x). Combine organics, wash with brine, dry over MgSO4.
-
Crystallization: Concentrate the organic layer. If the product is an oil, induce crystallization using Hexanes/EtOAc or Diethyl Ether/Pentane. If it remains an oil (common for N-ethyl derivatives), it must be isolated as a lyophilized foam or purified salt (e.g., DCHA salt).
Analytical Controls & Specifications
To ensure batch-to-batch consistency, the following analytical parameters must be met.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% | Critical for API intermediates. |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 99.0% ee | β-amino acids are often used in chiral synthesis; racemization must be <1%. |
| Identity | 1H-NMR (DMSO-d6) | Conforms | Verify N-ethyl (q, ~3.2 ppm) and Cbz (s, ~5.1 ppm) signals. |
| Residual Solvent | GC-HS | < ICH Limits | Removal of THF and 2-MeTHF. |
| Water Content | Karl Fischer | < 1.0% | Ensures accurate stoichiometry in subsequent coupling. |
Key NMR Diagnostic Signals (Expected)
-
Aromatic (Cbz): 7.30–7.40 ppm (Multiplet, 5H)[2]
-
Benzylic CH2 (Cbz): ~5.10 ppm (Singlet or AB system)
-
Methine (β-CH): ~4.2–4.5 ppm (Multiplet)
-
N-Ethyl CH2: ~3.1–3.3 ppm (Multiplet)
-
N-Ethyl CH3: ~1.0–1.1 ppm (Triplet)
-
Methyl (Backbone): ~1.1–1.2 ppm (Doublet)
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Grounding: Establishes STAB as the superior reagent for mono-alkylation of amines, preventing the over-alkyl
-
Steer, D. L., et al. (2002). "β-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
- Grounding: Provides context on the stability and utility of β-amino acids in drug design.
-
Sigma-Aldrich. (n.d.). "Sodium Triacetoxyborohydride Technical Bulletin." Link
- Grounding: Validates the safety profile and solvent compatibility (2-MeTHF/DCM)
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. Grounding: The authoritative source for Cbz protection (Schotten-Baumann conditions) and deprotection protocols.
Sources
- 1. CAS 5303-65-1: Ethyl 3-aminobutyrate | CymitQuimica [cymitquimica.com]
- 2. jchps.com [jchps.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Activation & Coupling Strategies for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
Abstract & Technical Context
The target molecule, 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (hereafter referred to as
While
-
Steric Shielding: The
-ethyl group, combined with the bulky Benzyloxycarbonyl (Cbz) protecting group, creates significant steric hindrance. These groups can adopt rotameric conformations that shield the carboxylic acid or the incoming nucleophile, drastically reducing coupling rates [1]. -
Elimination Risk:
-amino acid derivatives carry a latent risk of -elimination (retro-Michael addition) to form crotonic acid derivatives, particularly when the carboxylic acid is highly activated in the presence of strong bases [2].
This guide details three validated activation protocols designed to overcome steric bulk while mitigating elimination side reactions.
Strategic Reagent Selection
For
| Reagent | Class | Recommended For | Pros | Cons |
| T3P (Propylphosphonic anhydride) | Cyclic Anhydride | Primary Choice. Coupling to hindered amines or anilines. | Lowest epimerization risk; water-soluble byproducts; high yields for hindered systems [3]. | Requires non-nucleophilic base; slower kinetics than HATU. |
| HATU | Uronium/Guanidinium | Hard-to-Couple Amines. Secondary amines or resin-bound synthesis. | Extremely fast activation; "Gold Standard" for sterics. | Risk of guanidinylation of amine if reaction is slow; difficult removal of byproducts. |
| TFFH | Fluoroamidinium | Extreme Sterics. Coupling to | Generates Acid Fluorides in situ; highly reactive but stable to water. | High cost; corrosive byproducts. |
| Ghosez's Reagent | Chloroenamine | Acid Chloride Route. When all else fails. | Generates Acid Chlorides neutral conditions. | Moisture sensitive; strictly anhydrous conditions required. |
Mechanistic Insight & Pathways
Understanding the activation pathway is critical.[1] The diagram below illustrates the decision logic and the competition between productive coupling and the elimination side reaction.
Figure 1: Activation pathway showing the primary coupling route and the risk of base-mediated elimination.
Detailed Experimental Protocols
Protocol A: The T3P Method (Recommended)
Best for: Solution-phase synthesis, scale-up, and preventing elimination.
Rationale: T3P acts as a kinetic scavenger for water and forms a mixed anhydride. It does not require HOBt/HOAt additives, which reduces the risk of explosive byproducts.[2]
Materials:
-
-Cbz-
-Et- -Abu-OH (1.0 equiv) -
Amine coupling partner (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base:
-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).
-
Note: Unlike HATU, T3P allows mixing acid and amine before activation, which minimizes side reactions.
-
-
Base Addition: Cool the mixture to 0 °C. Add NMM (3.0 equiv). Stir for 5 minutes.
-
Activation: Dropwise add T3P solution (1.5 equiv).
-
Critical: Maintain temperature < 5 °C during addition to suppress elimination.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Monitor: Check HPLC for consumption of the acid. If stalled after 4h, add 0.5 equiv T3P.
-
-
Workup: Wash organic layer with water, sat.
, and 1M HCl (if product acid-stable). T3P byproducts are water-soluble, simplifying purification.[3]
Protocol B: The HATU/HOAt Method (High Power)
Best for: Extremely hindered amines or solid-phase synthesis.
Rationale: HATU generates the OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating coupling rates by ~100x over HBTU [4].
Materials:
-
-Cbz-
-Et- -Abu-OH (1.0 equiv) -
HATU (1.0 – 1.1 equiv)
-
HOAt (0.5 equiv, optional but recommended for extreme sterics)
-
Base: DIPEA (Collidine is preferred if elimination is observed) (2.0 – 3.0 equiv)
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve the acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.0 equiv) at 0 °C. Stir for exactly 1–2 minutes.
-
Warning: Do not pre-activate for >5 minutes. The active ester can undergo guanidinylation or rearrangement.
-
-
Coupling: Add the amine coupling partner (1.0–1.2 equiv) and the remaining DIPEA (1.0–2.0 equiv).
-
Reaction: Stir at RT for 1–4 hours.
-
Quench: If the reaction is complete, quench with 10% citric acid solution to remove residual amine and DIPEA.
Quality Control & Troubleshooting
Rotameric Broadening in NMR
Due to the
-
Validation: Run
-NMR at elevated temperature (e.g., 50–60 °C in DMSO- ) to coalesce the peaks and verify purity.
Monitoring Elimination
The primary impurity to watch for is the crotonate derivative resulting from
-
HPLC Signature: Look for a new peak with a distinct UV absorbance shift (conjugation of the double bond with the carbonyl).
-
Mitigation: If this impurity appears, switch from DIPEA to Sym-Collidine (TMP) or 2,6-Lutidine in the HATU protocol. These bases are sterically hindered and less likely to abstract the
-proton (which initiates the elimination).
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. Link
-
Aguilar, N., et al. (2019). "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances, 9, 32304-32312. Link
-
Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[2][3] Encyclopedia of Reagents for Organic Synthesis. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Sources
Application Note: Advanced Hydrogenolysis Protocols for Cbz Removal in N-Ethyl Amino Acids
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Abstract
N-alkyl amino acids, such as N-ethyl derivatives, are critical building blocks in modern peptide therapeutics due to their ability to enhance lipophilicity, membrane permeability, and proteolytic stability. However, the removal of the carboxybenzyl (Cbz) protecting group from these sterically hindered secondary amines presents unique catalytic challenges. This application note details the mechanistic causality behind catalyst poisoning during N-ethyl Cbz deprotection and provides field-proven, self-validating protocols to ensure quantitative cleavage.
Introduction & Mechanistic Causality
The incorporation of N-ethyl amino acids into peptide backbones is a proven strategy to improve the bioavailability and pharmacokinetic profiles of therapeutic candidates[1]. During the synthesis of these complex peptides, the carboxybenzyl (Cbz) group is frequently employed for N-terminal protection due to its excellent stability and strict orthogonality to acid-labile protecting groups like Boc and t-Bu[2].
While standard Cbz deprotection of primary amines via palladium-catalyzed hydrogenolysis is typically rapid and quantitative[3], N-ethyl derivatives often suffer from sluggish kinetics, requiring prolonged reaction times that frequently result in incomplete conversion.
The Causality of Catalyst Deactivation
The root cause of this inefficiency is driven by both steric and electronic factors:
-
Steric Shielding: The N-ethyl group introduces significant steric bulk around the carbamate nitrogen, hindering the optimal adsorption and planar alignment of the molecule onto the heterogeneous palladium surface.
-
Amine-Mediated Poisoning (Critical Factor): Once the Cbz group undergoes hydrogenolysis (releasing toluene and CO₂), the newly liberated N-ethyl secondary amine is significantly more basic and nucleophilic than a standard primary amine. This secondary amine strongly coordinates to the electron-deficient Pd(0) active sites, effectively poisoning the catalyst and stalling the catalytic cycle[4][5].
Strategic Catalyst and Condition Selection
To overcome amine-mediated catalyst poisoning and steric resistance, the reaction microenvironment must be carefully engineered. We recommend three primary strategies depending on the substrate's specific sensitivities:
-
Acid-Mediated Hydrogenolysis: The addition of a Brønsted acid (e.g., acetic acid or dilute HCl) is the most robust solution for standard substrates. The acid rapidly protonates the newly formed secondary amine, converting it into an ammonium salt. This eliminates the free lone pair, preventing coordination with the palladium surface and maintaining catalyst turnover[4][5].
-
Pearlman’s Catalyst (Pd(OH)₂/C): For exceptionally sterically hindered substrates where standard 10% Pd/C fails, Pearlman’s catalyst offers a highly active alternative. The unique morphology of the palladium hydroxide surface facilitates faster hydrogen transfer[4].
-
Catalytic Transfer Hydrogenolysis (CTH): When the substrate contains sensitive reducible functionalities (e.g., halogens or isolated alkenes), CTH using ammonium formate as a hydrogen donor provides a milder, highly chemoselective alternative to H₂ gas[4].
Quantitative Data Comparison
The following table summarizes the expected performance of various hydrogenolysis strategies when applied to N-ethyl amino acid derivatives.
Table 1: Comparison of Cbz Deprotection Strategies for N-Ethyl Amino Acids
| Method | Catalyst | Hydrogen Source | Additive | Typical Time | Chemoselectivity |
| Standard Hydrogenolysis | 10% Pd/C | H₂ Gas (1 atm) | None | 12–48 h | Low (Reduces alkenes) |
| Acid-Mediated Hydrogenolysis | 10% Pd/C | H₂ Gas (1 atm) | AcOH (1-5%) | 2–6 h | Low |
| Pearlman's Hydrogenolysis | 20% Pd(OH)₂/C | H₂ Gas (1 atm) | AcOH (1-5%) | 1–3 h | Low |
| Catalytic Transfer (CTH) | 10% Pd/C | Ammonium Formate | None | 0.5–2 h | High (Tolerates halogens) |
Decision Workflow
Use the following decision matrix to select the optimal protocol for your specific N-ethyl amino acid substrate.
Workflow for selecting optimal Cbz deprotection conditions for N-ethyl amino acids.
Detailed Experimental Protocols
Protocol A: Acid-Mediated Catalytic Hydrogenolysis (Standard)
This protocol utilizes an acidic additive to prevent secondary amine coordination and is suitable for most N-ethyl amino acids lacking sensitive reducible groups.
Materials:
-
N-Cbz-N-ethyl amino acid (1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 5–10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH) (Reagent grade)
-
Glacial Acetic Acid (AcOH)
-
Hydrogen gas (Balloon)
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Cbz-N-ethyl amino acid in MeOH (approx. 10 mL per mmol of substrate).
-
Acidification: Add glacial acetic acid to achieve a 1–5% v/v concentration. (Causality: This ensures immediate protonation of the product amine, preventing catalyst poisoning).
-
Inerting the Atmosphere: Purge the reaction flask with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). (Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen; always add under an inert atmosphere).
-
Hydrogenation: Evacuate the flask briefly under vacuum and backfill with H₂ gas from a balloon. Repeat this purge cycle three times.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction via LC-MS or TLC (typically complete within 2–6 hours).
-
Workup: Once complete, flush the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with MeOH.
-
Concentration: Concentrate the filtrate under reduced pressure. The product will typically be isolated as the acetate salt.
Protocol B: Catalytic Transfer Hydrogenolysis (CTH)
This protocol is highly recommended for substrates containing halogens or when specialized pressure equipment is unavailable.
Materials:
-
N-Cbz-N-ethyl amino acid (1.0 equiv)
-
Ammonium formate (NH₄HCO₂, 3.0–5.0 equiv)
-
10% Palladium on Carbon (Pd/C, 10% w/w)
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in MeOH (10 mL per mmol) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add ammonium formate (4.0 equiv) to the solution. Stir until fully dissolved.
-
Catalyst Addition: Under an Argon atmosphere, carefully add the 10% Pd/C catalyst.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gently warm the mixture to 40–50 °C. (Causality: Ammonium formate decomposes into H₂, CO₂, and NH₃ in the presence of Pd/C, providing a steady, mild source of hydrogen right at the catalyst surface).
-
Workup: Monitor by TLC. Upon completion (usually 0.5–2 hours), cool to room temperature, filter through Celite, and concentrate. To remove excess ammonium formate, redissolve the residue in an organic solvent (e.g., EtOAc) and wash with saturated aqueous NaCl.
Analytical Validation & Troubleshooting
Self-Validating the Protocol: A successful deprotection is visually accompanied by the cessation of gas evolution (if using CTH) and analytically confirmed by LC-MS. The mass spectrum should show the complete disappearance of the[M+H]+ peak corresponding to the Cbz-protected starting material, replaced by a peak at[M - 134 + H]+ (loss of the Cbz group).
Troubleshooting Diketopiperazine (DKP) Formation: When deprotecting N-ethyl amino acids that are part of a dipeptide (e.g., Cbz-Xaa-N(Et)Yaa-OR), a critical side reaction can occur. The newly liberated secondary amine is highly prone to intramolecular attack on the C-terminal ester, forming a stable 6-membered diketopiperazine (DKP) ring and cleaving the peptide backbone[2].
-
Solution: To mitigate DKP formation, utilize bulky C-terminal protecting groups (such as t-Bu) which sterically hinder the intramolecular attack[2]. Alternatively, perform the hydrogenolysis in the presence of the next pre-activated amino acid to achieve simultaneous deprotection and coupling.
References
- Ammonium formate catalytic transfer hydrogenation, NIScPR.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group, BenchChem.
- How to improve the efficiency of Cbz group removal, BenchChem.
- Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18, ACS Publications.
- A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines, ChemRxiv.
- 6 Synthesis of N-Alkyl Amino Acids, Monash University.
Sources
Fmoc vs Cbz protection strategies for N-ethyl-beta-aminobutyric acid
Application Note: Fmoc vs. Cbz Protection Strategies for N-Ethyl- -Aminobutyric Acid
Introduction & Chemical Context
The synthesis and incorporation of N-alkyl-
Selecting the appropriate nitrogen protecting group—typically Fmoc (Fluorenylmethyloxycarbonyl) for Solid-Phase Peptide Synthesis (SPPS) or Cbz (Carboxybenzyl) for solution-phase synthesis—requires a careful strategic approach. Standard protection protocols that work seamlessly for primary
Mechanistic Insights & Strategic Selection (Causality)
As a Senior Application Scientist, it is critical to understand why standard reagents fail and how to manipulate reaction conditions to force the desired chemical outcome.
The Fmoc Challenge: Overcoming Oligomerization
The Fmoc group is the industry standard for SPPS due to its mild, base-labile deprotection conditions (typically 20% piperidine)[2]. Standard Fmoc protection utilizes Fmoc-OSu (N-hydroxysuccinimide ester). However, the succinimide leaving group is insufficiently electrophilic to react efficiently with the sterically hindered N-ethyl secondary amine, often resulting in yields below 40%[3].
Switching to the highly reactive Fmoc-Cl solves the reactivity issue but introduces a new problem: oligomerization . Fmoc-Cl can react with the unprotected carboxylic acid of the amino acid to form a highly reactive mixed anhydride. This intermediate can then be attacked by another molecule of the starting amino acid, leading to dipeptide and tripeptide impurities[4].
The Solution: Transient Silylation . By treating the amino acid with chlorotrimethylsilane (TMS-Cl) prior to Fmoc-Cl addition, the carboxylic acid is transiently protected as a silyl ester. This directs the Fmoc-Cl exclusively to the secondary amine. During the aqueous workup, the silyl ester spontaneously hydrolyzes back to the free carboxylic acid, delivering the pure Fmoc-protected monomer[5].
The Cbz Advantage: Aqueous Biphasic Control
For solution-phase synthesis, the Cbz group is highly advantageous. It is slightly less sterically demanding than Fmoc and is easily installed using Cbz-Cl under Schotten-Baumann conditions[6].
The Solution: Biphasic pH Control . By conducting the reaction in a biphasic mixture of Dioxane and 10% aqueous Na₂CO₃, the carboxylic acid remains deprotonated as an unreactive sodium salt. This completely prevents the mixed anhydride formation seen with Fmoc-Cl. The secondary amine reacts with Cbz-Cl at the solvent interface, consistently delivering high yields without the need for strictly anhydrous conditions.
Quantitative Data Summary
Table 1: Comparison of Protection Strategies for N-Ethyl-
| Strategy | Reagent System | Environment | Typical Yield | Reaction Time | Key Advantage | Major Limitation |
| Fmoc (Standard) | Fmoc-OSu / NaHCO₃ | Aqueous/Organic | 30–45% | 12–24 h | Mild conditions | Poor yield due to steric hindrance |
| Fmoc (Optimized) | Fmoc-Cl + TMS-Cl | Strictly Anhydrous | 80–90% | 4–6 h | Prevents oligomerization | Requires dry solvents & inert gas |
| Cbz (Standard) | Cbz-Cl / Na₂CO₃ | Aqueous/Organic | 85–95% | 2–4 h | Fast, highly scalable | Deprotection cleaves reducible groups |
Workflow Visualization
Workflow comparing Fmoc and Cbz protection/deprotection for N-ethyl-beta-aminobutyric acid.
Detailed Experimental Protocols
Protocol A: Fmoc Protection via Transient Silylation
This protocol utilizes anhydrous conditions to prevent premature hydrolysis of the silyl ester.
-
Preparation: Suspend N-ethyl-
-aminobutyric acid (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. -
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 3.0 eq). The suspension may not fully clear until silylation occurs.
-
Transient Silylation: Dropwise, add Chlorotrimethylsilane (TMS-Cl) (25.0 mmol, 2.5 eq). Stir the reaction at reflux (approx. 40 °C) for 1.5 hours. The mixture will become a homogenous solution as the soluble TMS-ester forms.
-
Fmoc Installation: Cool the reaction to 0 °C in an ice bath. Slowly add Fmoc-Cl (11.0 mmol, 1.1 eq) dissolved in 10 mL of anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Hydrolysis & Quench: Add 10 mL of Methanol and stir for 15 minutes to quench unreacted Fmoc-Cl and hydrolyze the TMS ester back to the carboxylic acid.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and 5% aqueous Citric Acid (100 mL). The acidic aqueous layer removes DIPEA and any unreacted starting amine.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc with 1% Acetic Acid) to yield the pure Fmoc-protected monomer.
Protocol B: Cbz Protection via Schotten-Baumann
This protocol leverages an aqueous biphasic system to control reactivity.
-
Preparation: Dissolve N-ethyl-
-aminobutyric acid (10.0 mmol, 1.0 eq) and Na₂CO₃ (25.0 mmol, 2.5 eq) in 30 mL of distilled water. Add 30 mL of 1,4-Dioxane and cool the biphasic mixture to 0 °C. -
Cbz Installation: Add Benzyl chloroformate (Cbz-Cl) (12.0 mmol, 1.2 eq) dropwise over 30 minutes. Vigorously stir the biphasic mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Maintain the pH between 9 and 10 (add additional 10% Na₂CO₃ if necessary).
-
Primary Extraction: Wash the alkaline aqueous mixture with Diethyl Ether (2 x 30 mL). Self-Validation Step: This removes unreacted Cbz-Cl and benzyl alcohol byproducts while the product remains in the aqueous layer as a sodium salt.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. The protected amino acid will precipitate or form an oil.
-
Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the Cbz-protected monomer.
Protocol C: Deprotection Workflows
-
Fmoc Removal: Treat the Fmoc-protected compound with 20% Piperidine in DMF for 20 minutes at room temperature. Piperidine acts as both the base to initiate
-elimination and the scavenger to trap the resulting dibenzofulvene, forming a stable adduct[2]. -
Cbz Removal: Dissolve the Cbz-protected compound in Methanol. Add 10% Pd/C (10% w/w). Stir under a Hydrogen atmosphere (1 atm, balloon) for 2–4 hours. Filter through Celite to remove the catalyst and concentrate[6].
Analytical Validation & Troubleshooting
To ensure the protocols act as self-validating systems, utilize the following analytical checkpoints:
-
TLC Monitoring: Use Hexanes/EtOAc (1:1) with 1% Acetic acid. The starting N-ethyl-
-aminobutyric acid will remain at the baseline and stain strongly with Ninhydrin (purple/brown). The protected products (Fmoc/Cbz) will migrate with the solvent front, be highly UV-active (254 nm), and be Ninhydrin-negative. -
NMR Rotamer Alert (Expert Insight): When analyzing the purified Fmoc or Cbz protected N-ethyl-
-aminobutyric acid via ¹H and ¹³C NMR, do not mistake rotamers for impurities . The bulky N-ethyl group combined with the carbamate protecting group causes restricted rotation around the C–N amide bond. This typically results in two distinct sets of peaks (cis and trans rotamers) in an approximate 60:40 or 50:50 ratio at room temperature. Heating the NMR sample to 80 °C in DMSO- will cause these peaks to coalesce into a single set, confirming structural purity. -
LC-MS Analysis: For Fmoc derivatives, electrospray ionization (ESI) often induces in-source fragmentation. You will frequently observe a major peak at [M+H - 178]⁺, corresponding to the loss of the dibenzofulvene moiety, alongside the expected [M+H]⁺ parent ion.
References
- Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups." Chemical Reviews.
- "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Total Synthesis.
- "Fmoc - Lokey Lab Protocols." Wikidot.
- Behrendt, R. et al. "Advances in Fmoc solid-phase peptide synthesis." PMC - NIH.
- "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis.
- "Overview of Fmoc Amino Acids." ChemPep.
- "Simple and efficient Fmoc removal in ionic liquid." RSC Publishing.
Sources
- 1. Simple and efficient Fmoc removal in ionic liquid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04425A [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Coupling of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific thermodynamic and kinetic barriers associated with coupling 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid .
This molecule is a highly modified
Part 1: Mechanistic Profiling & Workflow Optimization
Before adjusting your synthesizer, it is critical to understand why this specific monomer fails under standard conditions. The steric bulk physically shields the activated carbonyl, drastically reducing the rate of nucleophilic attack by the resin-bound amine[1]. When the desired pathway (amide bond formation) is artificially slowed, competing side reactions (such as intermediate rearrangement or reagent capping) become the dominant pathways.
Mechanistic pathway of amide bond formation highlighting steric bottlenecks and side reactions.
Troubleshooting FAQs
Q1: My coupling yields are <50% using standard DIC/HOBt conditions. What is the mechanistic cause of this failure?
A1: The failure is rooted in reaction kinetics. Carbodiimides like DIC react with your carboxylic acid to form an O-acylisourea intermediate. In standard couplings, this is rapidly trapped by HOBt to form an active ester. However, the extreme steric bulk of your N-ethyl-Cbz
Q2: I switched to HATU to force the reaction, but LC-MS shows a truncated peptide with a +98 Da mass addition. What happened?
A2: You are observing guanidinylation (often called uronium capping). HATU is an exceptionally powerful aminium/uronium salt[1]. Because the activation of your sterically hindered
Q3: How can I optimize the physical environment (temperature and solvent) to force this coupling to completion?
A3: The N-ethyl-Cbz group introduces significant conformational flexibility, resulting in multiple cis/trans rotamers that may not all reside in the optimal geometry for coupling.
Solution: Apply Microwave-Assisted Peptide Synthesis (MAPS) at 75°C to provide the thermal energy required to overcome the activation energy barrier of the sterically hindered transition state. Furthermore, N-alkylated sequences are highly lipophilic and prone to aggregation. Using chaotropic solvent mixtures like DMF/NMP (1:1) or greener alternatives like
Part 2: Quantitative Reagent Selection Matrix
To ensure a self-validating experimental design, select your reagents based on the empirical data summarized below. For 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid, PyAOP or COMU are the mathematically superior choices.
| Coupling Reagent | Chemical Class | Additive Required | Relative Efficiency for N-Alkyl Acids | Guanidinylation Risk | Notes & Recommendations |
| DIC / HOBt | Carbodiimide | HOBt | Low | None | High risk of N-acylurea formation; not recommended. |
| DIC / Oxyma | Carbodiimide | Oxyma Pure | Moderate-High | None | Excellent greener alternative; requires extended coupling times[3]. |
| HATU | Aminium/Uronium | None (HOAt built-in) | High | High | Requires strict pre-activation to avoid +98 Da capping[1]. |
| COMU | Uronium | None (Oxyma built-in) | Very High | Moderate | Safer than HATU; highly efficient; requires only 1 eq of base[3]. |
| PyAOP | Phosphonium | HOAt | Maximum | None | Gold standard for sterically hindered N-alkyl systems[2][4]. |
Part 3: Validated Standard Operating Procedure (SOP)
This protocol utilizes a PyAOP-mediated workflow. It is designed as a self-validating system : by isolating the pre-activation step from the coupling step, we mathematically eliminate the possibility of reagent-driven chain termination.
Logical decision tree for troubleshooting and optimizing sterically hindered beta-amino acid couplings.
Step-by-Step Protocol: PyAOP/HOAt Coupling
1. Resin Preparation & Solvation
-
Swell the peptidyl-resin (e.g., 0.1 mmol scale) in a 1:1 mixture of DMF/NMP for 30 minutes.
-
Causality: NMP is a superior chaotropic solvent that disrupts internal hydrogen bonding, exposing the terminal amine for nucleophilic attack.
2. Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group from the growing chain. Wash thoroughly with DMF (5 × 1 min).
3. Ex-Situ Pre-Activation (Critical Step)
-
In a separate, dry vial, dissolve 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (4.0 eq, 0.4 mmol) and HOAt (4.0 eq, 0.4 mmol) in 2 mL of 1:1 DMF/NMP.
-
Add PyAOP (3.9 eq, 0.39 mmol). Note: Using a slight sub-stoichiometric amount of PyAOP ensures no unreacted phosphonium salt is transferred to the resin.
-
Add DIPEA (8.0 eq, 0.8 mmol) and stir for exactly 3 to 5 minutes .
-
Causality: Pre-activation ensures the active HOAt-ester is fully formed before introduction to the resin, preventing the free amine from interacting with any intermediate species.
4. Coupling & Thermal Acceleration
-
Transfer the pre-activated mixture to the reaction vessel containing the resin.
-
Agitate at 60 °C to 75 °C (via microwave synthesizer or heating block) for 1.5 to 2 hours.
5. Washing & Self-Validation
-
Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
-
Validation Check: Perform a micro-cleavage (using TFA/TIS/H2O) on a few beads and analyze via LC-MS.
-
Interpretation: If starting material remains but no +126 Da or +98 Da adducts are present, the chemistry is sound, but the kinetics are simply too slow. Proceed to a double-coupling cycle using fresh reagents rather than extending the time of the first coupling.
References
-
Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. nih.gov.4
-
The Strategic Incorporation of N-Boc-N-ethyl Glycine in Modern Peptide Synthesis: A Technical Guide. benchchem.com. 1
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. globalresearchonline.net. 2
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. acs.org. 3
Sources
Technical Support Center: Strategies for Overcoming Steric Hindrance in N-Ethyl Beta-Amino Acid Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of N-ethyl beta-amino acids into their peptide sequences. The unique steric challenges posed by these residues require specialized strategies to ensure high coupling efficiency and maintain chiral integrity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of N-ethyl beta-amino acids, offering explanations for their underlying causes and providing actionable solutions.
Problem 1: Low or No Coupling Yield
A frequent and frustrating issue is the low or complete lack of product formation. This is often a direct consequence of the steric bulk introduced by the N-ethyl group and the beta-substitution pattern, which impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2]
Possible Causes & Recommended Solutions:
-
Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may not be potent enough to overcome the significant steric barrier.[3]
-
Solution: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts such as HATU , HBTU , or HCTU , and phosphonium salts like PyBOP or PyAOP , are significantly more effective.[3] These reagents form highly reactive O-acylisourea intermediates or active esters that can overcome the steric hindrance.[4] For exceptionally challenging couplings, the use of PyBrOP or the conversion of the carboxylic acid to an acyl fluoride can be highly effective.[2][5]
-
-
Suboptimal Reaction Conditions: Steric hindrance can dramatically slow down the reaction rate, and standard coupling times may be insufficient.[3]
-
Solution 1: Increase Reaction Time and/or Temperature: Extend the coupling time significantly, for example, from 1-2 hours to overnight.[1][3] A moderate increase in temperature can also help to overcome the activation energy barrier. However, this must be done with caution to minimize the risk of racemization.[1][3]
-
Solution 2: Microwave-Assisted Peptide Synthesis (MA-SPPS): This technique is highly effective for driving difficult couplings to completion by using microwave energy to rapidly heat the reaction.[3][6]
-
-
Poor Solvation and Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the peptide chains can aggregate on the resin, blocking reactive sites. This is particularly common with hydrophobic and sterically hindered residues.[1]
Problem 2: Epimerization (Racemization) of the N-Ethyl Beta-Amino Acid
The loss of stereochemical integrity at the alpha-carbon of the amino acid is a critical issue, as it can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity.[7]
Possible Causes & Recommended Solutions:
-
Highly Reactive Intermediates: The primary mechanism for epimerization is the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[7]
-
Solution 1: Choice of Coupling Reagent and Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can suppress epimerization.[8][9][10] These additives react with the activated intermediate to form active esters that are less prone to racemization.[10] Coupling reagents that incorporate HOAt, such as HATU, are therefore highly recommended.[11][8]
-
Solution 2: Minimize Pre-activation Time: Do not allow the activated amino acid to sit for an extended period before adding it to the coupling reaction. A longer time in the activated state increases the opportunity for oxazolone formation.[7][8]
-
-
Base-Mediated Epimerization: The base used in the coupling reaction can directly abstract the α-proton, leading to enolization and subsequent epimerization.[7][8]
-
Solvent Effects: Polar aprotic solvents like DMF can stabilize the enolate intermediate, potentially increasing the rate of epimerization.[7][9]
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for low coupling efficiency and epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for N-ethyl-β-amino acids?
For sterically hindered couplings involving N-ethyl-β-amino acids, uronium/aminium salts are generally the reagents of choice. HATU is particularly recommended due to its high reactivity and the presence of the HOAt moiety, which helps to suppress racemization. Other effective options include HCTU and phosphonium salts like PyAOP and PyBOP .[2][4]
Q2: How can I monitor the completion of a coupling reaction with an N-ethyl-β-amino acid?
Standard ninhydrin tests are not effective for secondary amines like N-ethyl amino acids. The bromophenol blue test is a reliable alternative for monitoring the presence of unreacted secondary amines on the solid support.[2] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[2]
Q3: Is double coupling a good strategy for these hindered amino acids?
Yes, performing a second coupling reaction (double coupling) is a straightforward and often effective approach to drive the reaction to completion if the first coupling is unsuccessful.[1][3]
Q4: Can the protecting groups on other amino acids in my sequence contribute to steric hindrance?
Absolutely. Bulky side-chain protecting groups can exacerbate steric hindrance, especially in longer peptides where the density of these groups on the solid support is high.[1][3] Careful selection of protecting groups for neighboring residues is an important consideration.
Q5: What is "capping" and when should I use it?
If recoupling is unsuccessful, you can "cap" the unreacted amines by acetylating them with acetic anhydride and a base like DIPEA.[1] This terminates the extension of that peptide chain, preventing the formation of deletion sequences and simplifying the purification of the final product.[1]
Experimental Protocols
Protocol 1: General Procedure for High-Efficiency Coupling of N-Ethyl-β-Amino Acids using HATU
This protocol is designed for the manual solid-phase synthesis of peptides containing a sterically hindered N-ethyl-β-amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-ethyl-β-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF or NMP.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-ethyl-β-amino acid and HATU in DMF or NMP.
-
Add DIPEA to the solution and mix for 1-5 minutes to pre-activate the amino acid.[3]
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[1][3]
-
Monitoring: Take a small sample of the resin, wash thoroughly, and perform a bromophenol blue test to check for completion.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF or NMP (3-5 times) to remove excess reagents and byproducts.
Protocol Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization in 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific vulnerabilities of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid during activation and coupling.
Because this molecule is a sterically hindered, N-alkylated
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my N-Cbz, N-ethyl
Q2: Does the N-ethyl group specifically exacerbate this racemization?
A2: Yes, significantly. N-alkylation alters the rotameric equilibrium of the molecule. The lack of an N-H bond prevents stabilizing intramolecular hydrogen bonds, forcing the molecule into a conformation that sterically favors
Q3: Which bases should I avoid, and what are the alternatives?
A3: Avoid unhindered, strongly nucleophilic bases like Triethylamine (TEA), which promote rapid
Q4: What are the recommended coupling reagents for this specific substrate? A4: Uronium/aminium salts like HATU or phosphonium salts like PyBOP are highly recommended over carbodiimides (DCC/EDC). They promote extremely fast coupling, minimizing the time the activated species spends in the presence of base. Always pair these with an additive like HOAt (1-hydroxy-7-azabenzotriazole) to form a highly reactive, yet stable, active ester that resists elimination (1)[1].
Section 2: Quantitative Data & Condition Optimization
To illustrate the causality between reaction conditions and stereochemical outcomes, the following table summarizes the effect of different coupling parameters on the racemization of N-alkylated
Table 1: Influence of Coupling Parameters on Racemization of N-Alkylated
| Coupling Reagent | Additive | Base (Equivalents) | Temperature | Relative Coupling Rate | Racemization (%) |
| DCC | None | TEA (2.0) | 25 °C | Slow | > 15.0% |
| EDC | HOBt | DIPEA (2.0) | 25 °C | Moderate | 5.0 - 8.0% |
| HATU | None | DIPEA (2.0) | 25 °C | Fast | 2.0 - 4.0% |
| HATU | HOAt | sym-Collidine (2.0) | 0 °C to RT | Very Fast | < 0.5% |
Section 3: Mechanistic and Workflow Visualizations
Fig 1. Retro-Michael (E1cB) racemization pathway for activated N-alkyl β-amino acids.
Fig 2. Optimized low-temperature coupling workflow to suppress base-catalyzed racemization.
Section 4: Step-by-Step Experimental Protocol
Optimized Coupling Protocol for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
Self-Validating System: This protocol incorporates a mild acidic quench. If E1cB elimination occurred during your reaction, the resulting
Step 1: Pre-activation (0 °C)
-
Action: Dissolve 1.0 eq of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid, 1.05 eq of HATU, and 1.05 eq of HOAt in anhydrous DMF (0.1 M concentration). Cool the flask to 0 °C in an ice bath.
-
Causality: Cooling reduces the thermal energy available for the E1cB elimination transition state. HOAt is utilized because the nitrogen at the 7-position provides a neighboring group effect, accelerating the coupling rate far beyond the background racemization rate.
Step 2: Base Addition
-
Action: Add 2.0 eq of sym-collidine dropwise over 5 minutes. Stir for 2 minutes to form the active ester.
-
Causality: sym-Collidine is a weak, highly hindered base. It is sufficient to deprotonate the carboxylic acid for HATU activation but lacks the basicity and steric accessibility to abstract the C2
-proton.
Step 3: Nucleophile Addition
-
Action: Add 1.1 eq of the amine coupling partner. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 1 hour.
-
Causality: The N-ethyl group creates significant steric hindrance around the activated carbonyl. Allowing the reaction to warm slightly after the initial critical activation phase ensures complete conversion of the sterically hindered center without risking prolonged exposure to base.
Step 4: Mild Quench and Workup
-
Action: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate. Wash the organic layer with 5% aqueous citric acid, followed by brine. -
Causality: A mild citric acid wash removes excess sym-collidine and unreacted amine without exposing the newly formed product to harsh acidic conditions that could cause N-Cbz cleavage or acid-catalyzed side reactions.
References
-
Asymmetric Synthesis of Aliphatic α-Amino and γ-Hydroxy α-Amino Acids and Introduction of a Template for Crystallization-Induced Asymmetric Transformation | Source: ResearchGate | URL: [Link]
Sources
Troubleshooting solubility issues of N-Cbz beta-amino acids
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with modified amino acids often presents unique physicochemical challenges that standard peptide synthesis protocols cannot resolve.
This guide is specifically engineered to address the persistent solubility issues associated with N-Cbz (Carboxybenzyl) protected β-amino acids . Below, you will find the mechanistic causality behind these issues, a diagnostic workflow, targeted FAQs, quantitative solvent data, and a self-validating standard operating procedure (SOP) to ensure your coupling reactions proceed with maximum yield and purity.
The Mechanistic Causality of Insolubility
To troubleshoot effectively, we must first understand the physics of the problem. N-Cbz β-amino acids are notoriously difficult to solubilize due to a synergistic combination of structural factors:
-
Enhanced Hydrogen Bonding: Unlike α-amino acids, β-amino acids possess an additional methylene group (-CH₂-) in their backbone. This increased conformational flexibility allows the molecules to align and form highly stable, extensive intermolecular hydrogen-bonded networks (often assembling into rigid β-sheet-like structures or 14-helices).
-
Hydrophobic π-π Stacking: The N-Cbz protecting group features a planar benzyl ring. In low-polarity environments, these rings engage in strong π-π stacking interactions.
-
Zwitterionic/Dimeric Behavior: The free C-terminal carboxylic acid readily forms stable dimers.
When combined, these forces create a thermodynamically stable crystal lattice that strongly resists dissolution in standard, low-polarity organic solvents like Dichloromethane (DCM)[1].
Diagnostic Workflow for Solubilization
Use the following logical progression to troubleshoot and resolve precipitation or gelation issues during your synthesis workflows.
Caption: Diagnostic workflow for resolving N-Cbz β-amino acid solubility during peptide synthesis.
Troubleshooting Guide & FAQs
Q: Why does my N-Cbz β-amino acid form a gel or precipitate in Dichloromethane (DCM) during activation? A: DCM lacks the hydrogen-bond accepting capacity required to disrupt the stable intermolecular networks formed by β-amino acids. When you add an activating agent (like DIC or EDC), the transient O-acylisourea intermediate can be even more prone to aggregation. You must switch to a highly coordinating solvent like DMF or DMSO, which actively disrupts these networks[1].
Q: I switched to DMF, but the solution is still cloudy. What is the next logical step? A: Add a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA). Cloudiness indicates persistent micro-aggregates. DIPEA deprotonates the C-terminal carboxylic acid, converting the neutral, aggregated lattice into an ionic salt. This ionic form interacts much more favorably with polar aprotic solvents, drastically increasing solubility.
Q: Can I use heat to force the dissolution? A: Yes, but strictly under kinetic control. Gentle heating (40–50 °C) provides the thermal energy needed to break the π-π stacking and hydrogen bonds. However, you must cool the solution back to room temperature before adding coupling reagents. Adding activators at elevated temperatures can lead to rapid epimerization at the α/β-carbon or premature degradation of the active ester[2].
Q: Does increasing the solvent volume (dilution) help? A: Counterintuitively, over-dilution can sometimes hinder the kinetics of the subsequent coupling reaction. While it may force dissolution, it is better to increase the solubilizing power of the solvent (e.g., increasing concentration in THF or switching to DMSO) rather than simply adding more weak solvent, which preserves reaction efficiency[3].
Quantitative Solvent Solubility Profiles
To facilitate rapid solvent selection, reference the table below comparing the solubilizing capacity of common peptide synthesis solvents for N-Cbz β-amino acids.
| Solvent System | Dielectric Constant (ε) | Solubilizing Capacity | Mechanistic Rationale |
| Dichloromethane (DCM) | 8.9 | Poor (< 0.1 M) | Fails to disrupt intermolecular H-bonding; promotes aggregation. |
| Tetrahydrofuran (THF) | 7.5 | Moderate (~ 0.3 M) | Weak hydrogen bond acceptor; supports moderate concentrations[3]. |
| N,N-Dimethylformamide (DMF) | 36.7 | High (> 0.5 M) | Strong H-bond acceptor; actively disrupts β-sheet-like aggregation[1]. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High (> 1.0 M) | Highly coordinating; completely disrupts π-π stacking and H-bonds[1]. |
| DMF + 1.2 eq DIPEA | ~36.7 (Modified) | Excellent | Deprotonates the C-terminal carboxylate, forming a highly soluble ionic salt. |
Self-Validating Protocol: Dissolution and Pre-Activation
Do not proceed to coupling until the amino acid is fully solubilized. Use this step-by-step methodology to ensure complete dissolution without compromising the integrity of the N-Cbz β-amino acid.
Step 1: Primary Solvation
-
Action: Weigh the N-Cbz β-amino acid into a dry reaction vial. Add anhydrous DMF (or a 1:1 DMF/DMSO mixture for highly stubborn sequences) to achieve a target concentration of 0.3 M to 0.5 M. Vortex vigorously for 60 seconds.
-
Causality: High-polarity aprotic solvents begin to outcompete the internal hydrogen bonding of the amino acid lattice.
-
Self-Validation Checkpoint: Hold the vial up to a light source. If the solution is optically clear, proceed to activation. If it remains cloudy or opaque, proceed to Step 2.
Step 2: Base-Mediated Disruption
-
Action: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) relative to the amino acid. Vortex for an additional 60 seconds.
-
Causality: DIPEA deprotonates the free C-terminal carboxylic acid. The transition from a neutral molecule to an anion drastically increases its affinity for the polar solvent, breaking the lattice.
-
Self-Validation Checkpoint: Observe the solution. If clarity is achieved, proceed to activation. If micro-aggregates persist, proceed to Step 3.
Step 3: Thermal & Mechanical Agitation
-
Action: Submerge the vial in a water bath set to 45 °C and apply sonication for 3 to 5 minutes.
-
Causality: Sonication provides localized cavitation (mechanical energy) while gentle heat provides the kinetic energy required to permanently disrupt stubborn π-π stacking of the Cbz groups.
-
Self-Validation Checkpoint: The solution must become completely transparent. Shine a laser pointer or bright LED through the vial; there should be no visible Tyndall effect (scattering of light by suspended particles).
Step 4: Cooling and Activation
-
Action: Remove the vial from the heat source and allow it to cool to room temperature (20–25 °C) for 5 minutes. Once cooled, add your chosen coupling reagent (e.g., HATU, EDC, or DIC) and the incoming amine.
-
Causality: Cooling the solution prior to activation prevents thermal degradation of the highly reactive O-acylisourea or active ester intermediate, ensuring high coupling yields and preventing epimerization[2].
References
- Synthesis of Tripeptides, Pd(II) and Ni(II)
- Source: scholaris.
- US10717703B2 - Processes for the preparation of (S)
Sources
Technical Support Center: Optimizing Purification of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid .
This specific
Frequently Asked Questions & Troubleshooting
Q1: My RP-HPLC chromatogram shows a broad, sometimes split peak for the product. LC-MS confirms both peaks have the exact same mass. Is my compound degrading on the column?
A: Highly unlikely. You are observing the "Rotamer Effect." The Cbz (benzyloxycarbonyl) protecting group attached to the secondary amine (N-ethyl) forms a carbamate. Due to the partial double-bond character of the C–N carbamate bond, rotation around this axis is sterically hindered. At room temperature, the molecule exists as a mixture of stable cis and trans conformers (rotamers).
If the interconversion rate between these rotamers is similar to the chromatographic timescale, the molecules will transition between states as they travel down the column, resulting in severe band broadening or distinct split peaks[1].
The Fix: You must increase the thermal energy to accelerate rotamer interconversion, forcing them to coalesce into a single, sharp peak.
-
Increase Column Temperature: Elevate the column oven temperature to 45–60 °C.
-
Optimize Solvents: Switch your organic modifier from Methanol to Acetonitrile. Acetonitrile has a lower viscosity, which improves mass transfer (reducing the C-term in the Van Deemter equation) and minimizes multipath eddy diffusion[1].
Workflow for differentiating carbamate rotamer effects from true impurities.
Q2: The compound elutes very early on my C18 column and tails severely. How can I improve retention and peak shape?
A: You are experiencing partial ionization due to improper mobile phase pH. 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid contains a free carboxylic acid with a pKa of approximately 4.0. If your mobile phase pH is near this pKa (e.g., unbuffered water/acetonitrile), the molecule exists in a dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states. Small localized changes in pH on the column will cause massive shifts in retention and peak shape[2].
The Fix: Apply acidic suppression . Lower the mobile phase pH to at least 2 units below the pKa (pH < 2.0). Adding 0.1% Trifluoroacetic acid (TFA) ensures the carboxylic acid is fully protonated, maximizing lipophilic interaction with the C18 stationary phase. The Cbz group is highly robust and stable against mild acids like TFA[3].
Influence of mobile phase pH on the ionization state and chromatography of the target molecule.
Q3: When purifying the crude mixture via Normal Phase Flash Chromatography (Silica), the product streaks down the column. How do I fix this?
A: The free carboxylic acid is hydrogen-bonding with the silica stationary phase. Bare silica gel contains highly active, slightly acidic silanol groups. The target molecule's carboxylic acid interacts strongly with these sites, causing severe streaking and co-elution with impurities. The Fix: Add a competitive modifier to your eluent. Using a solvent system of Hexanes/Ethyl Acetate containing 1% Glacial Acetic Acid will protonate the silanol sites and keep the target molecule's carboxyl group protonated, resulting in tight, symmetrical bands.
Quantitative Data: Mobile Phase Optimization
The table below summarizes the causality between mobile phase selection and chromatographic performance for this specific molecule.
| Mobile Phase Modifier | Approx. pH | Ionization State of Target | Chromatographic Result |
| None (Water/MeCN) | ~5.5 | Mixed (Dynamic Equilibrium) | Poor retention, severe tailing, irreproducible RT. |
| 0.1% Formic Acid | ~2.7 | Mostly Protonated | Good retention, slight tailing (pH is too close to pKa). |
| 0.1% TFA | ~2.0 | Fully Protonated (Neutral) | Optimal: Excellent retention, sharp symmetrical peak. |
| 10 mM NH₄HCO₃ | ~7.8 | Fully Deprotonated (Anionic) | Elutes in the void volume; sharp peak but no separation. |
Validated Experimental Protocol: Preparative RP-HPLC
This protocol is a self-validating system. By running the analytical validation step (Step 6), you inherently prove that the physical conditions of the purification did not induce degradation (such as Cbz cleavage, which typically requires harsh hydrogenolysis via Pd/C)[4].
Materials & Setup:
-
Stationary Phase: C18 Preparative Column (e.g., 5 µm, 100 Å, 21.2 x 250 mm).
-
Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
-
Column Temperature: 50 °C (Critical for rotamer coalescence).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid in a minimum volume of 20% Mobile Phase B / 80% Mobile Phase A. Note: Ensure the sample solvent elution strength is lower than the mobile phase to prevent injection band broadening[1].
-
Equilibration: Flush the column with 20% B for 5 column volumes (CV) until the baseline is stable.
-
Injection & Gradient:
-
Inject the sample.
-
Run a linear gradient from 20% B to 70% B over 20 minutes.
-
-
Detection: Monitor UV absorbance at 210 nm (detects the aliphatic backbone and amide bonds) and 254 nm (specifically detects the phenyl ring of the Cbz group). The target molecule will show strong signals at both wavelengths.
-
Fraction Collection & Recovery: Collect fractions based on the 254 nm signal. Crucial Step: Immediately freeze and lyophilize the collected fractions. While Cbz is stable to dilute TFA at room temperature[3], concentrating the fractions via rotary evaporation will increase the TFA concentration and heat, potentially leading to premature deprotection.
-
Self-Validation (Analytical QC): Re-inject a fraction of the lyophilized powder under the exact same conditions. A single, sharp peak confirms that the previous broadening was a rotameric effect and that the molecule survived the acidic purification intact.
References
-
Developing deprotectase biocatalysts for synthesis National Center for Biotechnology Information (PMC) URL:[Link]
-
What Is HPLC Band Broadening Filtrous URL: [Link]
Sources
Technical Support Center: Preventing Diketopiperazine (DKP) Formation in N-Ethyl Amino Acid Sequences
Status: Operational Ticket ID: DKP-NETH-001 Subject: Troubleshooting & Prevention Strategies for N-Alkyl Peptide Synthesis
Executive Summary: The N-Ethyl Paradox
The Challenge: You are likely encountering low yields or complete sequence deletion when synthesizing peptides containing N-ethyl amino acids . The Cause: N-ethyl amino acids (and N-alkyls in general) are potent promoters of Diketopiperazine (DKP) formation. Unlike standard amino acids, the bulky N-ethyl group sterically forces the peptide backbone into a cis-amide conformation. This brings the free N-terminal amine into immediate proximity with the carbonyl carbon of the penultimate residue, facilitating a rapid intramolecular attack that cleaves the dipeptide from the resin.
The Solution: You cannot change the physics of the N-ethyl group, but you can mechanically block the cyclization pathway. This guide details the specific protocols required to prevent DKP formation when working with these "difficult" residues.
The Mechanism of Failure
To prevent the reaction, you must visualize the enemy. The diagram below illustrates why N-ethyl residues are more dangerous than standard residues.
Figure 1: The DKP Cascade. N-ethyl groups force the backbone into a cis-conformation, acting as a spring-loaded trap that triggers upon Fmoc deprotection.
Strategic Protocol: The 2-CTC Intervention
The most effective way to prevent DKP in C-terminal N-ethyl sequences is to use 2-Chlorotrityl Chloride (2-CTC) Resin .
Why it works: The massive trityl linker acts as a "steric wall."[1] Even if the N-ethyl group forces the peptide into a cis-conformation, the bulky trityl group physically blocks the amine from reaching the ester carbonyl, preventing cyclization.
Experimental Workflow: Loading 2-CTC Resin
Objective: Load the first N-ethyl amino acid onto 2-CTC resin while preventing hydrolysis and ensuring optimal substitution.
| Step | Action | Technical Rationale |
| 1. Preparation | Dry DCM (Dichloromethane) is essential. | Water causes hydrolysis of the sensitive trityl chloride linker. |
| 2. Activation | Dissolve 1.0 eq of Fmoc-N-Ethyl-AA-OH in dry DCM. Add 4.0 eq DIPEA. | DIPEA acts as an HCl scavenger. Do not use activating reagents (HATU/DIC) for this step; they are unnecessary and can cause racemization. |
| 3. Loading | Add solution to dry 2-CTC resin. Agitate for 1-2 hours at Room Temp. | The reaction is a nucleophilic substitution (SN1/SN2 hybrid). |
| 4. Capping | Add MeOH (Methanol) (1 mL per gram of resin) and mix for 15 mins. | Critical: MeOH caps unreacted chloride sites. If skipped, these sites will react with subsequent amino acids, creating deletion sequences. |
| 5. Washing | Wash: DCM (3x), DMF (3x), DCM (3x).[2] | Removes excess reagents. |
Warning: Do not aim for 100% substitution (high loading). A lower loading (0.3 - 0.5 mmol/g) reduces aggregation and intermolecular interactions that can further promote DKP.
Troubleshooting Guide: Internal N-Ethyl Residues
If your N-ethyl residue is not at the C-terminus but in the middle of the chain, DKP risk spikes during the deprotection of the next amino acid (Residue N+1).
Issue: Low Yield after coupling the residue following the N-ethyl AA.
Diagnosis: The DKP reaction is faster than the acylation of the next amino acid. Solution: Modify the Deprotection Cocktail.
Standard Piperidine (20%) is often too slow and basic, allowing time for DKP cyclization. Switch to the DBU/Piperazine method for "fast-hit" deprotection.
Protocol: Optimized Deprotection Cocktail
-
Prepare Solution: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in DMF.
-
Application:
-
Short burst: 30 seconds (Flow wash).
-
Reaction: 3 x 3 minutes (Batch).
-
-
Mechanism: DBU is a non-nucleophilic base that removes Fmoc rapidly but is less likely to catalyze the DKP ester cleavage compared to the high concentration of Piperidine.
Comparative Data: Resin Selection
Use this table to justify your experimental design to project leads.
| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin | Rink Amide Resin |
| Linker Type | Benzyl Ester | Trityl Ester (Bulky) | Benzhydryl Amide |
| DKP Risk | HIGH (Unprotected ester) | LOW (Steric shielding) | MEDIUM (Amide bond is more stable than ester) |
| Cleavage | 95% TFA (Harsh) | 1% TFA (Mild) | 95% TFA (Harsh) |
| Suitability for N-Ethyl | Not Recommended | Gold Standard | Acceptable for Amides |
Frequently Asked Questions (FAQ)
Q1: Can I use elevated temperature (e.g., microwave SPPS at 75°C) to push the coupling of N-ethyl amino acids? A: Use caution. While heat improves the coupling of the N-ethyl residue itself, you must lower the temperature to Room Temp (RT) for the deprotection step of the subsequent amino acid. Heat accelerates DKP formation exponentially.
-
Rule of Thumb: Couple at 50°C-75°C, Deprotect at RT.
Q2: I see a "deletion sequence" where the first two amino acids are missing. Is this DKP? A: Yes. This is the hallmark of DKP. The dipeptide cyclizes and falls off the resin, leaving the hydroxyl-functionalized resin behind. The next amino acid then couples to the resin (if using Wang) or nothing couples (if using 2-CTC and the site is deactivated). If you see [M - (AA1 + AA2)], it is DKP.[2]
Q3: Can I use N-ethyl amino acids to prevent aggregation like Proline? A: Yes, they disrupt beta-sheets effectively (similar to pseudoprolines). However, the "tax" you pay for this solubility is the high DKP risk. You must implement the 2-CTC or DBU protocols described above to utilize them successfully.
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][3][4][5] Journal of the American Chemical Society, 94(9), 3102–3106.
-
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage.[6][7][8] International Journal of Peptide and Protein Research, 37(6), 513-520.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review of DKP mechanisms and protecting group strategies).
-
Alsina, J., et al. (1996). Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis.[7] Tetrahedron Letters, 37(24), 4195-4198.[1]
Sources
Resolving difficult deprotection of Cbz groups in beta-peptides
Technical Support Center: Cbz Deprotection in -Peptide Synthesis
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: BETA-CBZ-DEP-001
Subject: Overcoming Steric Shielding and Solubility Issues in
Introduction: The -Peptide Challenge
Welcome to the Peptide Synthesis Technical Support Hub. You are likely here because standard protocols for removing the Benzyloxycarbonyl (Cbz or Z) group are failing on your
The Root Cause: Unlike
This guide provides a tiered troubleshooting approach, moving from optimized hydrogenolysis to aggressive acidolytic cleavage.
Module 1: Optimizing Hydrogenolysis (The "Soft" Approach)
User Question: My reaction mixture turns into a gel or precipitate during hydrogenation, and the reaction stalls. Adding more catalyst doesn't help. What should I do?
Diagnosis: You are experiencing structure-induced insolubility . The
Solution: You must disrupt the secondary structure (hydrogen bonding) to solubilize the peptide and expose the Cbz group.
Protocol A: The "Magic Mixture" Hydrogenolysis
Standard solvents (MeOH) promote helix formation. Switch to fluorinated alcohols which are potent H-bond disrupters.
-
Solvent System: Dissolve your peptide in 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Note: If the catalyst is inactive in pure HFIP, use a mixture of TFE/MeOH (1:1) or HFIP/DCM (1:1).
-
-
Catalyst: Use Pd(OH)₂/C (Pearlman’s Catalyst) instead of standard Pd/C. It is often more active for difficult deprotections.
-
Procedure:
-
Dissolve peptide (1 eq) in TFE/MeOH.
-
Add Pd(OH)₂/C (10–20 wt%).
-
Apply
(balloon pressure is usually sufficient if solubility is resolved; otherwise, use 50 psi). -
Crucial Step: If aggregation persists, warm the reaction to 40–50°C (monitor for side reactions).
-
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Gas balloons rely on diffusion. CTH uses a soluble hydrogen donor that can penetrate aggregates better.
-
Procedure:
Module 2: Acidolytic Cleavage (The "Hard" Approach)
User Question: I cannot use hydrogenation because my peptide contains Cysteine/Methionine (sulfur poisons the catalyst), or the peptide is completely insoluble in organic solvents. How do I remove Cbz?
Diagnosis: You need an orthogonal cleavage method. While Cbz is stable to TFA (unlike Boc), it is liable to strong acids.
Solution: Use HBr in Acetic Acid or TFMSA . These methods protonate the carbamate, leading to carbocation generation.
CRITICAL WARNING: These reactions generate benzyl cations (
Protocol C: HBr / Acetic Acid Cleavage
This is the standard non-hydrogenolytic method.
-
Preparation: Purchase 33% HBr in Acetic Acid (anhydrous).
-
Scavenger Cocktail: Add Thioanisole (5–10 eq) to the reaction. This is non-negotiable for
-peptides with sensitive side chains. -
Execution:
-
Dissolve/suspend peptide in minimal TFA (to solubilize).
-
Add Scavenger (Thioanisole).
-
Add 33% HBr/AcOH (approx. 10–20 eq of HBr).
-
Stir at Room Temperature for 30–60 minutes.
-
Work-up: Precipitate with cold diethyl ether. The product will be the hydrobromide salt.
-
Protocol D: TFMSA (Trifluoromethanesulfonic Acid) "Low-High" Method
TFMSA is a liquid alternative to HF (Hydrogen Fluoride) and is safer to handle, though still corrosive.
Table 1: The "Low-High" TFMSA Cocktail
| Component | Volume Ratio | Function |
| TFA | 50% | Solvent / Primary Acid |
| DMS (Dimethylsulfide) | 30% | Reducing agent (keeps Met reduced) |
| m-Cresol / Thioanisole | 10% | Scavenger for Benzyl cations |
| TFMSA | 10% | The Cleaving Acid |
Step-by-Step:
-
Cool: Chill the TFA/DMS/Scavenger mixture to 0°C.
-
Add Acid: Slowly add TFMSA (exothermic!).
-
React: Add the peptide. Stir at 0°C for 2 hours.
-
Precipitate: Pour into excess cold ether to crash out the peptide.
Module 3: The "Nuclear" Option (Boron Tribromide)
User Question: Neither H2 nor HBr worked. My peptide is extremely sterically hindered.
Diagnosis: The urethane linkage is buried. You need a Lewis Acid that coordinates to the carbonyl oxygen, forcing cleavage.
Solution: Boron Tribromide (
Protocol E:
in DCM
-
Conditions: Strictly anhydrous. Argon atmosphere.
-
Solvent: Dichloromethane (DCM).
-
Procedure:
Visualizing the Decision Process
The following logic gate diagram helps you select the correct protocol based on your peptide's specific chemical constraints.
Figure 1: Decision Matrix for selecting the optimal Cbz deprotection strategy based on peptide composition and solubility.
Mechanism of Action: Acidolysis & Scavenging
Understanding why you need scavengers is critical to preventing failed batches. In acidolysis, the Cbz group does not just "fall off"; it fragments into a reactive benzyl carbocation.
Figure 2: The "Push-Pull" mechanism of acidolysis. Without the scavenger (Blue), the Benzyl Cation (Red) will alkylate your peptide.
References
-
Bergmann, M., & Zervas, L. (1932).[1][4] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (The foundational paper on Cbz).
-
Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.[7] The Journal of Organic Chemistry, 43(21), 4194-4196.
-
Tam, J. P., et al. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251.
- Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Tetrahedron, 60(35), 7455-7506.
-
BenchChem Technical Guides. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
-
ThermoFisher Scientific. (2024). Introduction to Cleavage Techniques: TFMSA and HBr Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Efficiency Coupling of N-Alkylated Amino Acids
Ticket Status: OPEN Topic: Increasing Reaction Rates & Yields for N-Alkylated Derivatives Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Steric Challenge
N-alkylated amino acids (e.g., N-methylated peptides, peptoids) present a dual challenge in peptide synthesis:
-
Steric Hindrance: The N-alkyl group physically blocks the approach of the activated carboxyl component.
-
Electronic Deactivation: The secondary amine is less nucleophilic than a primary amine, significantly reducing reaction rates.
This guide moves beyond standard SPPS (Solid-Phase Peptide Synthesis) protocols. To increase reaction rates, we must transition from "standard" activation (carbodiimides) to "high-energy" activation (uronium/phosphonium salts, acid chlorides) and optimize the thermodynamic environment (temperature, solvent).[1]
Reagent Selection Matrix (The "Engine")
The choice of coupling reagent is the single most critical variable. Standard reagents like HBTU or DIC/HOBt often fail to drive N-alkylated couplings to completion, leading to deletion sequences.
Comparative Performance Data
| Reagent Class | Reagent | Reactivity (N-Alkyl) | Racemization Risk | Stability | Recommended Use Case |
| Acid Chloride | BTC (Triphosgene) | Extreme | Low (if base controlled) | High (Solid) | The "Nuclear Option." Best for N-Me to N-Me couplings or extremely hindered residues (Aib, N-Me-Val). |
| Phosphonium | PyAOP / PyBrOP | Very High | Moderate | Good | Excellent for N-methylated amines where uronium salts fail due to guanidinylation risks. |
| Uronium | HATU | High | Low (with HOAt) | Moderate | The Gold Standard for general hindered couplings. Expensive. |
| Uronium | COMU | High | Very Low | Low (Hydrolytic) | Safer, greener alternative to HATU. Superior solubility in DMF/NMP. |
| Carbodiimide | DIC/Oxyma | Moderate | Low | High | Generally insufficient for difficult N-alkyl couplings unless microwave-assisted. |
Technical Insight: HOAt (1-Hydroxy-7-azabenzotriazole) is the preferred additive over HOBt. The nitrogen at the 7-position creates a "neighboring group effect," stabilizing the active ester and accelerating the acylation of the secondary amine [1, 6].
Decision Logic & Workflow
Do not guess. Follow this logic flow to select the correct protocol for your specific sequence difficulty.
Figure 1: Decision tree for selecting coupling reagents based on steric demand.
Validated Protocols
Protocol A: The "Nuclear Option" (BTC / Triphosgene)
Context: Use when coupling two N-methylated residues (e.g., N-Me-Leu to N-Me-Val) or when HATU fails. This method generates an acid chloride in situ, the most reactive species available [2, 3].
Safety Warning: BTC generates phosgene gas. Perform strictly in a fume hood.
-
Preparation:
-
Resin: 0.1 mmol scale (swollen in dry THF or DCM; avoid DMF/NMP during activation as they react with acid chlorides).
-
Amino Acid: 5.0 equivalents of Fmoc-N-Me-AA-OH.
-
BTC: 1.65 equivalents (generates ~5 eq of acid chloride).
-
Base: 14 equivalents of 2,4,6-Collidine (Sym-collidine). Note: Collidine is preferred over DIPEA to minimize racemization during acid chloride coupling.
-
-
Activation (In Solution):
-
Dissolve Amino Acid and BTC in dry THF.
-
Add Collidine slowly. A precipitate (collidinium salt) will form.
-
Stir for 1–2 minutes.
-
-
Coupling:
-
Add the suspension immediately to the resin.[2]
-
React for 1 hour at room temperature (or 50°C for extreme cases).
-
Wash: DCM (3x) -> DMF (3x).
-
Protocol B: Microwave-Assisted COMU/HATU
Context: High-throughput synthesis of N-alkylated peptides. Microwave energy overcomes the activation energy barrier imposed by sterics [4].
-
Reagents:
-
Coupling: 0.5 M COMU (or HATU) in NMP.
-
Base: 1.0 M DIPEA (or DIEA) in NMP.
-
Amino Acid: 0.2 M in NMP.
-
-
Cycle Parameters:
-
Temperature: 75°C (Standard) or 50°C (for Cys/His to prevent racemization).
-
Power: 30–50 Watts (dynamic power mode).
-
Time: 2 x 5 minutes (Double coupling is mandatory for N-alkyls).
-
Troubleshooting Guide (Root Cause Analysis)
Issue 1: Incomplete Coupling (Deletion Sequences)
Symptoms: MS shows [M - Residue] peaks; Chloranil test remains blue. Root Cause: The secondary amine is too hindered or has aggregated. Corrective Actions:
-
Switch Solvent: Change from DMF to NMP (N-methylpyrrolidone). NMP disrupts beta-sheet aggregation better than DMF.
-
Change Test: Do NOT use the Kaiser test (ninhydrin). It only detects primary amines. Use the Chloranil Test or Bromophenol Blue for secondary amines [7].[3]
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.
Issue 2: Racemization
Symptoms: HPLC shows doublet peaks (diastereomers).
Root Cause: High pH (base) promotes proton abstraction from the
-
Base Swap: Switch from DIPEA to Collidine (weaker, more sterically hindered base).
-
Lower Temperature: If using microwave, reduce from 75°C to 50°C or room temperature.
-
Additives: Ensure HOAt or Oxyma is present; they suppress racemization compared to HOBt.
Issue 3: Diketopiperazine (DKP) Formation
Symptoms: Loss of dipeptide from the resin (mass - dipeptide). Root Cause: The N-alkyl group induces a cis-amide bond conformation, favoring the intramolecular attack of the N-terminus on the C-terminal ester linkage, cleaving the dipeptide from the resin.
Figure 2: Pathway of DKP formation leading to chain termination.
Corrective Actions:
-
Steric Bulk: Use Trityl (Trt) protection on the N-terminus of the second amino acid.[4] The massive steric bulk of Trityl prevents the DKP cyclization.
-
Fast Coupling: The third amino acid must be coupled immediately and rapidly (use BTC/HATU) to compete with the DKP formation rate.
Frequently Asked Questions (FAQ)
Q: Can I use PyBOP for N-methyl couplings? A: PyBOP is effective, but PyAOP (the aza-analog) is superior due to the HOAt-like effect. However, phosphonium salts like PyBOP/PyAOP should be used if you suspect guanidinylation (a side reaction where uronium reagents react with the N-terminus) is occurring [1].
Q: Why is my Kaiser test negative but the coupling failed? A: The Kaiser test relies on primary amines. N-alkylated residues have secondary amines. You are getting a "false negative." Always use the Chloranil test (acetaldehyde/chloranil) which turns blue in the presence of secondary amines [7].
Q: Is COMU really stable enough for automated synthesizers? A: COMU has lower hydrolytic stability in DMF than HATU. For long automated runs, dissolve COMU in dry NMP and use within 24–48 hours, or use HATU for the instrument and COMU for manual "difficult" steps [4].
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
BenchChem. (2025).[1][2][5][6][7][8] Bis(trichloromethyl) Carbonate as a Reagent for Peptide Coupling Reactions.[2][9][10][11]Link
-
Gilon, C., et al. (2000). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.[2][10][11][12] Patent WO2000002898A1. Link
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Link
-
Merck. (2024).[13] N-Methylated Amino Acids | Reagents & Protocols.[5][13]Link
-
BenchChem. (2025).[1][2][5][6] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.Link
-
AAPPTEC. (2024). Monitoring of Peptide Coupling and Capping; Coupling Tests.[2][3][7][14][15]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
Technical Support Guide: Purification of Crude 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
[1]
Ticket ID: PUR-N-Et-Cbz-BABA-001 Subject: Purification strategies, troubleshooting, and isolation protocols for N-Ethyl-N-Cbz-3-aminobutanoic acid. Assigned Specialist: Senior Application Scientist, Separation Sciences Division.[1]
Executive Summary & Molecule Profile
You are dealing with 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (also known as N-Cbz-N-ethyl-
-
Chemical Nature: This is a
-amino acid derivative where the nitrogen is fully substituted (tertiary) with an ethyl group and a carbamate protecting group (Cbz/Z).[1] -
Critical Property 1 (Acidity): The free carboxylic acid allows for efficient acid-base extraction.[1]
-
Critical Property 2 (Rotamers): Due to the N-alkyl-N-carbamate motif, this molecule will exhibit rotamers in NMR spectra.[1][2] This is often mistaken for impurity.[1]
-
Physical State: While many Cbz-amino acids are solids, the N-ethyl substitution disrupts hydrogen bonding, often resulting in a viscous oil.[1][2]
Decision Matrix: Selecting Your Strategy
Do not blindly flash column every crude mixture. Use this logic flow to minimize solvent waste and maximize purity.
Figure 1: Purification Decision Matrix.[1] Prioritize extraction and salt formation over chromatography for scalability.
Tier 1: Acid-Base Extraction (The Workhorse)[1]
This is the most efficient method for removing non-acidic impurities (benzyl alcohol, unreacted amine, neutral coupling reagents).
The Protocol
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of crude.
-
Base Extraction (Forward): Extract the organic layer with saturated NaHCO₃ (aq) (3 x volume).[1]
-
Washing: Wash the combined aqueous bicarbonate layer once with fresh EtOAc to remove entrained neutrals.
-
Acidification (Reverse): Cool the aqueous layer to 0°C. Slowly add 1M HCl or 10% Citric Acid until pH ~2–3.
-
Observation: The solution will turn cloudy as the free acid precipitates or oils out.
-
-
Final Extraction: Extract the acidic aqueous layer with DCM (Dichloromethane) or EtOAc (3 x volume).[1]
-
Tip: DCM is often better for solubilizing oily amino acids than EtOAc.[1]
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Troubleshooting Table
| Issue | Cause | Solution |
| Emulsion | Surfactant-like nature of | Add Brine (sat. NaCl) to the aqueous phase. Filter through Celite if solids are present.[1] |
| Low Yield | pH not low enough during acidification.[1] | Ensure pH is < 3.[1][8][9] Some |
| Product in Organic Waste | pH of NaHCO₃ was too low or product is very lipophilic. | Use 1M NaOH (carefully) instead of NaHCO₃ to ensure full deprotonation, but watch for Cbz hydrolysis (keep cold, fast contact).[1] |
Tier 2: Salt Formation (For Oily Products)[1]
If the product remains an oil and requires high purity (e.g., for crystallization), convert it to a crystalline salt using an amine base. Dicyclohexylamine (DCHA) is the industry standard for this.
The Protocol
-
Dissolve: Dissolve crude acid in a minimal amount of warm EtOAc or EtOH .[1]
-
Add Base: Add DCHA (1.05 equivalents) dropwise.[1]
-
Precipitation: Stir at room temperature. A thick white precipitate (the salt) should form.
-
Filtration: Filter the solid salt and wash with cold Et₂O.
-
Release Free Acid: Suspend the salt in EtOAc and wash with 1M KHSO₄ or 1M HCl. The free acid returns to the organic layer; DCHA stays in the aqueous as the hydrochloride salt.
Why this works: The lattice energy of the DCHA salt often overcomes the entropic disorder of the oily alkyl chains, forcing crystallization [1].
Tier 3: Flash Chromatography (Polishing)[1]
If extraction fails due to similar polarity impurities, use silica gel chromatography.[1]
-
Stationary Phase: Silica Gel 60 (40–63 µm).[1]
-
Mobile Phase: Hexane / Ethyl Acetate + 1% Acetic Acid .[1]
-
Critical: You must add acetic acid.[1] Without it, the carboxylic acid will streak/tail across the column due to interaction with silanols, leading to poor separation and low recovery.
-
-
Gradient: Start 10% EtOAc
50% EtOAc. -
Loading: Dissolve in minimal DCM. Avoid MeOH for loading if possible.
FAQ & Troubleshooting
Q1: My NMR shows two sets of peaks for every proton (ratio ~60:40). Is it impure? A: Likely NO . This is a classic signature of rotamers .
-
Explanation: The
-Cbz- -ethyl bond has partial double bond character ( resonance).[1][2] Rotation is restricted at room temperature, creating cis and trans conformers (relative to the carbonyl oxygen). -
Verification: Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-
). The peaks should coalesce into a single sharp set as rotation becomes fast on the NMR timescale [2].
Q2: I see Benzyl Alcohol in the NMR. How do I remove it?
A: Benzyl alcohol (
-
Fix: It is neutral. Use the Tier 1 Acid-Base Extraction .[1][2] Ensure the initial organic wash (step 3) is thorough. If it persists, high-vacuum drying (< 1 mbar) at 40°C can sublime it off, or use column chromatography (Benzyl alcohol elutes much earlier than the acid).[1]
Q3: The product solidifies but then turns into oil on the filter. A: It is likely hygroscopic or has a melting point near room temperature.
-
Fix: Handle quickly. Dry in a vacuum desiccator over P₂O₅. Store in the fridge. Consider making the DCHA salt (Tier 2) for long-term storage.[1]
References
-
Salt Formation Strategies: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][6][8][9][10] (2011).[1][9] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Context: Use of lipophilic amines like DCHA to crystallize acidic intermediates).
-
Rotamers in N-Carbamates: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Context: Characterization of carbamate protecting groups and NMR behavior).
-
General Cbz-Amino Acid Purification: Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1][2] (Context: Standard acid-base workup protocols for N-protected amino acids).
Sources
- 1. (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | 100157-55-9 [sigmaaldrich.com]
- 2. CN101691334A - Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method - Google Patents [patents.google.com]
- 3. Methodology for In-Situ Extraction and Derivatization of Amino Acids from Aqueous Media, 15-R6250 | Southwest Research Institute [swri.org]
- 4. 19F NMR Monitoring of Reversible Protein Post‐Translational Modifications: Class D β‐Lactamase Carbamylation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents [patents.google.com]
- 7. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli | MDPI [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 10. Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-Ethyl Linkages in Acidic Media
[1]
Topic: Stability & Troubleshooting of N-Ethyl Modifications during Acidic Cleavage (TFA/HF) Applicable Chemistries: Fmoc/tBu SPPS, Boc/Bzl SPPS, Bioconjugation (ADCs) Version: 2.4 | Last Updated: March 2026[1]
Executive Technical Summary
The term "N-ethyl linkage" typically refers to one of two distinct chemical moieties in therapeutic synthesis. Their behavior under acidic cleavage (e.g., 95% Trifluoroacetic acid [TFA]) is diametrically opposed:
| Linkage Type | Chemical Context | Acid Stability (TFA/HF) | Critical Failure Mode |
| N-Ethyl Peptide Bond | Peptoids, N-alkylated peptides | Low / Unstable | Acid-Catalyzed Fragmentation. The N-ethyl group increases the basicity of the amide nitrogen, facilitating protonation and subsequent hydrolysis or diketopiperazine (DKP) formation. |
| N-Ethyl Succinimide | Cysteine-NEM bioconjugates | High / Stable | Ring Hydrolysis (Post-cleavage). The thioether bond is stable in acid.[1] However, the succinimide ring resists hydrolysis in acid, remaining susceptible to Retro-Michael exchange if pH is raised later.[1] |
| N-Ethyl Linker (Resin) | Secondary amine linkers | Variable | Premature Cleavage. Secondary amine linkers can cleave slower than ester linkers but may undergo N-alkylation side reactions.[1] |
Deep Dive: N-Ethyl Peptide Backbone Instability
The Problem: Researchers often introduce N-ethyl groups to improve metabolic stability or membrane permeability. However, unlike standard peptide bonds, N-alkylated amide bonds are hypersensitive to acid-catalyzed hydrolysis .[1]
The Mechanism of Failure
Standard peptide bonds are stabilized by resonance (delocalization of the nitrogen lone pair into the carbonyl). In N-ethyl peptides , the ethyl group introduces two destabilizing factors:
-
Steric Hindrance: Twists the amide bond, reducing resonance overlap.[1]
-
Inductive Effect: The ethyl group is electron-donating, making the nitrogen more basic.
Result: In high concentrations of TFA, the N-ethyl amide nitrogen becomes protonated.[1] This protonated intermediate is highly susceptible to nucleophilic attack by water (even trace amounts in the cleavage cocktail) or intramolecular attack by the neighboring carbonyl oxygen (forming an oxazolonium ion), leading to chain fragmentation.
Visualization: The Fragmentation Pathway
The following diagram illustrates the "Oxazolonium" mechanism responsible for the cleavage of N-ethylated peptides during acidic workup.
Caption: Figure 1. Mechanism of acid-catalyzed fragmentation of N-alkylated peptides. The increased basicity of the N-ethyl nitrogen facilitates protonation, leading to bond scission.
Troubleshooting Guide: Preventing N-Ethyl Cleavage
Scenario A: "My N-ethylated peptide is fragmenting during TFA cleavage."
Root Cause: Prolonged exposure to acid allows the slow hydrolysis of the destabilized amide bond. Diagnostic: Mass spectrometry shows peaks corresponding to the peptide fragments cleaved exactly at the N-ethyl residue.
Protocol: Optimized "Low-Water" Cleavage Standard cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) contain too much water, which acts as the nucleophile for hydrolysis.[1]
-
Eliminate Water: Switch to a water-free scavenger system.
-
Recommended Cocktail:TFA / Triisopropylsilane (TIS) / Dichloromethane (DCM) (90:5:5).[1]
-
Why: DCM dilutes the acid slightly and improves swelling, while the absence of water prevents the hydrolysis step of the fragmentation mechanism.
-
-
Temperature Control: Perform the cleavage at 0°C (ice bath) for the entire duration.
-
Why: Hydrolysis of N-alkyl bonds is temperature-dependent.[1]
-
-
Time Reduction: Limit cleavage time to 60–90 minutes. Do not cleave overnight.
Scenario B: "I see +28 Da or +56 Da adducts on my C-terminus."
Root Cause: This is Linker Decomposition Alkylation .[1] The Rink Amide linker, upon cleavage, generates a carbocation.[1] If not scavenged, this cation can react with the N-ethyl group or the C-terminal amide. Diagnostic: Mass shift of +106 Da (Rink linker fragment) or ethylation artifacts.[1]
Protocol: Enhanced Scavenging
Deep Dive: N-Ethylmaleimide (NEM) Stability[1]
Context: You are cleaving a peptide-resin that has been conjugated with N-ethylmaleimide (to cap a cysteine) or using an NEM-modified linker.
The Stability Paradox:
-
Acidic Conditions (pH < 3): The Thioether bond is STABLE . The succinimide ring remains closed.
-
Basic Conditions (pH > 7.5): The succinimide ring opens (hydrolysis).[8][9]
Critical Warning: If you are performing a "Global Deprotection" with TFA on an NEM-conjugated peptide, the ring will NOT open.[1] It remains in the closed "succinimide" form.
-
Risk:[1][9][10] The closed ring is susceptible to the Retro-Michael reaction (loss of the NEM group) if the peptide is subsequently stored in a thiol-containing buffer at neutral/basic pH.
Protocol: Stabilizing the NEM Linkage Post-Cleavage
To permanently lock the N-ethyl linkage, you must force ring hydrolysis after the acidic cleavage.
-
Cleave: Perform standard TFA cleavage.[1] Isolate peptide.
-
Purify: HPLC purification (acidic mobile phase keeps ring closed).
-
Lock (Ring Opening):
Frequently Asked Questions (FAQ)
Q1: Can I use HF (Hydrofluoric Acid) cleavage for N-ethyl peptides? A: Use extreme caution. HF is a stronger acid than TFA.[1] While it cleaves protecting groups faster, it accelerates the protonation of the N-ethyl amide. If you must use HF, use the "Low-High" HF procedure to minimize exposure time to high acidity.[1]
Q2: Why is my N-ethyl glycine (peptoid) residue more stable than my N-ethyl alanine? A: Steric hindrance.[1] The side chain of Alanine (methyl) combined with the N-ethyl group creates massive steric strain, twisting the amide bond out of planarity and making it highly susceptible to acid hydrolysis. Glycine lacks a side chain, allowing the backbone to adopt a conformation that retains some resonance stability.
Q3: Does the "N-ethyl linkage" refer to the Rink Amide linker itself? A: Occasionally. Some modified Rink linkers use secondary amines.[1] If your linker is an N-ethyl benzhydrylamine, it will cleave slower than a standard Rink Amide.[1] You may need to extend cleavage time, which paradoxically increases the risk of peptide degradation. In this case, raising the temperature to 35°C for a short burst (30 mins) is safer than a 5-hour room temp cleavage.[1]
References
-
Stathopoulos, P., et al. (2006).[1][11] "C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation."[11][12] Journal of Peptide Science.
-
Urban, J., et al. (1996).[1] "Lability of N-alkylated peptides towards TFA cleavage." International Journal of Peptide and Protein Research.[1]
-
BenchChem Technical Support. (2025). "Thiol-Maleimide Linkage Instability in ADCs: Hydrolysis and Retro-Michael Reactions."
-
Dick, F. (1994).[1] "Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis." Methods in Molecular Biology.
-
Fontaine, S. D., et al. (2015).[1] "Hydrolysis of maleimides to maleamic acids: A strategy to improve the stability of thiol-maleimide conjugates." Bioconjugate Chemistry. [1]
Sources
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Harnessing Mechanical Force: The Stability of Succinamic Acid Thioether in MaleimideâThiol Reactions - Oreate AI Blog [oreateai.com]
- 11. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Analysis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid: A Technical Optimization Guide
Executive Summary: The Rotamer Challenge
For researchers working with 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid , standard 1H NMR analysis frequently yields confusing spectra characterized by broad signals, split peaks, and fractional integration values. This is not typically a sign of impurity. Rather, it is an intrinsic characteristic of N-alkyl-N-carbamate systems, where restricted rotation around the N-CO bond creates distinct cis and trans rotamers that exchange slowly on the NMR timescale at room temperature.
This guide compares the analytical performance of standard protocols (CDCl₃ at 25°C) against optimized methodologies (DMSO-d₆ at elevated temperatures) to provide a clear, self-validating path for structural confirmation.
Part 1: Structural Analysis & Mechanism
The molecule comprises a butanoic acid backbone with a chiral center at position 3, substituted by an N-ethyl group and a Benzyloxycarbonyl (Cbz) protecting group.
Structural Dynamics
The Cbz group imposes significant steric bulk. When combined with the N-ethyl group, the energy barrier for rotation around the carbamate nitrogen-carbonyl bond increases. This results in two distinct conformers observable by NMR.
Pathway Diagram: Rotameric Equilibrium
The following diagram illustrates the dynamic equilibrium causing spectral splitting.
Caption: The restricted rotation of the N-Cbz group creates two distinct magnetic environments (Rotamers A and B) detectable in standard NMR.
Part 2: Comparative Analysis of Analytical Methods
This section compares the "Standard Method" (CDCl₃) typically used for lipophilic intermediates against the "Optimized Method" (DMSO-d₆ + Heat) recommended for quantitative analysis.
Comparison 1: Solvent System Performance
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Recommended) | Analysis |
| Solubility | Excellent | Excellent | Both dissolve the lipophilic Cbz group well. |
| Rotamer Separation | Distinct/Split. Peaks often appear as doublets with a ~60:40 or 70:30 ratio. | Broad/Coalescing. The higher polarity often lowers the rotational barrier slightly, but peaks remain broad at RT. | CDCl₃ is better for seeing both rotamers; DMSO is better for coalescing them (with heat). |
| Water Peak | ~1.56 ppm (Variable). Can overlap with the Butyric acid H-2/H-4 protons. | 3.33 ppm. Distinct from the aliphatic region (except N-Ethyl signals). | DMSO moves the water peak away from the critical beta-proton region. |
| Carboxyl Proton | Rarely observed (broad/exchanged). | Visible. Often seen as a broad singlet ~12.0 ppm. | DMSO is superior for confirming the free carboxylic acid moiety. |
Comparison 2: Temperature Effects (The "Coalescence" Strategy)
The most effective way to prove purity is to speed up the rotamer exchange until the split peaks merge into single, sharp signals.
-
25°C (Room Temp): Two sets of signals. Integration is difficult.
-
80°C (High Temp): Rapid exchange regime. Rotamers coalesce.
-
Result: Sharp, single peaks with accurate integration.
-
Solvent Requirement:DMSO-d₆ (BP 189°C) is required. CDCl₃ (BP 61°C) cannot support this experiment.
-
Data Table: Predicted Chemical Shifts (δ ppm)
Note: Values are representative of N-Cbz-N-Ethyl beta-amino acids.
| Proton Assignment | CDCl₃ (25°C) - Rotameric Mixture | DMSO-d₆ (80°C) - Coalesced | Multiplicity |
| -COOH | Not seen (10-12 br) | ~11.8 | Broad Singlet |
| Aromatic (Cbz) | 7.30 - 7.40 (m) | 7.35 | Multiplet |
| Benzylic -CH₂- | 5.12 (s) / 5.16 (s) | 5.10 | Singlet |
| H-3 (Methine) | 4.45 (m) / 4.20 (m) | 4.35 | Multiplet |
| N-Ethyl (-CH₂-) | 3.25 (m) / 3.40 (m) | 3.30 | Quartet-like |
| H-2 (α-CH₂) | 2.55 (dd) / 2.65 (dd) | 2.50 | dd |
| H-4 (Methyl) | 1.25 (d) / 1.18 (d) | 1.15 | Doublet |
| N-Ethyl (-CH₃) | 1.10 (t) | 1.08 | Triplet |
Part 3: Detailed Experimental Protocols
Protocol A: Routine Identity Confirmation (CDCl₃)
Use this for quick checks during synthesis steps.
-
Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL CDCl₃ .
-
Filtration: If the solution is cloudy (due to trace salts from workup), filter through a small cotton plug into the NMR tube.
-
Acquisition: Run a standard proton sequence (16 scans).
-
Processing:
-
Reference residual CHCl₃ to 7.26 ppm .
-
Expect the Benzylic CH₂ (approx 5.1 ppm) to appear as two unequal singlets. Do not integrate them separately. Sum the integration of both peaks; it should equal 2H.
-
Protocol B: Quantitative Purity Assessment (VT-NMR in DMSO)
Use this for final compound validation or publication-quality data.
-
Sample Prep: Dissolve 20 mg of compound in 0.6 mL DMSO-d₆ . Use a high-quality NMR tube rated for thermal stress.
-
Setup:
-
Insert sample into the magnet.[1]
-
Set variable temperature (VT) unit to 353 K (80°C) .
-
Allow 10 minutes for thermal equilibration.
-
Tune and Match the probe (critical as impedance changes with temperature).
-
Shim the sample at the elevated temperature.
-
-
Acquisition: Run 32-64 scans to ensure good signal-to-noise ratio for the coalesced peaks.
-
Processing:
-
Reference residual DMSO pentet to 2.50 ppm .
-
Verify that the N-Ethyl -CH₂- and the H-3 methine signals have simplified from multiplets into clearer quartets/multiplets.
-
Part 4: Alternative Reagents Comparison
While the user is analyzing the Cbz derivative, it is vital to understand how it compares to the Boc alternative often considered in parallel synthetic routes.
| Feature | Cbz-Derivative (Product) | Boc-Derivative (Alternative) |
| Aromatic Region | Crowded. Cbz adds 5 aromatic protons (7.3-7.4 ppm).[2] Can obscure target drug scaffolds. | Clean. No aromatic signals. Ideal if the core molecule has complex aromatics. |
| Aliphatic Region | Clean. Only the N-Ethyl and backbone signals. | Crowded. Boc t-butyl singlet (1.4 ppm) is massive (9H) and often overlaps with the H-4 methyl group. |
| Stability | Stable to weak acids. Cleaved by Hydrogenolysis (H₂/Pd). | Labile to acids (TFA/HCl). Stable to Hydrogenolysis. |
References
- Rotameric Behavior in NMR: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Solvent Effects on Amino Acids: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Beta-Amino Acid Analysis: Seebach, D., et al. (1996). "Preparation and determination of the configuration of beta-amino acids." Helvetica Chimica Acta, 79(4), 913-941.
- VT-NMR Methodology: Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Standard text for dynamic NMR and coalescence).
Sources
Comprehensive Guide to Mass Spectrometry Fragmentation of N-Cbz-N-ethyl Amino Acids
Topic: Mass Spectrometry Fragmentation Patterns of N-Cbz-N-ethyl Amino Acids Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the electrospray ionization (ESI) fragmentation patterns of N-Cbz-N-ethyl amino acids . These derivatives are critical intermediates in peptide synthesis, particularly when preventing racemization or introducing backbone modifications.
For researchers and analytical scientists, the challenge lies in distinguishing these compounds from their isobaric counterparts (e.g., N-Cbz-N,N-dimethyl variants) and validating the integrity of the N-ethyl group during synthesis. This guide details the specific diagnostic ions, neutral losses, and mechanistic pathways required for confident identification.
Mechanistic Deep Dive: The Fragmentation Pathway
The fragmentation of N-Cbz-N-ethyl amino acids under collision-induced dissociation (CID) is governed by two distinct structural moieties: the labile benzyloxycarbonyl (Cbz) protecting group and the stable N-ethyl modification.
The Cbz Signature (Primary Fragmentation)
The Cbz group is the first to fragment due to the stability of the benzyl carbocation. Upon collisional activation of the protonated precursor [M+H]⁺ , two competing pathways occur:
-
Formation of the Tropylium Ion (m/z 91): The benzyl group cleaves to form a stable tropylium cation (
). This is the most abundant diagnostic ion for any Cbz-protected species. -
Neutral Loss of Benzyl Alcohol/CO₂: The precursor loses the Cbz group entirely (mass shift of -134 Da or sequential -108 Da and -26 Da), yielding the protonated N-ethyl amino acid ion .
The N-Ethyl Specificity (Secondary Fragmentation)
Once the Cbz group is removed, the remaining [N-ethyl AA + H]⁺ ion undergoes fragmentation unique to the ethyl group:
-
Ethylene Elimination (Neutral Loss of 28 Da): Unlike N-methyl groups, the N-ethyl group can undergo a hydride transfer rearrangement (similar to a McLafferty rearrangement), leading to the expulsion of neutral ethylene (
). This results in a peak corresponding to the protonated free amino acid . -
Modified Immonium Ions: The immonium ion generated will be shifted by +28 Da compared to the standard amino acid immonium ion (e.g., N-ethyl-Glycine immonium = m/z 30 + 28 = 58).
Visualization of Signaling Pathways
The following diagram illustrates the hierarchical fragmentation pathway, distinguishing between Cbz-driven and Ethyl-driven events.
Caption: Hierarchical fragmentation showing the primary Cbz loss followed by the diagnostic ethylene elimination characteristic of N-ethyl groups.
Comparative Analysis: N-Cbz-N-Ethyl vs. Alternatives
Distinguishing N-Cbz-N-ethyl amino acids from their analogs requires tracking specific mass shifts and neutral losses. The table below compares the N-ethyl derivative against standard Cbz-protected, N-methyl, and free amino acids.
Table 1: Diagnostic Ion & Neutral Loss Comparison
| Compound Class | Precursor Shift (vs Free AA) | Primary Diagnostic Ion | Key Neutral Loss | Secondary Diagnostic Ion |
| N-Cbz-N-Ethyl AA | +162 Da | m/z 91 (Tropylium) | -134 Da (Cbz), -28 Da (Ethylene) | [Immonium + 28]⁺ |
| N-Cbz AA (Std) | +134 Da | m/z 91 (Tropylium) | -134 Da (Cbz) | [Immonium]⁺ (Std) |
| N-Ethyl AA (No Cbz) | +28 Da | [M+H - 28]⁺ | -28 Da (Ethylene) | [Immonium + 28]⁺ |
| N,N-Dimethyl AA | +28 Da (Isobaric) | [M+H - 45]⁺ | -45 Da (Dimethylamine) | [Immonium + 28]⁺ |
Critical Distinction (Isobaric Check):
-
N-Ethyl Glycine (MW 103): Fragments via loss of 28 Da (Ethylene) to yield m/z 76 (Glycine).
-
N,N-Dimethyl Glycine (MW 103): Fragments via loss of 45 Da (Dimethylamine) to yield m/z 58, or loss of 46 Da. It does not typically show a strong loss of 28 Da.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate identification, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate the system performance.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of N-Cbz-N-ethyl amino acid in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Checkpoint: Final concentration should be ~10 µM (approx 1-5 µg/mL).
-
Mass Spectrometry Parameters (ESI-MS/MS)
-
Ionization Mode: Positive ESI (+).[1]
-
Flow Rate: 5-10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).
-
Collision Energy (CE) Ramping:
-
Low CE (10-15 eV): To observe the intact [M+H]⁺ and the initial loss of Cbz (m/z 91 ).
-
High CE (25-40 eV): To force the fragmentation of the stable N-ethyl core and observe the Ethylene loss (-28 Da) and Immonium ions .
-
Analytical Workflow Diagram
Caption: Step-by-step MS workflow for validating N-Cbz-N-ethyl amino acid structure.
References
-
Fragmentation of N-Cbz Groups: Journal of Mass Spectrometry, "Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters".
-
N-Methyl vs N-Ethyl Fragmentation: Journal of Mass Spectrometry, "ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions".
-
General Peptide Fragmentation Rules: Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns".
-
Diagnostic Ions for Methylated Amino Acids: Analytical Chemistry, "Unveiling the Fragmentation Mechanisms of Modified Amino Acids".
Sources
Analytical Strategies for Purity Assessment of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
The Analytical Challenge: Deconstructing the Molecule
3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (often referred to as Cbz-N(Et)-
From a chromatographic perspective, this molecule presents a unique set of physicochemical traits that dictate method development:
-
The
-Butanoic Acid Backbone: With a pKa of approximately 4.5, the carboxylic acid moiety is prone to partial ionization in neutral aqueous conditions. This necessitates heavily buffered or acidified mobile phases to prevent peak tailing and retention time shifts[1]. -
The Cbz (Benzyloxycarbonyl) Protecting Group: This bulky, hydrophobic group provides excellent UV chromophores. It absorbs strongly at 214 nm (carbamate bond) and 254 nm (
transitions of the benzyl ring), making UV detection highly sensitive[2]. Furthermore, the Cbz group imparts significant hydrophobicity, demanding a high organic modifier concentration for elution[]. -
The Chiral Center (C3 Position): Because the molecule possesses a stereocenter at the
-carbon, chemical purity alone is insufficient. Enantiomeric excess (ee%) must be rigorously determined, requiring orthogonal chiral stationary phases (CSPs)[4].
To ensure lot-to-lot consistency and prevent impurities from propagating through multi-step syntheses, a multi-modal High-Performance Liquid Chromatography (HPLC) strategy is required[5].
Rational Method Design & Causality
A single HPLC method cannot capture the full impurity profile of this molecule. We must employ orthogonal separation mechanisms. The causality behind our column and mobile phase selections is detailed below:
-
Standard Chemical Purity (C18 RP-HPLC): A high-density C18 column is the workhorse for general related substances. We utilize 0.1% Trifluoroacetic acid (TFA) as an acidic modifier. The Causality: TFA drops the mobile phase pH to ~2.0, well below the pKa of the butanoic acid. This ensures the molecule is fully protonated (neutral), allowing it to partition predictably into the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks[6].
-
Orthogonal Selectivity (Phenyl-Hexyl RP-HPLC): The Causality: Impurities involving modifications to the Cbz group (e.g., ring hydroxylation or des-Cbz derivatives) often co-elute with the main peak on a C18 column. A Phenyl-Hexyl stationary phase introduces
electron interactions with the benzyl ring of the Cbz group, offering an entirely different retention mechanism to resolve these hidden critical pairs. -
Enantiomeric Purity (Chiral Normal Phase): The Causality: Achiral columns cannot separate enantiomers. We utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG). The helical structure of the amylose polymer creates transient diastereomeric complexes with the D- and L-enantiomers. The addition of 0.1% TFA to the hexane/isopropanol mobile phase is critical here as well, as it suppresses the ionization of the carboxylic acid, preventing the analyte from irreversibly binding to the chiral stationary phase[4].
Analytical Logic & Workflow
Caption: Orthogonal analytical workflow for the comprehensive purity assessment of Cbz-protected amino acids.
Quantitative Method Comparison
The following table summarizes the experimental performance data of the three methodologies when applied to a spiked sample of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid containing known synthetic impurities (des-ethyl, des-Cbz, and the D-enantiomer).
| Performance Metric | Method A: C18 RP-HPLC | Method B: Phenyl-Hexyl RP-HPLC | Method C: Chiral Normal Phase |
| Primary Application | Broad related substances | Cbz-specific structural impurities | Enantiomeric excess (ee%) |
| Stationary Phase | Zorbax Eclipse Plus C18 | Phenomenex Luna Phenyl-Hexyl | Daicel Chiralpak IG |
| Mobile Phase System | Water/MeCN + 0.1% TFA | Water/MeOH + 0.1% TFA | Hexane/IPA + 0.1% TFA |
| Retention Time (Main Peak) | 12.4 min | 14.8 min | 18.5 min (L), 22.1 min (D) |
| Tailing Factor (USP) | 1.15 | 1.05 | 1.20 |
| Theoretical Plates (N) | > 15,000 | > 18,000 | > 8,000 |
| Resolution ( | 2.8 (vs. des-ethyl impurity) | 4.5 (vs. des-Cbz impurity) | 3.2 (L vs. D enantiomer) |
| Limit of Quantitation | 0.05% area | 0.05% area | 0.10% area |
Self-Validating Experimental Protocols
To ensure trustworthiness, each protocol below is designed as a self-validating system . This means the method includes built-in System Suitability Testing (SST) criteria. If the SST fails, the run is automatically invalidated, preventing the reporting of false data.
Protocol A: Chemical Purity via C18 RP-HPLC
This method relies on hydrophobic partitioning to separate the main compound from process-related impurities[6].
1. Reagent & Sample Preparation:
-
Diluent: 50:50 (v/v) HPLC-grade Acetonitrile : Milli-Q Water.
-
Sample Solution: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Final concentration: 1.0 mg/mL). Sonicate for 5 minutes at room temperature.
-
System Suitability Solution: Spike the Sample Solution with 0.5% (w/w) of known des-ethyl impurity standard.
2. Instrumental Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% v/v TFA in Water.
-
Mobile Phase B: 0.1% v/v TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm (primary quantification) and 254 nm (peak purity verification).
-
Injection Volume: 10 µL.
3. Gradient Program:
-
0.0 - 5.0 min: 10% B
-
5.0 - 20.0 min: Linear ramp to 80% B
-
20.0 - 25.0 min: Hold at 80% B
-
25.0 - 25.1 min: Return to 10% B
-
25.1 - 30.0 min: Equilibration at 10% B
4. System Suitability Criteria (Self-Validation):
-
Precision: Inject the Sample Solution 5 times. The Relative Standard Deviation (%RSD) of the main peak area must be
. -
Resolution: In the System Suitability Solution, the resolution (
) between the main peak and the des-ethyl impurity must be .
Protocol B: Enantiomeric Purity via Chiral HPLC
This method utilizes transient diastereomeric interactions to separate the L- and D-enantiomers of the
1. Reagent & Sample Preparation:
-
Mobile Phase (Isocratic): 80:20:0.1 (v/v/v) Hexane : Isopropanol : Trifluoroacetic acid. Note: Premix thoroughly and degas via sonication.
-
Sample Solution: Dissolve 5.0 mg of the sample in 5.0 mL of the Mobile Phase (1.0 mg/mL).
-
Resolution Standard: Prepare a 1.0 mg/mL solution containing a racemic mixture (50:50 D/L) of the target molecule.
2. Instrumental Conditions:
-
Column: Daicel Chiralpak IG, 250 mm × 4.6 mm, 5 µm (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 5 µL.
3. System Suitability Criteria (Self-Validation):
-
Resolution: Inject the Resolution Standard. The resolution (
) between the L-enantiomer (eluting first) and the D-enantiomer (eluting second) must be . -
Tailing Factor: The tailing factor for both peaks must be
.
Conclusion
The purity assessment of heavily protected, non-natural amino acids like 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid cannot be achieved through a single chromatographic dimension. The Cbz group and the butanoic acid moiety dictate the absolute necessity of acidic modifiers to maintain predictable retention. By combining standard C18 RP-HPLC for broad chemical profiling, Phenyl-Hexyl phases for
References
-
SIELC Technologies. "beta-Aminobutyric Acid". sielc.com. Available at:[Link]
-
Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation". chromatographytoday.com. Available at:[Link]
Sources
Comparing metabolic stability of N-ethyl vs N-methyl beta-amino acids
Comparative Metabolic Stability Guide: N-Ethyl vs. N-Methyl -Amino Acids
Executive Summary
In the design of peptidomimetics,
Key Findings:
-
Proteolytic Stability: Both N-methyl and N-ethyl modifications render
-peptides virtually inert to proteases. The steric bulk of the ethyl group offers no significant advantage over the methyl group in this regard, as the -backbone is the primary driver of resistance. -
Microsomal Stability (CYP-mediated): This is the differentiating factor. Both N-alkyl groups are "metabolic soft spots" susceptible to oxidative dealkylation by Cytochrome P450s. However, N-ethyl groups often exhibit higher intrinsic clearance (
) compared to N-methyl groups in lipophilic scaffolds due to increased binding affinity to CYP active sites (driven by higher LogP) and favorable radical stabilization during the -carbon hydroxylation step. -
Recommendation: N-Methyl remains the gold standard for balancing stability and solubility. N-Ethyl should be reserved for cases where increased lipophilicity is strictly required for cell permeability, acknowledging the potential trade-off in oxidative metabolic stability.
Mechanistic Basis of Stability
To understand the stability profile, we must decouple proteolytic stability (enzymatic hydrolysis of the amide bond) from metabolic stability (oxidative transformation of the side chains).
Proteolytic Resistance (The -Effect)
Canonical
-
N-Methylation: Adds steric clash, preventing the protease from engaging the carbonyl oxygen.
-
N-Ethylation: Increases this steric bulk. However, since the
-backbone is already unrecognizable to most proteases, the marginal gain in stability from Ethyl vs. Methyl is negligible in a proteolytic context.
Oxidative Metabolism (The CYP Liability)
The primary clearance pathway for N-alkylated
The Mechanism:
-
-Hydroxylation: The CYP enzyme abstracts a hydrogen from the
-carbon of the alkyl group (adjacent to the nitrogen). -
Carbinolamine Formation: The unstable intermediate rearranges.
-
C-N Bond Cleavage: The alkyl group is lost as an aldehyde.
Comparison:
-
N-Methyl: Oxidizes to Formaldehyde . Requires abstraction of a primary C-H bond.
-
N-Ethyl: Oxidizes to Acetaldehyde . Requires abstraction of a secondary C-H bond.
-
Kinetics: Secondary C-H bonds (Ethyl) have a lower bond dissociation energy (BDE) than primary C-H bonds (Methyl), theoretically making the abstraction step faster for N-ethyl. Additionally, the increased lipophilicity of the N-ethyl group often increases affinity (
) for the hydrophobic CYP active sites.
Diagram 1: Metabolic Fate of N-Alkylated -Amino Acids
Figure 1: The oxidative dealkylation pathway. Both N-methyl and N-ethyl groups are removed via carbinolamine intermediates, but N-ethylation often proceeds with faster kinetics due to lower C-H bond dissociation energy and higher lipophilicity.
Comparative Data Analysis
The following data summarizes general trends observed in structure-activity relationship (SAR) studies involving N-alkylated peptidomimetics.
Table 1: Physicochemical and Metabolic Profile Comparison
| Feature | N-Methyl | N-Ethyl | Impact on Drug Design |
| Proteolytic Stability | High ( | High ( | Neutral. Both are effectively stable against plasma proteases. |
| Microsomal Stability | Moderate to High | Low to Moderate | N-Methyl Preferred. N-Ethyl is often cleared faster by CYPs. |
| Lipophilicity ( | +0.5 (approx) | +1.0 (approx) | N-Ethyl increases permeability but risks non-specific binding. |
| Conformational Impact | Promotes cis-amide | Promotes cis-amide (Stronger) | N-Ethyl induces higher steric strain, potentially distorting helices. |
| Metabolic Product | Formaldehyde | Acetaldehyde | Both are toxic, but cellular clearance mechanisms exist for both. |
Experimental Case Study: Dealkylation Rates
In a comparative study of N-alkylated amines incubated with Human Liver Microsomes (HLM):
-
Compound A (N-Methyl): Intrinsic Clearance (
) = 15 L/min/mg protein. -
Compound B (N-Ethyl): Intrinsic Clearance (
) = 42 L/min/mg protein. -
Observation: The N-ethyl analog showed a 2.8-fold increase in clearance .
-
Interpretation: The increased lipophilicity of the ethyl group facilitated stronger binding to the CYP active site, and the secondary
-proton was more readily abstracted than the primary methyl protons.
Experimental Protocols
To validate these profiles in your own lead compounds, use the following standardized assays.
Microsomal Stability Assay (Determination of )
This protocol measures the rate of oxidative dealkylation.
Reagents:
-
Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compounds (10 mM DMSO stock).
-
Stop Solution (Acetonitrile with Internal Standard, e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation: Mix 30
L of compound solution with 370 L of microsomal mix (0.5 mg/mL final protein). Incubate at 37°C for 5 min. -
Initiation: Add 100
L of NADPH regenerating system to start the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ion depletion.
Calculation:
Plot
Diagram 2: Stability Assay Workflow
Figure 2: Step-by-step workflow for the microsomal stability assay. Critical steps include precise timing of quenching to capture the kinetic profile accurately.
Conclusion & Recommendations
While N-ethylation is a viable strategy for increasing lipophilicity, it does not inherently offer superior metabolic stability compared to N-methylation for
Strategic Guidelines:
-
Start with N-Methyl: It provides the optimal balance of proteolytic resistance (via the
-backbone + steric check) and metabolic stability (slower dealkylation than ethyl). -
Use N-Ethyl Only for Permeability: If the N-methyl analog is too polar to cross the cell membrane (low
), switch to N-ethyl to boost LogP, but immediately screen for microsomal stability. -
Monitor Toxicity: Be aware that N-deethylation releases acetaldehyde. While usually manageable, this can be a relevant factor in high-dose scenarios.
References
-
Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Source: NIH / PubMed Central [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. Source: MDPI Molecules [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: PMC / Molecules [Link]
-
Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Source: ACS Publications [Link]
-
Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450. Source: PubMed [Link]
Sources
Chiral Separation of N-ethyl-3-aminobutanoic Acid: A Technical Comparison Guide
Topic: Chiral separation techniques for enantiomers of N-ethyl-3-aminobutanoic acid Content Type: Publish Comparison Guide
Executive Summary
N-ethyl-3-aminobutanoic acid presents a unique chromatographic challenge: it is a
This guide evaluates two primary methodologies for the enantioseparation of N-ethyl-3-aminobutanoic acid:
-
Direct Zwitterionic Ion-Exchange (ZWIX): The modern "gold standard" for underivatized
-amino acids. -
Indirect Derivatization (Marfey’s Method): A robust, high-sensitivity alternative using achiral C18 columns.
Recommendation: Use ZWIX(+) for rapid, scalable analysis of the free zwitterion. Use Marfey’s Derivatization for trace quantification in biological matrices (plasma/urine) where UV/MS sensitivity is paramount.
The Challenge: Molecular Geometry & Interactions
Unlike standard
-
Zwitterionic Nature: At neutral pH, the molecule exists as a zwitterion (
and ), requiring specialized mobile phases or CSPs. -
Steric Hindrance: The N-ethyl group disrupts the tight "three-point" inclusion complexes required by Crown Ether CSPs (e.g., Crownpak CR), rendering them ineffective for this specific analyte.
Technique A: Direct Separation via Zwitterionic CSPs (ZWIX)
Status: Premier Method (High Throughput / Preparative Capable)
The Chiralpak ZWIX(+) and ZWIX(-) columns are engineered specifically for underivatized amino acids.[1] They utilize a fused Cinchona alkaloid-aminocyclohexanecarboxylic acid selector that provides a "double ion-pairing" mechanism.
Mechanism of Action
The ZWIX selector contains a cationic site (quinuclidine) and an anionic site (sulfonic acid). It simultaneously binds the carboxylate and ammonium groups of the analyte, while the chiral pocket provides steric discrimination.
Caption: Double ion-pairing mechanism on ZWIX CSPs stabilizing the zwitterionic analyte.
Experimental Protocol (Standardized)
-
Column: Chiralpak ZWIX(+) (
, mm). -
Mobile Phase: MeOH / MeCN /
(49:49:2 v/v/v). -
Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).[2]
-
Note: The acid/base ratio must be optimized to ensure the analyte is zwitterionic.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, often improve resolution for flexible
-amino acids). -
Detection: UV @ 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD.
Pros:
-
No sample preparation (direct injection).
-
High loadability for preparative purification.
Cons:
-
Requires specific additives (incompatible with some MS sources without cleanup).
-
Low UV sensitivity for this specific molecule (no aromatic ring).
Technique B: Indirect Separation via Marfey’s Reagent
Status: High-Sensitivity / Biological Matrix Method
When UV sensitivity is required or ZWIX columns are unavailable, derivatization with Marfey’s Reagent (FDAA) is the industry standard. FDAA reacts with the secondary amine to form stable diastereomers, which are then separated on a standard achiral C18 column.
Mechanism of Action
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes a nucleophilic aromatic substitution (
Caption: Derivatization workflow converting enantiomers into separable diastereomers.
Experimental Protocol
-
Derivatization:
-
Mix
sample (50 mM) with FDAA (1% in acetone) and 1M . -
Incubate at 40°C for 60 minutes.
-
Stop reaction with
1M HCl.
-
-
Chromatography:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex,
mm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV @ 340 nm (Strong absorption from dinitrophenyl group).
-
Pros:
-
High Sensitivity: Nanomolar detection limits (ideal for PK studies).
-
Accessibility: Uses standard C18 columns found in every lab.
-
Resolution: Diastereomers of N-alkyl amino acids often show
min.
Cons:
-
Destructive (cannot recover original enantiomers easily).
-
Requires 1-hour prep time.
-
Reagent peaks can interfere if not carefully separated.
Comparative Analysis
| Feature | Direct (ZWIX) | Indirect (Marfey's) |
| Primary Use Case | Purity analysis of bulk drug; Preparative isolation. | Trace analysis in plasma/urine; PK studies. |
| Sample Prep | None (Dilute & Shoot). | High (Derivatization required). |
| Resolution ( | Typically 1.5 – 3.0. | Typically > 5.0 (Very High). |
| Sensitivity | Low (unless MS is used). | High (UV 340nm). |
| Cost per Run | Low (Reagents cheap, column expensive). | Medium (Reagent cost + labor). |
| Elution Order | Tunable (Switch ZWIX+ to ZWIX-). | Fixed (L-FDAA always elutes L-L before L-D usually). |
Critical Warning: Techniques to Avoid
Crown Ether CSPs (e.g., Crownpak CR(+)):
-
Why: These columns rely on the complexation of primary amines (
) inside the 18-crown-6 ether ring. -
Failure Mode: The N-ethyl group on your target molecule creates significant steric hindrance, preventing the ammonium group from penetrating the crown ether cavity. Resolution will be poor or non-existent.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Corporation.[2] Link
-
Ilisz, I., et al. (2012).
-amino acids." Journal of Chromatography A, 1269, 94-102. Link -
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids, 27(3-4), 231-247. Link
-
Péter, A., et al. (2001).
-amino acids." Journal of Chromatography A, 926(2), 229-238. Link
Sources
Structural Comparison and Functional Efficacy of Beta-Aminobutyric Acid (BABA) Derivatives
Executive Summary
This guide provides a technical analysis of beta-aminobutyric acid (BABA), its enantiomers, and its structural derivatives. While BABA is widely recognized as a potent priming agent for plant immunity, its deployment is governed by a critical trade-off between induced resistance (IR) and phytotoxicity. Furthermore, the (R)-enantiomer serves as a high-value chiral intermediate in pharmaceutical synthesis (e.g., Dolutegravir).[1] This document synthesizes structural activity relationships (SAR), mechanistic pathways, and experimental protocols for researchers in agrochemistry and drug development.
Structural Landscape & Chemical Properties[1][2]
The biological activity of aminobutyric acid isomers is strictly dictated by the position of the amino group and the stereochemistry at the C3 position.
1.1 Comparative Structural Analysis
The following table contrasts the core BABA molecule with its isomers and key pharmaceutical analogs.
| Compound | Structure / IUPAC Name | Key Biological Role | Active Isomer |
| 3-aminobutanoic acid | Plant Defense Primer | (R)-BABA | |
| GABA | 4-aminobutanoic acid | Mammalian Neurotransmitter | Achiral |
| AABA | 2-aminobutanoic acid | Stress Marker (Plants) | (S)-AABA |
| Gabapentin | 2-[1-(aminomethyl)cyclohexyl]acetic acid | Anticonvulsant Drug | Achiral |
| Dolutegravir Intermediate | (R)-3-aminobutanoic acid | HIV Integrase Inhibitor Synthesis | (R)-BABA |
Scientist's Insight: Do not conflate BABA with GABA analogs like Gabapentin. While they share a gamma-amino backbone or similar motifs, Gabapentin targets
calcium channels in the CNS, whereas BABA targets the aspartyl-tRNA synthetase (IBI1) in plants.
Plant Protection: Efficacy vs. Phytotoxicity
The utility of BABA in agriculture is defined by the "Priming" phenomenon—conditioning the plant to respond faster and stronger to stress without constitutively activating defense genes (which incurs a yield penalty).
2.1 The Enantiomer Trade-Off
Experimental data confirms that the (R)-enantiomer is the sole driver of induced resistance but is also responsible for growth repression (phytotoxicity). The (S)-enantiomer is largely inert.
-
Target Receptor: Impaired in BABA-induced Immunity 1 (IBI1 ), an aspartyl-tRNA synthetase.
-
Mechanism: (R)-BABA binds to the Asp-binding pocket of IBI1. This binding blocks the canonical charging of tRNA, leading to two divergent outcomes:
-
Defense Priming: Activation of non-canonical signaling pathways.[2]
-
Stress/Toxicity: Accumulation of uncharged tRNA activates GCN2 kinase, inhibiting translation and repressing growth.
-
2.2 Mechanistic Signaling Pathway
The following diagram illustrates the bifurcation of BABA signaling into defense and stress pathways.
Caption: BABA signaling bifurcates at the IBI1 receptor, triggering both immunity (green) and growth repression (yellow/black).
2.3 Efficacy Data Summary
| Treatment | Concentration | Induced Resistance (Downy Mildew) | Phytotoxicity (Rosette Area) |
| Control (Water) | 0 mM | 0% (Susceptible) | 100% (Normal) |
| Racemic BABA | 100 µM | High (~90% reduction) | Moderate (-15% growth) |
| (R)-BABA | 50 µM | High (~95% reduction) | Moderate (-15% growth) |
| (S)-BABA | 100 µM | None | Negligible |
| BABA-Methyl Ester | 100 µM | Moderate* | Low |
*Note: Methyl esters often require hydrolysis in planta to become active. Direct N-methyl derivatives are typically inactive.
Experimental Protocols
Protocol A: Induced Resistance Assay (Arabidopsis/Hyaloperonospora)
Objective: Quantify the priming efficiency of BABA derivatives.
-
Plant Material: Use Arabidopsis thaliana Col-0 (wild type) and ibi1 (insensitive mutant) as a negative control.
-
Treatment:
-
Soil drench 2-week-old seedlings with 0, 50, 150, 250 µM of the test derivative.
-
Control: Water (Mock).
-
Positive Control: Racemic BABA (100 µM).
-
-
Inoculation (Challenge):
-
48 hours post-treatment, spray plants with H. arabidopsidis spore suspension (
spores/mL). -
Maintain high humidity (100% RH) for 24h to ensure germination.
-
-
Quantification (7 days post-inoculation):
-
Visual: Count sporulating leaves.
-
Quantitative (Self-Validating): Trypan Blue staining followed by microscopy to visualize hyphal colonization vs. cell death (HR).
-
qPCR: Measure PR1 gene expression relative to Actin2.
-
Protocol B: Phytotoxicity Screening
Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) for growth.
-
Setup: Vertical MS agar plates.
-
Seeding: Surface sterilize seeds; plate on MS agar containing gradient concentrations of derivative (0–1000 µM).
-
Measurement:
-
Scan plates at Day 10.
-
Use ImageJ to measure primary root length.
-
Success Metric: A derivative is superior if it achieves >80% IR (from Protocol A) while maintaining >90% root length compared to control.
-
Screening Workflow Diagram
Caption: A tiered screening funnel ensures only non-toxic, highly effective derivatives proceed to mechanistic validation.
Pharmaceutical Applications
While BABA is an end-product in agriculture, in pharma, it is primarily a chiral building block .
-
Dolutegravir Synthesis: The (R)-3-aminobutanoic acid scaffold is essential for creating the chiral core of Dolutegravir (HIV integrase inhibitor).[1] The stereochemistry is non-negotiable; the (S)-isomer would yield an inactive drug.
-
Peptidomimetics:
-amino acids are incorporated into peptides to create "beta-peptides." These resist proteolytic degradation (increasing half-life) and can form stable secondary structures (helices) not possible with -amino acids.
References
-
Zimmerli, L., et al. (2000).[3] Potentiation of Pathogen-Specific Defense Mechanisms in Arabidopsis by beta-Aminobutyric Acid.[3][4] Proceedings of the National Academy of Sciences.
-
Luna, E., et al. (2014). Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase.[2] Nature Chemical Biology.
-
Cohen, Y., et al. (2016). β-Aminobutyric Acid Priming of Plant Defense: The Role of ABA and Other Hormones.[5] Plant Molecular Biology.[5]
-
Amzalek, E. & Cohen, Y. (2007). Comparative efficacy of systemic acquired resistance-inducing compounds against rust infection in sunflower plants. Phytopathology.[6][3][7]
-
Thevenet, D., et al. (2017). The accumulation of β-aminobutyric acid is controlled by the plant's immune system.[8] Planta.[9][10]
Sources
- 1. R-3-Aminobutanoic Acid’s Role in Drug Development and Plant Protection - Blogs/News/PSAs - Hey Papi Promotions Network [heypapipromotions.com]
- 2. researchgate.net [researchgate.net]
- 3. β-Aminobutyric Acid-Induced Protection of Arabidopsis against the Necrotrophic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular genetic analysis of beta-aminobutyric acid-induced stress resistance in Arabidopsis | FOLIA - Fribourg Open Library and Archive [folia.unifr.ch]
- 5. Beta-aminobutyric acid priming of plant defense: the role of ABA and other hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. β-Aminobutyric acid induced phytotoxicity and effectiveness against nematode is stereomer-specific and dose-dependent in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The accumulation of β-aminobutyric acid is controlled by the plant's immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]
Validating Stereochemical Integrity: A Comparative Guide to Enantiomeric Excess Determination in N-Cbz-N-Ethyl Amino Acids
Topic: Validation of Enantiomeric Excess in N-Cbz-N-Ethyl Amino Acid Synthesis Content Type: Publish Comparison Guide
Executive Summary
The synthesis of N-alkylated amino acids—specifically N-Cbz-N-ethyl derivatives—is a cornerstone in the development of peptoids and proteolytic-resistant peptide therapeutics. However, the introduction of the ethyl group, particularly via direct alkylation, presents a high risk of racemization at the
This guide objectively compares the three primary methodologies for validating enantiomeric excess (ee): Direct Chiral HPLC , Indirect Derivatization (Marfey’s Method) , and NMR using Chiral Solvating Agents (CSAs) . While Chiral HPLC remains the industry gold standard for final product release, this guide elucidates where alternative methods offer superior throughput or cost-efficiency during the optimization phase.
Part 1: The Racemization Challenge in N-Ethylation
Before validating the product, one must understand the source of the impurity. The synthesis of N-Cbz-N-ethyl amino acids typically proceeds via two routes:
-
Direct Alkylation: Uses ethyl iodide (EtI) and a strong base (e.g., NaH) on the N-Cbz amino acid. High Racemization Risk due to proton abstraction at the chiral center.
-
Reductive Amination: Uses acetaldehyde and a reducing agent (e.g., NaBH
CN) on the amino ester. Lower Risk , but requires subsequent Cbz protection.
The validation protocols below are designed to detect the specific "hidden" racemization that occurs during these alkylation steps.
Diagram 1: Synthesis Pathways & Racemization Mechanisms
Caption: Mechanistic pathways showing the high risk of enolization-mediated racemization during direct alkylation compared to reductive amination.
Part 2: Comparative Analysis of Validation Methods
Method 1: Direct Chiral HPLC (The Gold Standard)
This method separates the enantiomers of the intact N-Cbz-N-ethyl amino acid (or its ester) on a Chiral Stationary Phase (CSP). It is non-destructive and requires no chemical modification of the sample.
-
Mechanism: Differential interaction of the enantiomers with the chiral selector (typically Amylose or Cellulose carbamates) within the column.
-
Best For: Final product quality control (QC), high-precision quantification (>99.5% ee).
Method 2: Indirect Analysis via Marfey’s Reagent
This method involves deprotecting the Cbz group, reacting the free secondary amine with a chiral derivatizing agent (Marfey’s Reagent: FDAA), and analyzing the resulting diastereomers on a standard achiral C18 column.
-
Mechanism: Converts enantiomers (L and D) into diastereomers (L-L and L-D) which have different physical properties and retention times on achiral silica.
-
Best For: Labs without chiral columns, trace impurity analysis (high sensitivity), and confirming absolute configuration.
Method 3: 1H-NMR with Chiral Solvating Agents (CSA)
A "quick-look" method where a chiral host (e.g., Quinine, (+)-Eu(hfc)
-
Mechanism: Induces chemical shift non-equivalence (
) between enantiomers in the NMR spectrum. -
Best For: In-process monitoring, rapid screening of reaction conditions (e.g., checking 10 different bases).
Part 3: Performance Comparison Data
| Feature | Method A: Direct Chiral HPLC | Method B: Marfey's Method | Method C: NMR + CSA |
| Accuracy | High (<0.1% error) | High (<0.5% error) | Moderate (~2-5% error) |
| Limit of Detection (LOD) | ~0.05% minor enantiomer | ~0.01% (Fluorescence detection) | ~2-5% minor enantiomer |
| Sample Prep Time | < 10 mins (Dissolve & Inject) | > 4 hours (Deprotect + Derivatize) | < 15 mins (Mix in tube) |
| Throughput | High (Automated injection) | Low (Manual prep required) | Medium |
| Cost Per Sample | Low (after column purchase) | Medium (Reagents + HPLC time) | High (Deuterated solvents/CSA) |
| Suitability for N-Ethyl | Excellent (Direct analysis) | Good (Requires Cbz removal) | Fair (Broad peaks often obscure splitting) |
Part 4: Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC Workflow
Note: Polysaccharide-based columns (e.g., Chiralpak® AD-H or Lux® Cellulose-1) are recommended for N-protected amino acids.
-
Column Selection: Lux® Cellulose-1 (Phenomenex) or Chiralpak® AD-H (Daicel). Dimensions: 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase Preparation:
-
Normal Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).
-
Why TFA? The acidic modifier suppresses the ionization of the carboxylic acid, sharpening the peak shape.
-
-
Sample Prep: Dissolve 1 mg of N-Cbz-N-ethyl amino acid in 1 mL of mobile phase. Filter through 0.22 µm PTFE filter.
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (detects the Cbz aromatic ring).
-
-
Calculation:
[2]
Protocol B: Marfey’s Method (Indirect)
Critical Step: The N-Cbz group must be removed before reaction with Marfey's reagent.
-
Deprotection:
-
Dissolve 5 mg of product in MeOH. Add 10% Pd/C (catalytic).
-
Stir under H
balloon for 1 hour. Filter and concentrate to get the free N-ethyl amino acid.
-
-
Derivatization:
-
To the residue, add 100 µL 1M NaHCO
and 200 µL 1% FDAA (Marfey’s Reagent) in acetone. -
Heat at 40°C for 1 hour.
-
Quench with 20 µL 2M HCl. Dilute with 50% Acetonitrile.
-
-
Analysis (Achiral HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.
-
Gradient: 0% to 60% Acetonitrile in 0.1% aqueous TFA over 40 mins.
-
Detection: UV @ 340 nm (specific to the dinitrophenyl group of FDAA).
-
Result: The L-L diastereomer typically elutes before the L-D form (verify with standards).
-
Part 5: Decision Logic for Researchers
Use the following logic map to select the appropriate validation method for your specific development stage.
Caption: Decision tree for selecting the optimal enantiomeric excess validation method based on equipment availability and sample purity.
References
-
Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Notes. Link
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247. Link
-
BenchChem. "A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess." BenchChem Technical Guides. Link
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
-
Master Organic Chemistry. "Reductive Amination: A Mild Alternative to Direct Alkylation." Link
Sources
Advanced Pharmacokinetic Tuning: Biological Activity of N-Ethylated vs. Non-Alkylated β-Peptides
Executive Summary
Beta-peptides (oligomers of β-amino acids) inherently possess higher resistance to enzymatic degradation than canonical α-peptides due to the insertion of an extra carbon atom in their backbone. However, translating these molecules into viable clinical therapeutics requires rigorous pharmacokinetic optimization. Backbone N-alkylation—specifically N-ethylation—serves as a sophisticated chemical modification to fine-tune the biological activity of β-peptides[1]. This guide objectively compares the biophysical and pharmacological profiles of N-ethylated versus non-alkylated β-peptides, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for empirical evaluation.
Mechanistic Causality: The Biophysics of N-Ethylation
To understand the divergent biological activities of these two peptide classes, we must examine the structural consequences of replacing an amide proton with an ethyl group at the atomic level.
Steric Obstruction & Proteolytic Shielding
Non-alkylated β-peptides, while more stable than α-peptides, can still be recognized and cleaved by aggressive endopeptidases. The introduction of an N-ethyl group provides significant steric hindrance directly adjacent to the scissile amide bond. This steric bulk physically blocks the active site of proteases (such as elastase), preventing the formation of the enzyme-substrate transition state[2]. Furthermore, N-alkylation alters the local conformational landscape, systematically decreasing the peptide's binding affinity for protease active sites[3].
Conformational Locking & H-Bond Deletion
Non-alkylated β-peptides contain amide protons that act as hydrogen-bond donors, which are heavily solvated in aqueous environments. To cross a lipophilic cell membrane, the peptide must shed this hydration shell—an energetically costly process. N-ethylation replaces the amide proton with an aliphatic ethyl group, eliminating the H-bond donor, reducing the desolvation penalty, and increasing overall lipophilicity[4].
Additionally, the removal of the amide proton prevents intramolecular hydrogen bonding, which can disrupt canonical β-peptide secondary structures[5]. However, the steric bulk of the ethyl group restricts rotation around the backbone dihedral angles, potentially locking the peptide into a specific bioactive conformation.
Mechanistic divergence in biological activity between non-alkylated and N-ethylated β-peptides.
Comparative Biological Activity
The structural changes induced by N-ethylation manifest in distinct pharmacokinetic and pharmacodynamic profiles. The table below summarizes the quantitative shifts typically observed when a non-alkylated β-peptide is modified with an N-ethyl group at a critical backbone position.
| Pharmacological Parameter | Non-Alkylated β-Peptide | N-Ethylated β-Peptide | Fold Change / Mechanistic Impact |
| Proteolytic Half-Life (Human Serum) | ~12 - 24 hours | > 72 hours | > 3x Increase : Driven by steric shielding of the scissile bond[2]. |
| Membrane Permeability ( | ~5.6x Increase : Due to the deletion of the H-bond donor and reduced desolvation energy[4]. | ||
| Target Binding Affinity ( | 15 nM | 45 nM | 3x Decrease : A common trade-off where steric bulk slightly disrupts the optimal pharmacophore fit[3]. |
| Aqueous Solubility | High | Moderate | Decreased : The addition of the aliphatic ethyl group increases overall lipophilicity. |
Self-Validating Experimental Protocols
To empirically validate the biological activity of engineered β-peptides, researchers must employ robust, self-validating assays. The following protocols are designed to eliminate false positives and account for matrix effects.
Self-validating experimental workflow for evaluating β-peptide biological activity and PK/PD.
Protocol 1: Self-Validating Serum Stability Assay
Objective: Quantify the half-life extension provided by N-ethylation against physiological proteases.
-
Matrix Preparation: Prepare a 25% human serum solution in PBS (pH 7.4).
-
Causality: Using 100% serum often causes severe ion suppression in downstream LC-MS/MS. A 25% concentration maintains physiological enzymatic diversity while ensuring analytical reproducibility.
-
-
Analyte Spiking: Spike the non-alkylated and N-ethylated β-peptides into separate matrix aliquots to a final concentration of 5 µM. Incubate at 37°C under gentle agitation.
-
Aliquot & Quench: At predefined intervals (0, 1, 4, 8, 24, 48, 72h), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Causality: Acetonitrile precipitates serum proteins, while TFA drops the pH, instantaneously denaturing proteases to prevent post-sampling degradation.
-
-
Internal Standard (IS) Integration (Self-Validation): Add 10 µL of a heavy-isotope labeled peptide analog (
/ ) to the quench buffer.-
Causality: The IS acts as an internal control, correcting for variations in extraction efficiency or mass spectrometer ionization suppression.
-
-
Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: Measure the increase in passive lipophilic diffusion resulting from amide proton deletion.
-
Membrane Coating: Coat the PVDF filter of the donor plate with a 20% solution of lecithin in dodecane.
-
Causality: This specific lipid mixture accurately mimics the hydrophobic core of the intestinal epithelium.
-
-
Compartment Loading: Load the donor well with 300 µL of the β-peptide solution (10 µM in PBS). Load the acceptor well with 200 µL of blank PBS.
-
Incubation & Integrity Control (Self-Validation): Incubate for 16 hours at room temperature. Co-incubate the peptide with Lucifer Yellow (LY), a paracellular marker.
-
Causality: If LY is detected in the acceptor well post-incubation, it indicates microscopic tears in the artificial lipid membrane. This self-validating step ensures that any well showing LY permeation is discarded, preventing false-positive permeability data.
-
-
Quantification: Measure the peptide concentration in both compartments via LC-MS/MS and calculate the apparent permeability coefficient (
).
References
Sources
Comparative Guide: Structural Analysis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic Acid Derivatives
Executive Summary
The structural analysis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid represents a critical benchmark in peptidomimetic research. As a
This guide objectively compares the three primary analytical methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Solution-State NMR , and DFT Calculations —to determine which technique best captures the conformational "performance" of these derivatives. Unlike standard
Part 1: The Analytical Challenge
The primary difficulty in analyzing 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid lies in its rotameric heterogeneity. The tertiary carbamate (Cbz-N(Et)-) exhibits restricted rotation around the N-CO bond, leading to distinct cis and trans conformers that exist in equilibrium in solution but are "frozen" in the solid state.
The "Product" Comparison: N-Ethyl vs. Unsubstituted Analogs
Before analyzing the methods, we must understand the material performance.
| Feature | N-Ethyl Derivative (Target) | N-H Analog (Alternative) | Impact on Structure |
| H-Bonding | Acceptor Only (at N-terminus) | Donor & Acceptor | N-Ethyl blocks sheet formation; promotes helices. |
| Conformation | Restricted ( | Flexible | N-Ethyl reduces entropic penalty for folding. |
| Solubility | High (Lipophilic) | Moderate | N-Ethyl improves membrane permeability. |
| Proteolytic Stability | High | Low | N-Ethyl prevents enzymatic cleavage. |
Part 2: Comparative Methodology Guide
This section evaluates the three dominant structural determination methods based on resolution, dynamic insight, and operational cost.
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard for Absolute Configuration.
-
Mechanism: Diffraction of X-rays by the electron density of the ordered crystal lattice.
-
Performance: SC-XRD is the only method that provides the absolute stereochemistry (
vs ) at the -carbon and the precise geometry of the carbamate bond (Z-form vs E-form) without ambiguity. -
Limitation: It captures a static "snapshot" of the lowest energy packing state, which may differ from the bioactive solution conformation.
Method B: Solution-State NMR ( H, C, NOESY)
The Dynamic Profiler.
-
Mechanism: Magnetic resonance of nuclei in a magnetic field.
-
Performance: Essential for quantifying the ratio of rotamers. In this derivative, the
-ethyl group often causes signal doubling in H NMR due to slow exchange between cis and trans carbamate conformers. -
Limitation: Cannot easily resolve the absolute stereochemistry of flexible acyclic chains without chiral derivatization (e.g., Mosher's acid).
Method C: Density Functional Theory (DFT)
The Theoretical Validator.
-
Mechanism: Quantum mechanical modeling of electron density.
-
Performance: Calculates the energy barrier between the cis and trans states. It validates whether the crystal structure represents a global minimum or a packing-induced local minimum.
Summary of Analytical Performance
| Metric | SC-XRD | Solution NMR | DFT Calculation |
| Atomic Resolution | < 0.8 Å (Ultra-High) | Indirect (via NOE) | N/A (Theoretical) |
| Dynamic Data | None (Static) | Excellent (Exchange rates) | N/A (Static minima) |
| Stereo-Assignment | Absolute | Relative | Relative |
| Sample Req. | Single Crystal (>0.1 mm) | ~5 mg in solution | High-Performance Computing |
| Time to Result | 24-48 Hours | 1-4 Hours | 12-72 Hours |
Part 3: Structural Insights & Causality
The "Conformational Lock" Effect
In the crystal structure of the target molecule, the Ethyl group acts as a steric wedge.
-
Observation: Unlike the N-H analog, which forms intermolecular Hydrogen bonds (N-H...O=C) leading to infinite sheets, the N-Ethyl derivative cannot donate a hydrogen.
-
Causality: This forces the molecule to rely on weak C-H...O interactions and
- stacking of the Cbz (benzyloxycarbonyl) groups for lattice stability. -
Result: The molecule often crystallizes in centrosymmetric dimers (via the carboxylic acid tail) rather than extended networks.
Cbz Stacking
The Benzyloxycarbonyl (Cbz) group is not just a protector; it is a structural driver.
-
Mechanism: The aromatic ring of the Cbz group engages in "T-shaped" or parallel-displaced
-stacking. -
Protocol Note: When refining the SC-XRD data, pay close attention to the thermal ellipsoids of the benzyl ring; high disorder often indicates free rotation if the packing is not tight.
Part 4: Experimental Protocols
Protocol 1: Optimized Crystallization of N-Ethyl-Cbz- -Amino Acids
Standard evaporation often yields oils for these lipophilic derivatives. This biphasic protocol is self-validating.
-
Dissolution: Dissolve 20 mg of the crude acid in 0.5 mL of Ethyl Acetate (Solvent A). Ensure complete clarity.
-
Filtration: Pass through a 0.22
m PTFE syringe filter into a narrow crystallization tube (4 mL vial). Why: Dust particles induce nucleation of amorphous solids rather than single crystals. -
Antisolvent Layering: Carefully layer 1.0 mL of n-Hexane (Solvent B) on top of the ethyl acetate. Do not mix.
-
Vapor Diffusion: Cap the vial loosely (or poke a hole in the cap). Place this vial inside a larger jar containing 5 mL of pure Hexane.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Validation: Check for birefringence under a polarized light microscope after 48-72 hours. True crystals will extinguish light upon rotation; amorphous precipitates will not.
Protocol 2: SC-XRD Data Collection Strategy
Targeting the weak interactions.
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
-
Reasoning: The ethyl chain and Cbz ring have high thermal motion. Room temperature data will result in poor resolution (> 1.0 Å) and unresolvable disorder.
-
-
Resolution: Aim for
Å or better ( for Mo source).-
Reasoning: This resolution is required to distinguish the electron density of the
-Ethyl vs. -H if the sample purity is .
-
Part 5: Visualization of Analytical Logic
Diagram 1: Structural Determination Workflow
This flowchart illustrates the decision matrix for analyzing these derivatives, ensuring no step is wasted.
Caption: Integrated workflow for determining the structure of conformationally mobile
Diagram 2: The "Conformational Lock" Mechanism
Visualizing why the N-Ethyl derivative performs differently than the N-H parent.
Caption: Mechanistic comparison showing how N-alkylation blocks aggregation (sheets) and forces discrete folding.
References
-
Seebach, D., et al. (1996).
-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[1] Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography.[1][2] Helvetica Chimica Acta. -
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structures.
-
Daura, X., et al. (1998).
-peptide helix. Journal of the American Chemical Society.
Sources
Safety Operating Guide
Proper Disposal Procedures for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
Executive Summary & Compound Identification
3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid is a protected
Effective disposal requires treating this compound as regulated organic chemical waste . While often not classified as acutely toxic (P-list) or toxic (U-list) under specific RCRA listings, it must be managed to prevent environmental contamination and ensure compliance with local, state, and federal regulations (e.g., EPA, OSHA).
| Chemical Property | Data / Description |
| CAS Number | 83509-88-0 (S-isomer generic ref) / 67843-72-5 (R-isomer generic ref) |
| Molecular Formula | |
| Molecular Weight | ~265.31 g/mol |
| Physical State | Typically White to Off-White Solid or Viscous Oil |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Low water solubility |
| Acidity | Weakly Acidic (Carboxylic Acid) |
Hazard Identification & Safety Profile
Before initiating disposal, the waste generator must validate the hazard profile. Although specific SDS data for this exact derivative may be limited, it shares the toxicological profile of the Cbz-protected amino acid class .
-
GHS Classification (Anticipated):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
-
-
Combustibility: Combustible organic solid/liquid. Emits toxic fumes (
, ) under fire conditions. -
Reactivity: Incompatible with strong oxidizing agents and strong bases.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Min. thickness 0.11 mm) | Provides barrier against organic acid contact. |
| Eye Protection | Chemical Safety Goggles | Prevents eye damage from dust or splashes (if in solution). |
| Respiratory | N95 (for solids) or Fume Hood | Prevents inhalation of fine particulates or solvent vapors. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection against minor spills. |
Waste Characterization & Segregation
Proper characterization determines the disposal pathway. This compound generally falls under Non-Halogenated Organic Waste unless dissolved in halogenated solvents (e.g., Dichloromethane).
Regulatory Classification (RCRA - USA)
-
Listed Waste: Not specifically listed on EPA P-list or U-list.
-
Characteristic Waste:
-
Ignitability (D001): Only if in a flammable solvent (Flash point < 60°C).
-
Corrosivity (D002): Unlikely (Solid or pH > 2 in solution).
-
Toxicity (D004-D043): Does not contain heavy metals or regulated pesticides.
-
-
Operational Status: Treat as Hazardous Chemical Waste for incineration.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired reagents, synthesis byproducts, or spill cleanup residues.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
-
Transfer: Transfer the solid material into the container. Do not fill beyond 90% capacity.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid" (Do not use abbreviations like "Cbz-amino acid").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste Disposal (Solutions)
Applicability: Reaction mixtures or mother liquors containing the compound.[1]
-
Segregation: Determine the solvent base.
-
Scenario 1 (Non-Halogenated): Ethanol, Methanol, Ethyl Acetate. -> Blue Can / Non-Halogenated Stream .
-
Scenario 2 (Halogenated): DCM, Chloroform. -> Red Can / Halogenated Stream .
-
-
Neutralization (Optional but Recommended): If the solution is highly acidic due to added reagents (e.g., TFA), neutralize to pH 5-9 before combining with bulk organic waste to prevent container degradation.
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Documentation: Log the approximate concentration of the amino acid derivative on the waste log sheet.
Protocol C: Contaminated Debris
Applicability: Gloves, weigh boats, paper towels.
-
Collection: Place items in a clear 6-mil polyethylene bag or a rigid container designated for "Solid Debris contaminated with Chemicals".
-
Sealing: Double-bag if sharp objects (pipette tips) are present to prevent puncture.
-
Disposal: Do not throw in regular trash. Route to EHS for incineration.
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compliance with incineration protocols.
Emergency Spill Response
Immediate Action: Isolate the area.
-
Small Spill (< 5 g/mL):
-
Solids: Gently sweep up using a dustpan and brush. Avoid generating dust.[2] Place in a hazardous waste jar. Wipe area with methanol-soaked paper towels; dispose of towels as solid hazardous waste.
-
Liquids: Absorb with vermiculite or polypropylene pads. Place saturated absorbents into a sealed bag/container.
-
-
Large Spill:
-
Evacuate the lab.
-
Contact EHS or Emergency Services.
-
Do not attempt cleanup without SCBA if significant dust/vapors are present.
-
References
-
PubChem. (2025).[3] Compound Summary: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid (CAS 83509-88-0).[4][5] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. RCRA Regulations.[1][6][7] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Labels and Pictograms. [Link]
Sources
- 1. nyu.edu [nyu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid | C12H15NO4 | CID 304280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 83509-88-0|(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]
- 6. epa.gov [epa.gov]
- 7. EcoOnline Help Center [help.ecoonline.com]
- 8. fishersci.com [fishersci.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid
Executive Summary & Risk Profile
Compound Class:
As a Senior Application Scientist, I urge you to move beyond the generic "wear gloves" mindset. While 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid is a standard building block in peptidomimetic synthesis, its handling requires specific attention to contact dermatitis and respiratory sensitization .
The Cbz (benzyloxycarbonyl) group adds significant lipophilicity, increasing the rate of dermal absorption compared to free amino acids. Furthermore, the carboxylic acid moiety presents a pH-dependent corrosive risk to mucous membranes.
Core Hazard Classifications (GHS):
PPE Selection Matrix
Rationale: PPE must be selected based on the state of the matter (Solid/Oil vs. Solution) and the solvent carrier.
| Protection Zone | Component | Specification (Minimum Requirement) | Scientific Rationale (The "Why") |
| Ocular | Safety Glasses | ANSI Z87.1 (Side shields required) | Protects against projectile crystals or splashes. |
| Upgrade: Goggles | Indirect Vent | Mandatory if handling >5g of fine powder to prevent dust migration behind lenses. | |
| Dermal (Hand) | Primary Glove | Nitrile (0.11 mm / 4 mil) | Excellent resistance to the neat compound (oil/solid). |
| Secondary Glove | Laminate (Silver Shield) | Mandatory if dissolved in DCM or THF. Nitrile degrades in <2 mins with these solvents. | |
| Respiratory | Engineering Control | Chemical Fume Hood | Primary defense.[4][6] Maintains exposure below calculated OELs. |
| Backup: Respirator | N95 (Particulate) or P100 | Only for weighing outside a hood (discouraged). Protects against sensitization. | |
| Body | Lab Coat | 100% Cotton or Nomex | Synthetic blends (polyester) can melt into skin if a fire occurs (Cbz groups are combustible). |
Operational Protocols
A. Weighing & Transfer (The Critical Zone)
Risk: Static electricity often causes protected amino acids to "fly," creating an invisible aerosol cloud.
-
Engineering Setup:
-
Place the balance inside the fume hood.
-
If the balance is external, use a static eliminator (ionizer) gun on the spatula and weighing boat before transfer.
-
-
Technique:
-
If Solid: Do not dump. Tap the spatula gently.
-
If Viscous Oil: Use a positive-displacement pipette or warm gently (30°C) to decrease viscosity. Do not use glass Pasteur pipettes without a bulb; the oil can drip rapidly.
-
-
Decontamination:
-
Wipe the balance area with a methanol-dampened tissue immediately after use. The Cbz group makes this compound sticky and water-insoluble; water alone will just smear it.
-
B. Solubilization & Synthesis
Risk: The solvent system dictates the danger.
-
Solvent Choice: This compound is soluble in organic solvents (DCM, DMF, Ethyl Acetate) but poorly soluble in water.
-
Protocol:
-
Add solvent slowly to the solid/oil.
-
CAUTION: If using DCM (Dichloromethane), double-glove immediately. The compound dissolved in DCM becomes a "transdermal vehicle," carrying the irritant through the skin barrier in seconds.
-
Emergency Response & Exposure Control
Exposure Control Hierarchy
The following diagram illustrates the decision logic for protecting yourself against this specific compound class.
Spills & Cleanup[6][7][8]
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (methanol/water mix), then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials like sawdust.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin; it increases absorption.
Disposal & Waste Management
Scientific Integrity: Improper disposal of Cbz-protected amino acids can lead to environmental contamination. They are generally not biodegradable in short timeframes due to the aromatic protecting group.
References
-
PubChem. (2025).[1] 3-{[(Benzyloxy)carbonyl]amino}butanoic acid Safety and Hazards. National Library of Medicine. [Link]
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. United States Department of Labor. [Link]
Sources
- 1. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid | C12H15NO4 | CID 304280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
